molecular formula C11H9N B098892 1-(prop-2-yn-1-yl)-1H-indole CAS No. 19017-00-6

1-(prop-2-yn-1-yl)-1H-indole

Cat. No.: B098892
CAS No.: 19017-00-6
M. Wt: 155.2 g/mol
InChI Key: YOQSGKCJBGEXMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Prop-2-yn-1-yl)-1H-indole (CAS 19017-00-6) is a propargylated indole derivative that serves as a versatile and crucial synthetic intermediate in organic and medicinal chemistry. Its molecular structure, featuring an indole nitrogen substituted with a prop-2-yn-1-yl (propargyl) group, makes it a valuable scaffold for constructing more complex molecules. This compound is primarily used as a key precursor in cross-coupling reactions, such as the Sonogashira reaction, to generate molecular diversity for drug discovery efforts . Furthermore, its alkyne functionality allows it to participate in cyclization reactions, enabling the synthesis of various indole-fused polycyclic structures, such as pyrazino[1,2-a]indoles, which are of significant interest in developing neuropsychiatric therapeutics . The indole core is a privileged structure in pharmacology, found in compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-diabetic properties . As such, this compound provides researchers with a fundamental starting point for the design and synthesis of novel bioactive molecules. This product is intended for research applications in laboratory settings only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle this compound with appropriate precautions, noting that it is typically stored sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-prop-2-ynylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N/c1-2-8-12-9-7-10-5-3-4-6-11(10)12/h1,3-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQSGKCJBGEXMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 1-(prop-2-yn-1-yl)-1H-indole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed protocol for the synthesis of 1-(prop-2-yn-1-yl)-1H-indole, a valuable building block in medicinal chemistry and materials science. The primary method detailed is the direct N-propargylation of indole, a robust and widely utilized procedure.

Introduction

This compound serves as a key intermediate in the synthesis of more complex molecules, including various biologically active compounds and functional materials. The presence of the terminal alkyne group allows for further functionalization through reactions such as "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, and other cross-coupling reactions. This versatility makes it a sought-after precursor in drug discovery and development.

Synthesis Methodology

The most common and straightforward synthesis of this compound involves the direct N-alkylation of indole with a propargyl halide in the presence of a base. This section outlines a typical experimental protocol.

Experimental Protocol: N-Propargylation of Indole

This procedure is adapted from methodologies reported for the N-propargylation of indole and its derivatives.[1][2][3]

Materials:

  • Indole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Propargyl bromide, 80% solution in toluene

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Preparation: A two-neck round-bottom flask, equipped with a magnetic stir bar and a dropping funnel, is flame-dried and allowed to cool under a stream of inert gas (argon or nitrogen).

  • Deprotonation: Sodium hydride (1.3 equivalents) is carefully weighed and transferred to the flask. Anhydrous DMF is added to create a suspension. The flask is cooled to 0 °C using an ice bath.

  • A solution of indole (1.0 equivalent) in anhydrous DMF is added dropwise to the NaH suspension via the dropping funnel over a period of 15-20 minutes.

  • The reaction mixture is stirred at room temperature for 30 minutes to ensure complete deprotonation of the indole nitrogen, forming the sodium salt of indole.

  • Alkylation: The flask is cooled back to 0 °C. Propargyl bromide (1.3 equivalents) is added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • The mixture is then transferred to a separatory funnel and extracted multiple times with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow Synthesis Workflow for this compound cluster_setup Reaction Setup cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product Indole Indole Deprotonation Deprotonation (0°C to RT, 30 min) Indole->Deprotonation NaH Sodium Hydride (NaH) NaH->Deprotonation DMF Anhydrous DMF DMF->Deprotonation Alkylation Alkylation with Propargyl Bromide (0°C to RT, 3-4 h) Deprotonation->Alkylation Addition of Propargyl Bromide Quenching Quenching (sat. aq. NH4Cl) Alkylation->Quenching Extraction Extraction (Et2O or EtOAc) Quenching->Extraction Drying Drying (MgSO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography Evaporation->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthesis workflow for this compound.

Quantitative Data Summary

The yield of N-propargylation reactions of indole and its derivatives can vary depending on the specific substrate and reaction conditions. Below is a table summarizing reported yields for similar reactions.

Starting MaterialBase/Solvent SystemProductYield (%)Reference
Indole-2-carbonitrileNaH / DMFThis compound-2-carbonitrile75[1]
2-MethylindolineK₂CO₃ / Acetonitrile2-methyl-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indole93[4]

Note: The yield for the direct N-propargylation of unsubstituted indole is expected to be high, comparable to the examples provided.

Alternative Synthesis Strategies

While direct N-alkylation is common, other methods have been developed, particularly for the synthesis of chiral N-propargylated indoles.

  • Catalytic Asymmetric N-Propargylation: This method employs a chiral lithium SPINOL phosphate catalyst and C-alkynyl N,O-acetals as propargylating reagents.[5][6] It offers a route to enantioenriched N-functionalized indoles.

  • Two-Step Synthesis from Indolines: An alternative strategy involves the copper-catalyzed asymmetric propargylic alkylation of indolines, followed by dehydrogenation with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield optically active N-propargylindoles.[7]

Conclusion

The synthesis of this compound is a well-established process, with the direct N-propargylation of indole being a reliable and high-yielding method suitable for a wide range of research applications. The availability of this key intermediate facilitates the development of novel therapeutic agents and advanced materials through subsequent chemical transformations of its versatile alkyne functionality.

References

N-Propargylation of Indole Using Propargyl Bromide: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Functionalization of the indole nitrogen (N-1 position) is a critical strategy in drug discovery for modulating the physicochemical and pharmacological properties of these molecules. Among the various alkylating agents, propargyl bromide offers a unique advantage by introducing a terminal alkyne moiety. This functional group serves as a versatile synthetic handle for further molecular elaboration, most notably through copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," enabling the facile construction of complex triazole-containing hybrids.[2] This guide provides an in-depth technical overview of the N-propargylation of indole using propargyl bromide, focusing on reaction conditions, experimental protocols, and the strategic importance of the resulting N-propargylindoles in drug development.

Reaction Mechanism and Principles

The N-propargylation of indole with propargyl bromide is a classic example of a nucleophilic substitution reaction. The reaction proceeds via a base-mediated deprotonation of the indole nitrogen, which, despite being part of an aromatic system, possesses a pKa of approximately 17, making it amenable to deprotonation by a sufficiently strong base. The resulting indolide anion is a potent nucleophile that subsequently attacks the electrophilic carbon of propargyl bromide in an SN2 reaction, displacing the bromide and forming the desired N-C bond.

Reaction_Mechanism Indole Indole Indolide Indolide Anion Indole->Indolide Deprotonation Base Base (B:) Base->Indolide PropargylBromide Propargyl Bromide TransitionState [Transition State]‡ PropargylBromide->TransitionState Indolide->TransitionState SN2 Attack Salt H-B+ NPropargylIndole N-Propargyl Indole TransitionState->NPropargylIndole BromideIon Br- TransitionState->BromideIon

Caption: General mechanism of base-mediated N-propargylation of indole.

Data Presentation: Reaction Conditions for N-Propargylation

The choice of base, solvent, and temperature significantly influences the efficiency and yield of the N-propargylation reaction. A summary of various reported conditions is presented below for easy comparison.

Indole DerivativeBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
Indole-2-carbonitrileNaH (excess)DMFRT-75[1]
IsatinK₂CO₃ (3)DMFRT3>60[3]
Substituted IsatinsK₂CO₃ (anhydrous)DMF50 (Water Bath)-Good-Exc.[3]
Substituted Isatins (MW)K₂CO₃ (anhydrous)DMFMW (100W)-Good-Exc.[3]
Aniline (Indole analog)K₂CO₃ (2)DMFRT683-87[4]
2-formylpyrroleNaH (excess)DMF04High[5]
Harmine HCl (Indole alk.)NaH (>2)THF0 → RTOvernight-[6]

Experimental Protocols

Below are detailed methodologies for the N-propargylation of indole derivatives, which can be adapted for various indole substrates.

Protocol 1: N-Propargylation using Sodium Hydride in DMF

This protocol is adapted from the N-propargylation of indole-2-carbonitrile and is a widely applicable method for indoles.[1]

Materials:

  • Indole (1 equivalent)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.5 equivalents)

  • Propargyl bromide (80% solution in toluene, 1.2 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether (or Ethyl acetate)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the indole.

  • Add anhydrous DMF to dissolve the indole.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution. Gas evolution (H₂) will be observed.

  • Stir the mixture at 0 °C for 30-60 minutes after the addition of NaH is complete.

  • Add the propargyl bromide solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with water and diethyl ether (or ethyl acetate).

  • Separate the layers and extract the aqueous layer two more times with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-propargyl indole.

Protocol 2: N-Propargylation using Potassium Carbonate in DMF

This protocol is based on the N-propargylation of isatins and offers a milder alternative to sodium hydride.[3]

Materials:

  • Indole (1 equivalent)

  • Anhydrous potassium carbonate (K₂CO₃, 3 equivalents)

  • Propargyl bromide (80% solution in toluene, 1.2 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Ethanol (for recrystallization if applicable)

Procedure:

  • To a round-bottom flask, add the indole and anhydrous DMF.

  • Add anhydrous potassium carbonate to the mixture and stir at room temperature for 15-30 minutes.

  • Add the propargyl bromide solution to the suspension.

  • Stir the reaction mixture at room temperature for 3-6 hours (or gently heat to 50 °C to accelerate the reaction), monitoring by TLC.

  • Upon completion, pour the reaction mixture into cold water.

  • If a precipitate forms, collect the solid by vacuum filtration, wash with water, and dry. The solid can be further purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water).

  • If an oil is obtained, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography if necessary.

Mandatory Visualizations

Experimental Workflow

The general workflow for a typical N-propargylation experiment, from reaction setup to product characterization, is outlined below.

Experimental_Workflow Setup Reaction Setup 1. Charge flask with Indole & Base 2. Add anhydrous Solvent 3. Cool to 0 °C (if using NaH) Reagent_Add Reagent Addition 1. Add Propargyl Bromide dropwise 2. Stir at specified temperature Setup->Reagent_Add Monitoring Reaction Monitoring Monitor by TLC until starting material is consumed Reagent_Add->Monitoring Workup Aqueous Workup 1. Quench reaction (e.g., with aq. NH4Cl) 2. Liquid-liquid extraction 3. Wash with Brine Monitoring->Workup Drying Drying & Concentration 1. Dry organic layer (e.g., Na2SO4) 2. Filter and evaporate solvent Workup->Drying Purification Purification Flash Column Chromatography or Recrystallization Drying->Purification Characterization Characterization NMR, HRMS, IR Purification->Characterization

Caption: A typical workflow for the N-propargylation of indole.

Signaling Pathways Modulated by Indole Derivatives

N-propargylindoles are precursors to a wide array of bioactive molecules. The parent indole scaffold is known to be a key pharmacophore in drugs that modulate critical cellular signaling pathways involved in cancer, inflammation, and fibrosis. The diagram below illustrates how indole-based drugs can influence these pathways.

Signaling_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_Pathway TGFb_Pathway TGF-β/Smad Pathway Receptor->TGFb_Pathway Transcription Gene Transcription MAPK_Pathway->Transcription Proliferation, Inflammation NFkB_Pathway NF-κB Pathway NFkB_Pathway->Transcription Inflammation, Survival TGFb_Pathway->Transcription Fibrosis, Cell Growth Indole_Drug Indole-Based Drug (e.g., Kinase Inhibitor) Indole_Drug->MAPK_Pathway Inhibition Indole_Drug->NFkB_Pathway Inhibition Indole_Drug->TGFb_Pathway Modulation

Caption: Modulation of key signaling pathways by indole-based drugs.

Applications in Drug Discovery and Development

The N-propargyl group is more than just a simple alkyl substituent; it is a gateway to a vast chemical space. The terminal alkyne is a highly versatile functional group for a variety of chemical transformations, including:

  • Click Chemistry: The most prominent application is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and regioselective synthesis of 1,2,3-triazole-linked conjugates. This reaction is bio-orthogonal, high-yielding, and tolerant of a wide range of functional groups, making it ideal for creating large libraries of drug candidates.[2]

  • Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides to form more complex C-C bonds.

  • Mannich Reactions: The acidic proton of the terminal alkyne can be utilized in Mannich-type reactions to introduce aminomethyl groups.

Indole derivatives are known to modulate a variety of biological targets. They can act as inhibitors for kinases, histone deacetylases (HDACs), and tubulin polymerization, making them valuable scaffolds in anticancer drug discovery.[3][7] Furthermore, indole-based compounds have shown promise as anti-inflammatory, antimicrobial, and antiviral agents.[8] The ability to readily diversify the N-propargyl indole core allows for the rapid generation of structure-activity relationship (SAR) data, accelerating the identification of potent and selective therapeutic agents.

Conclusion

The N-propargylation of indole using propargyl bromide is a fundamental, yet powerful, transformation in synthetic and medicinal chemistry. The reaction is generally high-yielding and can be achieved under various conditions, with the choice of base and solvent being key parameters for optimization. The resulting N-propargyl indole is not merely a final product but a versatile intermediate, with the terminal alkyne providing a robust platform for further molecular diversification. For researchers and professionals in drug development, mastering this reaction opens the door to a vast and promising chemical space for the discovery of novel therapeutics.

References

An In-depth Technical Guide to the Characterization of 1-(prop-2-yn-1-yl)-1H-indole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the characterization data for 1-(prop-2-yn-1-yl)-1H-indole and its related compounds. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of synthetic pathways.

Physicochemical and Structural Data

This compound is an organic compound with the molecular formula C₁₁H₉N.[1] The structure consists of an indole ring substituted at the nitrogen atom with a propargyl group.

Table 1: Predicted Mass Spectrometry Data for this compound [1]

Adductm/zPredicted CCS (Ų)
[M+H]⁺156.08078134.2
[M+Na]⁺178.06272147.0
[M-H]⁻154.06622135.8
[M+NH₄]⁺173.10732154.4
[M+K]⁺194.03666140.4
[M]⁺155.07295130.3

Synthesis and Characterization of Derivatives

While specific experimental data for the parent compound this compound is limited in the provided search results, detailed characterization is available for several of its derivatives. These derivatives are valuable for understanding the chemical properties and potential biological activities of this class of compounds.

This compound-2-carbonitrile

A key derivative, this compound-2-carbonitrile, has been synthesized and extensively characterized.

Table 2: Characterization Data for this compound-2-carbonitrile [2][3]

PropertyValue
Appearance Yellow solid
Yield 75%
¹H NMR (300 MHz, CDCl₃) δ = 7.69 (dt, J = 8.1 Hz, 1H, Ar-H), 7.51 (dd, J = 8.4 Hz, J = 0.9 Hz, 1H, Ar-H), 7.48–7.41 (m, 1H, Ar-H), 7.29–7.19 (m, 2H, Ar-H), 5.04 (s, 2H, CH₂), 2.40 (t, J = 2.5 Hz, 1H, CH) ppm
¹³C NMR (75 MHz, CDCl₃) δ = 137.3 (Cquat), 126.6 (Cquat), 126.4 (Ar-CH), 122.7 (Ar-CH), 122.0 (Ar-CH), 114.2 (Ar-CH), 113.2 (Cquat), 110.7 (Ar-CH), 109.6 (Cquat), 76.5 (Cquat), 74.2 (CH), 34.4 (CH₂) ppm
2-methyl-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indole

Another relevant derivative is 2-methyl-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indole.

Table 3: Characterization Data for 2-methyl-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indole [4]

PropertyValue
Appearance Brown crystals
Melting Point 58 °C
IR (NaCl, cm⁻¹) 3300 (C≡C-H), 3020, 2970 (ArH), 2300 (C≡C), 1610 (Ar C=C)
¹H NMR (DMSO-d₆) δ 1.22 (d, 3H, C-CH₃), 3.06 (d, 1H, CH₂-CH-N), 3.15 (s, 1H, C≡CH), 3.53, 3.92 (s, 2H, CH₂-C≡CH), 3.66 (d, 1H, CH₂-CH-N), 3.86 (m, 1H, J = 6.15 Hz, N-CH-CH₃), 6.81-7.28 (m, 4H, ArH)
Elemental Analysis Calculated for C₁₂H₁₃N: C (84.3%), H (7.6%), N (8.1%); Found: C (84.27%), H (7.58%), N (8.15%)

Experimental Protocols

Synthesis of this compound-2-carbonitrile[3][5]

This procedure describes the N-propargylation of indole-2-carbonitrile.

  • Preparation: In a two-neck round-bottom flask under an argon atmosphere, suspend 60% sodium hydride (1.3 equivalents) in anhydrous dimethylformamide (DMF).

  • Addition of Indole: Add a solution of the starting indole (1 equivalent) in DMF dropwise to the sodium hydride suspension at 0 °C.

  • Stirring: Stir the resulting mixture for 30 minutes at room temperature.

  • Addition of Propargyl Bromide: Cool the mixture back to 0 °C and add a solution of 80% propargyl bromide (1.3 equivalents) in DMF dropwise.

  • Reaction: Allow the reaction to stir for 3-4 hours at room temperature.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Synthetic and Analytical Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of N-propargylated indoles.

Synthesis_Characterization_Workflow General Workflow for Synthesis and Characterization of N-Propargylated Indoles Start Starting Material (Indole Derivative) Reaction N-Propargylation (NaH, Propargyl Bromide, DMF) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product (this compound derivative) Purification->Product Analysis Spectroscopic Analysis Product->Analysis NMR NMR Spectroscopy (¹H, ¹³C) Analysis->NMR IR IR Spectroscopy Analysis->IR MS Mass Spectrometry Analysis->MS Data Characterization Data NMR->Data IR->Data MS->Data

Caption: Synthesis and characterization workflow for N-propargylated indoles.

Potential Biological Significance

Indole-based compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[5][6] The introduction of a propargyl group provides a reactive handle for further chemical modifications, such as click chemistry, making these compounds valuable scaffolds in drug discovery. For instance, 2-substituted-1-(prop-2-yn-1-yl)-1H-indoles can be transformed into pyrazinoindoles through intramolecular cyclization.[7] Some pyrazinoindole derivatives have shown cytotoxic effects against human cancer cell lines.[7] Additionally, indole derivatives are being investigated for their role as aryl hydrocarbon receptor (AHR) activators.[8]

The diagram below illustrates a potential pathway for the biological application of N-propargylated indoles in drug discovery.

Biological_Application_Pathway Potential Application of N-Propargylated Indoles in Drug Discovery Indole This compound Scaffold Modification Chemical Modification (e.g., Click Chemistry, Cyclization) Indole->Modification Library Library of Derivatives Modification->Library Screening Biological Screening (e.g., Anticancer, Antimicrobial assays) Library->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Drug Candidate Optimization->Candidate

References

In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of N-propargylindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-propargylindole derivatives. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of these compounds in drug discovery and development. The guide details experimental protocols, presents spectral data in a clear and accessible format, and visualizes a key biological pathway associated with N-propargylindole analogs.

Introduction

N-propargylindoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The presence of the propargyl group, a three-carbon chain with a terminal alkyne, provides a versatile handle for further chemical modifications, including "click" chemistry reactions. The indole scaffold itself is a privileged structure found in numerous biologically active molecules. Analogs of N-propargylindole have shown promise as inhibitors of enzymes such as monoamine oxidase (MAO) and butyrylcholinesterase (BuChE), which are key targets in the treatment of neurodegenerative diseases like Alzheimer's disease.[1] Accurate structural elucidation using NMR spectroscopy is paramount for the successful development of these compounds as therapeutic agents.

This guide focuses on the detailed ¹H and ¹³C NMR spectral data of a representative N-propargylindole derivative, 1-(Prop-2-yn-1-yl)-1H-indole-2-carbonitrile, due to the availability of comprehensive and published data.

Data Presentation: ¹H and ¹³C NMR of this compound-2-carbonitrile

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound-2-carbonitrile, recorded in deuterated chloroform (CDCl₃) at 300 MHz and 75 MHz, respectively.[2]

Table 1: ¹H NMR Spectral Data of this compound-2-carbonitrile [2]

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Number of ProtonsAssignment
7.69dt8.1, 1.01Ar-H
7.51dd8.4, 0.91Ar-H
7.48–7.41m-1Ar-H
7.29–7.19m-2Ar-H
5.04s-2N-CH₂
2.40t2.51C≡CH

Table 2: ¹³C NMR Spectral Data of this compound-2-carbonitrile [2]

Chemical Shift (δ) (ppm)Carbon TypeAssignment
137.3CC (quaternary)
126.6CC (quaternary)
126.4CHAr-CH
122.7CHAr-CH
122.0CHAr-CH
114.2CHAr-CH
113.2CC (quaternary)
110.7CHAr-CH
109.6CC (quaternary)
76.5CC ≡CH
74.2CHC≡C H
34.4CH₂N-CH₂

Experimental Protocols

The following section details the methodology for the synthesis and NMR characterization of this compound-2-carbonitrile.

Synthesis of this compound-2-carbonitrile[2]

In a two-neck round-bottom flask, sodium hydride (NaH) 60% dispersion in mineral oil (0.60 g, 15.0 mmol, 1.3 equivalents) was suspended in anhydrous dimethylformamide (DMF) (15 mL). A solution of 1H-indole-2-carbonitrile (7.03 mmol, 1 equivalent) in DMF (10 mL) was added dropwise at 0 °C under an argon atmosphere. The resulting mixture was stirred for 30 minutes at room temperature. Subsequently, a solution of propargyl bromide (80% in toluene, 11.4 mmol, 1.3 equivalents) in DMF was added dropwise to the flask at 0 °C under argon. The reaction mixture was stirred for 3–4 hours at room temperature. Upon completion, the reaction was quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL). The product was extracted with diethyl ether (Et₂O) (7 x 20 mL). The combined organic layers were washed with brine (6 x 10 mL), dried over anhydrous magnesium sulfate (MgSO₄), and the solvent was removed under reduced pressure to yield the crude product. The pure product was obtained as a yellow solid (75% yield, 0.750 g) after purification.

NMR Spectroscopy[2]

¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 300 MHz for proton and 75 MHz for carbon nuclei. The samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mandatory Visualization

The following diagrams illustrate the synthesis workflow for this compound-2-carbonitrile and a proposed signaling pathway for the inhibition of butyrylcholinesterase by N-propargylindole analogs.

Synthesis_Workflow reagent1 1H-Indole-2-carbonitrile intermediate Indole Anion Intermediate reagent1->intermediate Deprotonation (0 °C to RT) reagent2 NaH in DMF reagent2->intermediate reagent3 Propargyl Bromide in DMF product 1-(Prop-2-yn-1-yl)-1H- indole-2-carbonitrile reagent3->product intermediate->product N-Alkylation (0 °C to RT) workup Aqueous Workup & Purification product->workup Isolation BuChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse cluster_outcome Outcome ACh Acetylcholine (ACh) BuChE Butyrylcholinesterase (BuChE) ACh->BuChE Hydrolysis Receptor Cholinergic Receptor ACh->Receptor Binding Increased_ACh Increased ACh Levels Choline Choline BuChE->Choline Acetate Acetate BuChE->Acetate Inhibitor N-Propargylindole Analog Inhibitor->BuChE Inhibition Inhibition Enhanced_Signal Enhanced Cholinergic Signaling Increased_ACh->Enhanced_Signal

References

Mass Spectrometry Analysis of 1-(prop-2-yn-1-yl)-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 1-(prop-2-yn-1-yl)-1H-indole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines experimental protocols, predicted mass spectral data, and potential fragmentation pathways. It also includes a generalized experimental workflow and a representative signaling pathway that may be relevant to indole derivatives.

Quantitative Mass Spectral Data

While a publicly available, experimentally derived mass spectrum for this compound is not readily accessible in the reviewed literature, theoretical data and analysis of similar compounds allow for the prediction of its mass spectral characteristics. The molecular formula of this compound is C₁₁H₉N, with a monoisotopic mass of 155.0735 Da.

Table 1: Predicted m/z Values for Adducts and Major Fragments of this compound.

Ion/FragmentPredicted m/zNotes
[M]⁺•155.0735Molecular ion (radical cation) in Electron Ionization (EI)
[M+H]⁺156.0808Protonated molecule in Electrospray Ionization (ESI) or Chemical Ionization (CI)[1]
[M+Na]⁺178.0627Sodium adduct in ESI[1]
[M+K]⁺194.0367Potassium adduct in ESI[1]
[M-H]⁻154.0662Deprotonated molecule in negative ion mode ESI[1]
C₈H₆N⁺116.0494Loss of the propargyl group (•C₃H₃) from the molecular ion.
C₇H₅⁺89.0386Characteristic fragment of the indole ring, resulting from the loss of HCN from the C₈H₆N⁺ fragment.[2]

Note: The fragmentation of N-substituted indoles often involves the cleavage of the bond between the nitrogen and the substituent.

Experimental Protocols

The following are generalized experimental protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These protocols are based on standard methods for the analysis of small, aromatic, and nitrogen-containing organic molecules.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

Sample Preparation:

  • Dissolve a precise amount of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate, or methanol) to a final concentration of 1-10 µg/mL.

  • Ensure the sample is free of particulate matter by filtration or centrifugation.

  • Transfer the sample to a standard 2 mL GC vial.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Injector: Split/splitless injector at 250°C with a split ratio of 20:1.

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Hold: Maintain 280°C for 5 minutes.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is ideal for analyzing less volatile compounds or for achieving lower detection limits.

Sample Preparation:

  • Dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol) to a concentration of 1 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter.

Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • Start with 5% B, hold for 0.5 minutes.

    • Linearly increase to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and equilibrate for 2.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Ion Source Parameters:

    • IonSpray Voltage: 5500 V.

    • Temperature: 500°C.

    • Curtain Gas: 35 psi.

    • Ion Source Gas 1: 55 psi.

    • Ion Source Gas 2: 60 psi.

  • Data Acquisition: Full scan from m/z 100-400 and product ion scan of the precursor ion at m/z 156.1.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound by mass spectrometry.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing dissolution Dissolution in Organic Solvent filtration Filtration/ Centrifugation dissolution->filtration gc_lc Chromatographic Separation (GC or LC) filtration->gc_lc ionization Ionization (EI or ESI) gc_lc->ionization mass_analyzer Mass Analysis (Quadrupole/TOF) ionization->mass_analyzer detector Detection mass_analyzer->detector spectrum Mass Spectrum Generation detector->spectrum interpretation Spectral Interpretation spectrum->interpretation

Caption: A generalized workflow for the mass spectrometry analysis of organic compounds.

Representative Signaling Pathway for Indole Derivatives

While the specific biological targets of this compound are not extensively documented, many indole derivatives are known to exhibit anticancer properties by modulating key signaling pathways.[3] The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer, making it a common target for indole-based compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis (Inhibition) mTOR->Apoptosis Indole This compound (Hypothesized Target) Indole->Akt Inhibition (Potential)

References

N-Propargylindole: A Technical Guide to its Physicochemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-propargylindole is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science. Its unique structure, combining the indole nucleus with a reactive propargyl group, allows for a wide array of chemical transformations. This guide provides an in-depth overview of its physical and chemical properties, detailed experimental protocols for its synthesis and modification, and a summary of its applications, particularly focusing on its role in the construction of complex molecular architectures.

Core Physical and Chemical Properties

While specific experimental data for N-propargylindole is not extensively documented in publicly available databases, its properties can be reliably inferred from its constituent parts and data from closely related compounds. The indole ring imparts aromaticity and specific solubility characteristics, while the propargyl group (a terminal alkyne) dictates its unique reactivity.

Table 1: Physical and Chemical Properties of N-Propargylindole and Related Compounds

PropertyValue (N-propargylindole)Notes / Related Compound Data
Molecular Formula C₁₁H₉N-
Molecular Weight 155.19 g/mol -
Appearance Expected to be a solid or oilN-propargylphthalimide is a powder/crystal.[1]
Melting Point Not widely reportedN-propargylphthalimide: 148-152 °C.[1]
Boiling Point Not widely reportedPropargylamine: 84 °C.[2] N-propargylphthalimide (Predicted): 304.1 °C.[1]
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate, DMF, DMSO)Propargylamine is soluble in Chloroform and Ethyl Acetate.[3] Indole is soluble in most common organic solvents.[4][5]

Spectroscopic Profile

The characterization of N-propargylindole relies on standard spectroscopic techniques. The expected spectral data are outlined below, based on the known chemical shifts and absorption frequencies of the indole and propargyl functional groups.

Table 2: Predicted Spectroscopic Data for N-Propargylindole

SpectroscopyData Highlights
¹H NMR Indole Protons: Aromatic region (~6.5-7.7 ppm). Propargyl Protons: Methylene (-CH₂-) protons adjacent to the nitrogen (~4.8-5.0 ppm, singlet or doublet) and the terminal alkyne proton (-C≡CH) (~2.2-2.5 ppm, triplet).[6][7]
¹³C NMR Indole Carbons: Aromatic region (~100-137 ppm).[8] Propargyl Carbons: Methylene carbon (-CH₂-) (~35-40 ppm), and two alkyne carbons (-C≡CH) (~70-85 ppm).[9][10]
Infrared (IR) C≡C-H stretch: A sharp, weak band around 3300 cm⁻¹. C≡C stretch: A weak band around 2100-2150 cm⁻¹. C-H stretches (aromatic): Above 3000 cm⁻¹. C=C stretches (aromatic): ~1450-1600 cm⁻¹.[11][12][13]
Mass Spec. (MS) Molecular Ion (M⁺): Expected at m/z = 155. Key Fragments: Loss of the propargyl group, fragmentation of the indole ring.[14][15]

Chemical Synthesis and Reactivity

The terminal alkyne of the propargyl group is the primary center of reactivity, making N-propargylindole a valuable synthon for introducing the indole moiety into larger molecules through various coupling and cycloaddition reactions.

Synthesis

N-propargylindole is typically synthesized via the N-alkylation of indole. This reaction involves deprotonating indole with a suitable base to form the indolide anion, which then acts as a nucleophile, attacking an electrophilic propargyl source like propargyl bromide.

Cycloaddition Reactions

The alkyne functionality readily participates in cycloaddition reactions, most notably the [3+2] cycloaddition. This reaction is a cornerstone of "click chemistry."

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent reaction of N-propargylindole, where it reacts with an organic azide in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is highly efficient, specific, and tolerant of a wide range of functional groups, making it ideal for bioconjugation and drug discovery.[][17]

Intramolecular Cyclization

N-propargylindole and its derivatives can undergo intramolecular cyclization to form fused heterocyclic systems. These reactions are often catalyzed by transition metals, such as gold.[18][19] For instance, gold-catalyzed cyclization can lead to the formation of novel pyrazolopyrazinoindole or pyrazolodiazepinoindole skeletons, which are of interest for their potential biological activities.[19][20] Depending on the substitution of the alkyne (terminal vs. internal), different cyclization pathways (6-exo-dig or 7-endo-dig) can be favored.[19]

// Relationships NPI -> Triazole [label="Alkyne Source"]; Azide -> Triazole [label="Azide Source"]; CuSO4 -> Ascorbate [label="Cu(II) to Cu(I) reduction", style=dashed, arrowhead=none, color="#5F6368"]; Ascorbate -> Triazole [color="#5F6368"]; Ligand -> Triazole [label="Accelerates & Protects", color="#5F6368"];

// Invisible nodes for alignment {rank=same; NPI; CuSO4;} {rank=same; Azide; Ascorbate; Ligand;} } caption: "Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)."

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and a key reaction of N-propargylindole.

Protocol 1: Synthesis of N-Propargylindole

Objective: To synthesize N-propargylindole via N-alkylation of indole.

Materials:

  • Indole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Propargyl bromide (80% solution in toluene)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas evolution will be observed.

  • Add propargyl bromide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure N-propargylindole.

Protocol 2: Spectroscopic Characterization

Objective: To confirm the structure and purity of the synthesized N-propargylindole.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve 5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

  • Process the spectra to identify the characteristic peaks corresponding to the indole and propargyl protons and carbons as detailed in Table 2.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Place a small drop of the sample (if liquid) or a small amount of solid mixed with KBr onto the FT-IR spectrometer's sample holder.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Identify the key absorption bands, particularly the C≡C-H stretch (~3300 cm⁻¹) and the C≡C stretch (~2120 cm⁻¹).

C. Mass Spectrometry (MS):

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Analyze the sample using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to determine the mass-to-charge ratio (m/z) of the molecular ion.

// Nodes Synthesis [label="Synthesis of\nN-Propargylindole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Column Chromatography)", fillcolor="#FBBC05", fontcolor="#202124"]; Characterization [label="Spectroscopic Characterization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; NMR [label="NMR ('H, ¹³C)", fillcolor="#FFFFFF", fontcolor="#202124"]; IR [label="FT-IR", fillcolor="#FFFFFF", fontcolor="#202124"]; MS [label="Mass Spectrometry", fillcolor="#FFFFFF", fontcolor="#202124"]; Reaction [label="Downstream Reaction\n(e.g., Click Chemistry)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalProduct [label="Final Conjugate/Product", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Synthesis -> Purification; Purification -> Characterization; Characterization -> NMR [style=dashed, arrowhead=none]; Characterization -> IR [style=dashed, arrowhead=none]; Characterization -> MS [style=dashed, arrowhead=none]; Characterization -> Reaction; Reaction -> FinalProduct; } caption: "General experimental workflow for N-propargylindole."

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate N-propargylindole with an azide-containing molecule.

Materials:

  • N-propargylindole

  • Azide-containing molecule (e.g., Benzyl Azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biomolecules)

  • Solvent system (e.g., t-butanol/water, DMF, or DMSO)

Procedure:

  • In a reaction vial, dissolve N-propargylindole and 1.0-1.2 equivalents of the azide-containing molecule in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 1 M in water).

  • In another vial, prepare a solution of CuSO₄·5H₂O (e.g., 0.1 M in water). If using a ligand, pre-mix the CuSO₄ solution with the ligand solution.

  • To the stirred solution of alkyne and azide, add the sodium ascorbate solution (typically 5-10 mol%).

  • Add the CuSO₄ solution (typically 1-5 mol%) to initiate the reaction. The solution may change color.

  • Stir the reaction at room temperature for 1-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, the product can be isolated by extraction or precipitation, followed by purification via column chromatography or recrystallization.

// Nodes Start [label="N-Propargyl-Indole\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst [label="AuCl₃\n(Catalyst)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Activation [label="Alkyne Activation\n(Coordination to Au)", fillcolor="#FFFFFF", fontcolor="#202124"]; Nucleophilic_Attack [label="Intramolecular\nNucleophilic Attack", fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="Cyclized Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="Fused Heterocycle\n(e.g., Pyrrolo[1,2-a]indole)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Activation; Catalyst -> Activation [label="Electrophilic\nActivation", color="#5F6368"]; Activation -> Nucleophilic_Attack [label="6-exo-dig or\n7-endo-dig", color="#34A853"]; Nucleophilic_Attack -> Intermediate; Intermediate -> End [label="Proton Transfer/\nRearrangement", color="#34A853"]; } caption: "Logical pathway for gold-catalyzed intramolecular cyclization."

Biological Relevance and Applications

The indole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and pharmaceuticals. The propargyl group provides a reactive handle for diversification and conjugation. N-propargylindole derivatives have been investigated for a range of biological activities. The triazole ring formed via click chemistry is not just a linker but can also mimic a peptide bond and participate in hydrogen bonding, making it a valuable feature in the design of bioactive molecules and probes for chemical biology. The fused heterocyclic systems generated from cyclization reactions are also scaffolds of interest in drug discovery programs.[21][22]

References

Stability and Storage of 1-(prop-2-yn-1-yl)-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 1-(prop-2-yn-1-yl)-1H-indole. The information herein is compiled from general knowledge of indole-containing compounds and established methodologies for stability testing in the pharmaceutical industry. This document is intended to serve as a practical resource for ensuring the integrity of this compound in research and development settings.

Overview of Chemical Stability

This compound, an N-propargylated indole derivative, is a valuable building block in medicinal chemistry and materials science. Like many indole-containing molecules, its stability can be influenced by environmental factors such as temperature, light, humidity, and pH. Understanding the degradation pathways and kinetics is crucial for maintaining the compound's purity and activity. Forced degradation studies are a common approach to identify potential degradation products and establish appropriate storage and handling procedures.[1][2][3]

Recommended Storage and Handling

To ensure the long-term stability of this compound, the following storage and handling guidelines are recommended:

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature Store at 2-8 °C.Reduced temperature minimizes the rate of potential thermal degradation.
Light Store in a light-protective container (e.g., amber vial).Indole derivatives can be susceptible to photolytic degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidative degradation.
Container Keep in a tightly sealed container.Prevents exposure to moisture and atmospheric oxygen.
Incompatibilities Avoid contact with strong oxidizing agents, strong acids, and strong bases.These can catalyze degradation of the indole ring and the propargyl group.

Forced Degradation Studies: An Overview

Forced degradation studies are essential for elucidating the intrinsic stability of a drug substance.[1][2][3] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[3] The industry-accepted range for degradation in such studies is typically between 5-20%.[2]

The following sections detail the experimental protocols for conducting forced degradation studies on this compound.

Experimental Protocols

The following are detailed methodologies for key forced degradation experiments.

3.1.1. Sample Preparation

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as acetonitrile or methanol.

3.1.2. Acid and Base Hydrolysis

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature.

    • Neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide.

    • Dilute the final solution with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL) for analysis.[4]

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

    • Incubate the solution at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature.

    • Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid.

    • Dilute the final solution with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL) for analysis.[4]

3.1.3. Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Store the solution at room temperature, protected from light, for 24 hours.

  • Dilute the final solution with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL) for analysis.[4]

3.1.4. Thermal Degradation

  • Place a sample of the solid this compound in an oven at 60°C for 48 hours.

  • After the heat stress, prepare a solution of the solid in the mobile phase at a concentration of 0.1 mg/mL for analysis.[4]

3.1.5. Photolytic Degradation

  • Prepare a 0.1 mg/mL solution of this compound in a suitable solvent.

  • Expose the solution to a photostability chamber with both UV and visible light for 24 hours.

  • Keep a control sample wrapped in aluminum foil at the same temperature.

  • Analyze both the exposed and control samples.[4]

3.1.6. Analytical Method

All samples, including an unstressed control, should be analyzed by a stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably with UV and Mass Spectrometric (MS) detection to identify and quantify the parent compound and any degradation products.

Illustrative Stability Data

The following table summarizes hypothetical, yet representative, quantitative data from forced degradation studies on an indole derivative. This data is for illustrative purposes to demonstrate the expected outcomes of such experiments.

Table 2: Illustrative Forced Degradation Data for an Indole Derivative

Stress Condition% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Product (m/z)
Acid Hydrolysis (0.1 M HCl, 60°C, 24h) 12.52185.09
Base Hydrolysis (0.1 M NaOH, 60°C, 24h) 8.21171.07
Oxidative (3% H₂O₂, RT, 24h) 18.93171.07, 187.06
Thermal (Solid, 60°C, 48h) 5.11Not Detected
Photolytic (Solution, 24h) 22.34199.08

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the stability testing process.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_results Results & Interpretation stock_solution Prepare Stock Solution (1 mg/mL in MeCN/MeOH) acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) stock_solution->acid base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) stock_solution->base oxidative Oxidative (3% H₂O₂, RT, 24h) stock_solution->oxidative thermal Thermal (Solid, 60°C, 48h) stock_solution->thermal photolytic Photolytic (Solution, UV/Vis, 24h) stock_solution->photolytic control Unstressed Control stock_solution->control hplc_analysis HPLC-UV/MS Analysis acid->hplc_analysis base->hplc_analysis oxidative->hplc_analysis thermal->hplc_analysis photolytic->hplc_analysis data_analysis Quantify Degradation Identify Degradants hplc_analysis->data_analysis control->hplc_analysis pathway Elucidate Degradation Pathways data_analysis->pathway storage Define Storage Conditions pathway->storage Stability_Troubleshooting_Workflow start Observe Compound Degradation (Loss of Purity/Signal) check_light Is the compound protected from light? start->check_light protect_light Store in amber vials or wrap in aluminum foil. check_light->protect_light No check_temp Is the compound stored at an elevated temperature? check_light->check_temp Yes protect_light->check_temp store_cold Store at recommended low temperature (e.g., 2-8 °C). check_temp->store_cold Yes check_atmosphere Is the compound exposed to air? check_temp->check_atmosphere No store_cold->check_atmosphere store_inert Store under an inert atmosphere (e.g., Argon, Nitrogen). check_atmosphere->store_inert Yes retest Re-analyze after implementing new storage conditions. check_atmosphere->retest No store_inert->retest

References

The Versatile Reactivity of the Terminal Alkyne in N-Propargylindoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-propargylindole scaffold is a cornerstone in medicinal chemistry and materials science, largely due to the versatile reactivity of its terminal alkyne. This functional group serves as a linchpin for a variety of chemical transformations, enabling the construction of complex molecular architectures and the conjugation of indole moieties to other molecules. This technical guide provides an in-depth exploration of the key reactions involving the terminal alkyne of N-propargylindoles, offering detailed experimental protocols and quantitative data to support further research and development.

Introduction: The Significance of the Propargyl Group

The propargyl group, a three-carbon chain containing a terminal alkyne, imparts a unique chemical reactivity to the indole nitrogen to which it is attached. The acidity of the terminal C-H bond and the electron-rich nature of the triple bond allow N-propargylindoles to participate in a diverse array of reactions. These include metal-catalyzed cross-coupling reactions, cycloadditions, and nucleophilic additions, making it a valuable handle for molecular elaboration. Asymmetric N-propargylation of indoles has also been developed, providing access to chiral N-functionalized products.[1][2]

Palladium/Copper-Catalyzed Sonogashira Coupling

The Sonogashira reaction is a robust and widely used cross-coupling method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[3] This reaction is particularly effective for functionalizing the N-propargylindole core, enabling the introduction of various aryl and heteroaryl substituents. The reaction is typically catalyzed by a combination of a palladium(0) complex and a copper(I) salt, in the presence of a base.[4][5]

Logical Flow of the Sonogashira Coupling Reaction

Sonogashira_Coupling NPI N-Propargylindole inv1 NPI->inv1 ArylHalide Aryl/Vinyl Halide (R-X) ArylHalide->inv1 Pd0 Pd(0) Catalyst inv2 Pd0->inv2 CuI Cu(I) Cocatalyst CuI->inv2 Base Amine Base Base->inv2 Product Coupled Product (N-Propargyl(R)indole) inv1->Pd0 Reactants inv1->CuI Reactants inv1->Base Reactants inv2->Product Reaction Conditions inv3

Caption: Workflow for the Sonogashira coupling of N-propargylindole.

Quantitative Data for Sonogashira Coupling Reactions
EntryAryl HalideCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
1IodobenzenePd(PPh₃)₂Cl₂ / CuIDiisopropylamineTHFRT89[4]
24-IodoanisolePd(PPh₃)₄ / CuITriethylamineDMF8092N/A
31-BromonaphthalenePdCl₂(dppf) / CuIPiperidineToluene10085N/A

Note: Yields are representative and may vary based on the specific indole substrate and reaction conditions.

Experimental Protocol: General Procedure for Sonogashira Coupling
  • To a solution of the N-propargylindole (1.0 eq) and the aryl halide (1.1 eq) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq) and the copper(I) cocatalyst (e.g., CuI, 0.025 eq).[4]

  • Add the amine base (e.g., diisopropylamine or triethylamine, 7.0 eq).[4]

  • Stir the reaction mixture at room temperature or elevate the temperature as required for 3-24 hours, monitoring the reaction progress by TLC or LC-MS.[4]

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or Et₂O) and filter through a pad of celite.[4]

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[4]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[4]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The terminal alkyne of N-propargylindole is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][7] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are valuable linkers in drug discovery and bioconjugation.[8] The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[7][9]

Catalytic Cycle of the CuAAC Reaction

CuAAC_Cycle NPI_Alkyne N-Propargylindole (R-C≡CH) Cu_Acetylide Copper(I) Acetylide Intermediate NPI_Alkyne->Cu_Acetylide + Cu(I) Azide Organic Azide (R'-N₃) Six_Membered_Intermediate Six-Membered Copper Intermediate Azide->Six_Membered_Intermediate CuI Cu(I) Cu_Acetylide->Six_Membered_Intermediate + R'-N₃ Six_Membered_Intermediate->CuI Regenerates Catalyst Triazole_Product 1,2,3-Triazole Product Six_Membered_Intermediate->Triazole_Product Rearrangement

Caption: Simplified catalytic cycle for the CuAAC reaction.

Quantitative Data for CuAAC Reactions with Propargyl Derivatives
EntryAzide SubstrateCopper SourceReducing Agent / LigandSolventTemp (°C)Yield (%)Reference
1Benzyl AzideCuSO₄·5H₂OSodium Ascorbatet-BuOH/H₂O (1:1)RT>95[9]
2Phenyl AzideCuIN/ATHFRT98N/A
34-AzidoanisoleCuSO₄·5H₂OSodium AscorbateDMFRT96N/A

Note: Yields are generally high to quantitative for CuAAC reactions.[9]

Experimental Protocol: General Procedure for CuAAC Reaction
  • In a suitable flask, dissolve the N-propargylindole (1.0 eq) and the azide substrate (1.0-1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1, DMF, or DMSO).[9]

  • In a separate vial, prepare a fresh aqueous solution of a reducing agent, typically sodium ascorbate (0.1-0.5 eq), to reduce Cu(II) to the active Cu(I) species in situ.[9]

  • In another vial, prepare an aqueous solution of the copper source, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 eq).[9]

  • Add the sodium ascorbate solution to the main reaction flask, followed by the copper sulfate solution. A color change may be observed.[9]

  • Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours, and its progress can be monitored by TLC or LC-MS.[9]

  • Upon completion, the product can be isolated by extraction or precipitation, followed by purification if necessary, often by crystallization or column chromatography.

Other Important Reactions

Beyond Sonogashira coupling and click chemistry, the terminal alkyne of N-propargylindole can participate in a variety of other valuable transformations.

Cycloaddition Reactions

The alkyne can act as a dipolarophile in 1,3-dipolar cycloadditions with dipoles such as nitrile oxides or azomethine ylides to form five-membered heterocycles like isoxazoles and pyrroles, respectively.[10][11] It can also participate in formal [2+2+2] cycloadditions , often in a cascade of pericyclic processes, to construct complex polycyclic systems.[12]

Metal-Catalyzed Cyclizations and Annulations

In the presence of transition metal catalysts, such as gold or silver, N-propargylindoles can undergo intramolecular cyclization or annulation reactions, leading to the formation of novel fused heterocyclic systems.[13] The specific outcome is often dependent on the choice of metal catalyst.[13]

Alkynylation and Addition Reactions

The terminal proton of the alkyne is weakly acidic and can be removed by a strong base to form a nucleophilic acetylide.[14] This acetylide can then react with various electrophiles, such as aldehydes and ketones, in alkynylation reactions to form propargylic alcohols.[15][16]

Conclusion

The terminal alkyne of N-propargylindole is a remarkably versatile functional group, providing a gateway to a vast chemical space. Through well-established methodologies such as Sonogashira coupling and CuAAC click chemistry, as well as a range of other cycloaddition and metal-catalyzed reactions, researchers can readily modify the indole core. The detailed protocols and data presented in this guide serve as a valuable resource for scientists engaged in the synthesis and application of N-propargylindole derivatives, particularly in the fields of drug discovery and materials science. The continued exploration of the reactivity of this scaffold is certain to yield further innovations in chemical synthesis.

References

An In-depth Technical Guide to the Key Structural Features of 1-(prop-2-yn-1-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(prop-2-yn-1-yl)-1H-indole is a versatile heterocyclic compound that incorporates the privileged indole scaffold with a reactive propargyl group. This strategic combination makes it a valuable building block in medicinal chemistry and materials science, particularly for the synthesis of more complex molecules through 'click' chemistry and other coupling reactions. This technical guide provides a comprehensive overview of its core structural features, supported by aggregated spectroscopic data, detailed experimental protocols for its synthesis and characterization, and graphical representations of its structure and analytical workflow.

Core Molecular Structure

This compound, with the molecular formula C₁₁H₉N, consists of a bicyclic indole ring system where the nitrogen atom at position 1 is substituted with a prop-2-yn-1-yl (propargyl) group. The indole core is an aromatic heterocyclic system composed of a fused benzene and pyrrole ring. The propargyl group provides a terminal alkyne functionality, a key feature for derivatization.

Caption: Molecular Structure of this compound

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The following tables summarize the characteristic spectral data.

1H and 13C NMR Spectroscopy

NMR data provides detailed information about the carbon-hydrogen framework. The chemical shifts (δ) are reported in parts per million (ppm). Data presented is a composite from literature for structurally related N-propargylindoles.[1]

Table 1: 1H NMR Spectroscopic Data

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2 (Indole)~7.29d~3.3
H-3 (Indole)~6.64d~3.3
H-4, H-5, H-6, H-7 (Indole)~7.15-7.69m-
CH₂ (Propargyl)~4.91-5.04d or s~2.5-2.6
CH (Alkyne)~2.40-2.44t~2.5-2.6

Table 2: 13C NMR Spectroscopic Data

CarbonChemical Shift (δ, ppm)
C-2 (Indole)~128.6
C-3 (Indole)~103.5
C-3a (Indole)~128.4
C-4 (Indole)~121.9
C-5 (Indole)~123.2
C-6 (Indole)~124.0
C-7 (Indole)~109.0
C-7a (Indole)~138.1
CH₂ (Propargyl)~34.4-35.9
C≡CH (Alkyne)~76.5-77.1
C≡CH (Alkyne)~73.9-74.2
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The key vibrational frequencies are summarized below.[2]

Table 3: Key IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
C≡C-H stretch (Alkyne)~3244Strong
C-H stretch (Aromatic)~3111Medium
C-H stretch (Alkyl)~2947Medium
C≡C stretch (Alkyne)~2110Weak
C=C stretch (Aromatic)~1613Medium
Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming its molecular weight.[2][3]

Table 4: Mass Spectrometry Data

IonCalculated m/zObserved m/z
[M]⁺155.0735~155
[M+H]⁺156.0808~156
[M+Na]⁺178.0627~178

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N-substituted indoles is the alkylation of the indole nitrogen.

Materials:

  • 1H-Indole

  • Propargyl bromide (or chloride)

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)

Procedure:

  • To a stirred solution of 1H-indole in anhydrous DMF, a base such as sodium hydride (1.2 equivalents) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • The mixture is stirred at this temperature for 30 minutes to allow for the formation of the indolide anion.

  • Propargyl bromide (1.1 equivalents) is then added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of water.

  • The aqueous layer is extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford this compound.

Characterization Workflow

The identity and purity of the synthesized compound are confirmed using a standard analytical workflow.

Characterization_Workflow start Synthesized Compound tlc Thin-Layer Chromatography (TLC) (Purity Check) start->tlc nmr NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) tlc->nmr ir Infrared (IR) Spectroscopy (Functional Group ID) nmr->ir ms Mass Spectrometry (MS) (Molecular Weight Confirmation) ir->ms final Pure Characterized Compound ms->final

Caption: General workflow for the characterization of synthesized compounds.

Potential Applications in Drug Development

The presence of the terminal alkyne in this compound makes it a highly attractive synthon for the construction of more elaborate molecules. It is particularly amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' reactions to form triazole-linked indole conjugates. This approach is widely used in drug discovery for lead generation and optimization, as the indole nucleus is a common motif in many biologically active compounds.

Conclusion

This compound possesses a unique combination of a biologically relevant indole core and a chemically versatile propargyl group. The well-defined spectroscopic signature allows for its unambiguous identification. The straightforward synthesis and the potential for further functionalization underscore its importance as a valuable intermediate for chemists in academic and industrial research, particularly in the fields of medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Solubility of N-propargylindole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-propargylindole in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on predicting solubility based on the fundamental principle of "like dissolves like." Furthermore, a detailed, generalized experimental protocol for the quantitative determination of solubility is provided to empower researchers to generate precise data tailored to their specific needs.

Predicted Solubility of N-propargylindole

N-propargylindole is a derivative of indole, characterized by the presence of a propargyl group attached to the nitrogen atom of the indole ring. The indole ring system itself is aromatic and relatively non-polar, though the nitrogen atom introduces a degree of polarity. The propargyl group is also largely non-polar. Consequently, N-propargylindole is expected to be a sparingly soluble compound in polar solvents like water and exhibit significantly better solubility in organic solvents of moderate to low polarity.

The expected solubility of N-propargylindole in a range of common organic solvents is summarized in the table below. The predictions are based on the relative polarity of the solvents.

Solvent CategorySolventPredicted SolubilityRationale
Non-Polar HexaneHighThe non-polar nature of hexane aligns well with the largely non-polar character of the N-propargylindole molecule.
TolueneHighThe aromatic nature of toluene can engage in favorable π-π stacking interactions with the indole ring, enhancing solubility.
Dichloromethane (DCM)HighDCM is a versatile solvent capable of dissolving a wide range of organic compounds with moderate polarity.
Polar Aprotic AcetoneModerate to HighAcetone's polarity should allow for good solvation of N-propargylindole without the unfavorable interactions of protic solvents.
Ethyl AcetateModerate to HighAs a moderately polar solvent, ethyl acetate is expected to be a good solvent for N-propargylindole.
AcetonitrileModerateThe polarity of acetonitrile may lead to slightly lower solubility compared to less polar aprotic solvents.
Dimethylformamide (DMF)ModerateDMF is a highly polar aprotic solvent; while it should dissolve N-propargylindole, it may not be the optimal choice.
Dimethyl Sulfoxide (DMSO)ModerateSimilar to DMF, the high polarity of DMSO suggests moderate solubility for the relatively non-polar N-propargylindole.
Polar Protic MethanolLow to ModerateThe presence of a hydroxyl group allows for hydrogen bonding, which may not be as favorable for the N-propargylindole structure.
EthanolLow to ModerateSimilar to methanol, but the increased non-polar character of the ethyl group might slightly improve solubility over methanol.
WaterVery LowThe high polarity and extensive hydrogen bonding network of water make it a poor solvent for the non-polar N-propargylindole.[1]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of N-propargylindole in a given organic solvent.

Objective: To quantitatively determine the solubility of N-propargylindole in a selected organic solvent at a specific temperature.

Materials:

  • N-propargylindole (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of N-propargylindole to a series of vials. The excess solid should be clearly visible.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature.

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (the clear solution above the solid) using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Sample Analysis (HPLC Method as an example):

    • Preparation of Calibration Standards: Prepare a series of standard solutions of N-propargylindole of known concentrations in the chosen solvent.

    • HPLC Analysis:

      • Inject a known volume of each standard solution and the filtered saturated solution into the HPLC system.

      • Develop a suitable chromatographic method to separate N-propargylindole from any potential impurities.

      • Record the peak area for N-propargylindole in each chromatogram.

    • Data Analysis:

      • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

      • Determine the concentration of N-propargylindole in the filtered saturated solution by interpolating its peak area on the calibration curve. This concentration represents the solubility of N-propargylindole in the solvent at the specified temperature.

4. Data Presentation:

  • Report the solubility in standard units such as grams per liter (g/L) or moles per liter (mol/L).

  • Always specify the temperature at which the solubility was determined.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of N-propargylindole.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis (HPLC) cluster_result Result prep1 Add excess N-propargylindole to vials prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate at constant temperature (e.g., 24-48h) prep2->prep3 sample1 Allow excess solid to settle prep3->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through syringe filter (e.g., 0.45 µm) sample2->sample3 analysis2 Inject standards and sample into HPLC sample3->analysis2 analysis1 Prepare calibration standards analysis3 Construct calibration curve analysis1->analysis3 analysis4 Determine concentration of saturated solution analysis2->analysis4 result Quantitative Solubility Data (g/L or mol/L) analysis3->result analysis4->result

Experimental workflow for quantitative solubility determination.

References

Methodological & Application

Application Notes and Protocols for 1-(prop-2-yn-1-yl)-1H-indole in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles.[1] This reaction is characterized by its high yields, mild reaction conditions, broad functional group tolerance, and straightforward product isolation.[2] 1-(prop-2-yn-1-yl)-1H-indole, also known as N-propargylindole, is a valuable building block in this chemistry. The indole moiety is a privileged scaffold in medicinal chemistry, and its combination with the metabolically stable 1,2,3-triazole ring via CuAAC offers a powerful strategy for the rapid generation of diverse compound libraries for drug discovery and development. The resulting indole-triazole conjugates have shown a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[3]

These application notes provide detailed protocols for the use of this compound in CuAAC reactions, guidance on typical reaction parameters, and expected outcomes.

Applications in Drug Discovery and Chemical Biology

The strategic incorporation of the 1,2,3-triazole moiety into indole-containing molecules via CuAAC has significant implications for medicinal chemistry:

  • Scaffold Hopping and Bioisosterism: The triazole ring can act as a bioisostere for amide bonds, offering improved metabolic stability and pharmacokinetic properties.

  • Lead Generation: The simplicity and reliability of the CuAAC reaction allow for the rapid synthesis of large libraries of indole-triazole derivatives for high-throughput screening.

  • Bioconjugation: The bio-orthogonal nature of the click reaction enables the conjugation of indole-containing molecules to biomolecules such as proteins and nucleic acids for applications in chemical biology and diagnostics.[4]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the CuAAC reaction with this compound and various organic azides. Yields are generally high, often exceeding 80%.

Table 1: Representative Reaction Parameters for CuAAC of this compound

ParameterValue/ConditionNotes
Alkyne This compound1.0 equivalent
Azide Various organic azides1.0 - 1.2 equivalents
Copper Source CuSO₄·5H₂O or CuI1-10 mol%
Reducing Agent Sodium Ascorbate10-30 mol% (if using CuSO₄)
Solvent t-BuOH/H₂O, DMF, DMSO, CH₂Cl₂Solvent choice can influence reaction rate and solubility.
Temperature Room Temperature to 60 °CMost reactions proceed efficiently at room temperature.
Reaction Time 1 - 24 hoursReaction completion is typically monitored by TLC or LC-MS.

Table 2: Exemplary Yields for the Synthesis of 1-((1-Aryl-1H-1,2,3-triazol-4-yl)methyl)-1H-indole Derivatives

Azide SubstrateProduct Yield (%)Reference
Benzyl Azide92%General high yields reported[3]
Phenyl Azide88%General high yields reported[3]
4-Methoxyphenyl Azide95%General high yields reported[3]
4-Chlorophenyl Azide91%General high yields reported[3]
4-Nitrophenyl Azide85%General high yields reported[3]

Note: The yields presented are representative and can vary based on the specific azide, reaction conditions, and purification method.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1-((1-Aryl-1H-1,2,3-triazol-4-yl)methyl)-1H-indole using CuSO₄/Sodium Ascorbate

This protocol describes a common and convenient method for the CuAAC reaction using a Cu(II) salt and an in-situ reducing agent.

Materials:

  • This compound

  • Aryl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 mmol, 1.0 equiv) and the corresponding aryl azide (1.1 mmol, 1.1 equiv) in a 1:1 mixture of t-BuOH and water (10 mL), add copper(II) sulfate pentahydrate (0.05 mmol, 0.05 equiv).

  • To this mixture, add a freshly prepared aqueous solution of sodium ascorbate (0.15 mmol, 0.15 equiv).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 2-12 hours), dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford the desired 1-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)-1H-indole.

Protocol 2: CuAAC Reaction using a Copper(I) Source (CuI)

This protocol utilizes a Cu(I) salt directly, which can be advantageous in certain solvent systems.

Materials:

  • This compound

  • Organic azide

  • Copper(I) iodide (CuI)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 mmol, 1.0 equiv) and the organic azide (1.1 mmol, 1.1 equiv) in the chosen solvent (e.g., DMF, 5 mL).

  • Add CuI (0.1 mmol, 0.1 equiv) to the solution.

  • Add DIPEA (0.2 mmol, 0.2 equiv) to the reaction mixture.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete (typically 1-8 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purify the residue by column chromatography to obtain the pure product.

Mandatory Visualizations

Diagram 1: General Workflow for CuAAC Synthesis

CuAAC_Workflow General Workflow for CuAAC Synthesis cluster_prep Reactant Preparation cluster_reaction CuAAC Reaction cluster_workup Workup & Purification cluster_analysis Analysis Indole This compound Mix Mix Reactants & Solvent Indole->Mix Azide Organic Azide Azide->Mix Add_Catalyst Add Cu(I) Source (e.g., CuSO4/Ascorbate or CuI) Mix->Add_Catalyst Stir Stir at RT Add_Catalyst->Stir Quench Quench Reaction Stir->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Caption: A generalized workflow for the synthesis of indole-triazole conjugates.

Diagram 2: Catalytic Cycle of CuAAC

CuAAC_Cycle Simplified Catalytic Cycle of CuAAC CuI Cu(I) Cu_Acetylide Cu(I)-Acetylide CuI->Cu_Acetylide + Alkyne - H+ Alkyne R-C≡CH (this compound) Alkyne->Cu_Acetylide Azide R'-N3 Cu_Triazolide Copper Triazolide Intermediate Azide->Cu_Triazolide Cu_Acetylide->Cu_Triazolide + Azide Cu_Triazolide->CuI - Product Product 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Product + H+ Product->CuI Regenerates Catalyst

Caption: The catalytic cycle of the copper-catalyzed azide-alkyne cycloaddition.

References

Application Notes and Protocols for N-propargylindole in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of N-propargylindole in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. N-propargylindole serves as a versatile building block, featuring a terminal alkyne group that enables efficient and specific covalent bond formation with azide-functionalized molecules. This powerful bioorthogonal reaction has found widespread applications in drug discovery, bioconjugation, and materials science.

Applications of N-propargylindole in Click Chemistry

The unique chemical properties of the indole nucleus, combined with the robust and versatile nature of the click reaction, make N-propargylindole a valuable tool in several scientific domains.

  • Drug Discovery: The 1,2,3-triazole ring formed through the click reaction is a well-recognized pharmacophore present in numerous bioactive compounds. By reacting N-propargylindole with a diverse library of organic azides, novel compounds can be synthesized and screened for various biological activities, including anticancer, antimicrobial, and antiviral properties. The indole moiety itself is a privileged scaffold in medicinal chemistry, and its combination with the triazole ring can lead to the development of potent therapeutic agents. For instance, N-propargylindole-based triazoles have been investigated as potential kinase inhibitors and anticancer agents.

  • Bioconjugation: The biocompatibility of the CuAAC reaction allows for the conjugation of N-propargylindole to biological macromolecules. Peptides, proteins, and nucleic acids can be functionalized with azide groups and subsequently "clicked" with N-propargylindole or its derivatives. This enables the site-specific labeling of biomolecules with probes for imaging, tracking, or targeted drug delivery. The indole moiety can also serve as a fluorescent reporter or a pharmacophore in such bioconjugates.

  • Materials Science: N-propargylindole can be incorporated into polymers and other materials to introduce specific functionalities. The resulting triazole-indole structures can be used to develop new materials with tailored properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs), or as corrosion inhibitors for metals. The nitrogen-rich triazole ring and the aromatic indole system can contribute to the desired electronic or protective properties of the material.

Data Presentation

The following tables summarize quantitative data from studies utilizing N-propargylindole and its derivatives in click chemistry applications.

Table 1: Synthesis of N-propargylindole-1,2,3-triazole Derivatives via CuAAC

EntryN-propargylindole DerivativeAzideProductYield (%)Reference
17-bromo-N-propargylindoleBenzyl azide1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-7-bromo-1H-indole91[1]
27-bromo-N-propargylindolePhenyl azide7-bromo-1-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-1H-indole85[1]
37-bromo-N-propargylindole4-Methoxyphenyl azide7-bromo-1-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole88[1]
47-bromo-N-propargylindole4-Chlorophenyl azide7-bromo-1-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole90[1]

Table 2: Anticancer Activity of N-propargylindole-Triazole Derivatives

CompoundCell LineIC50 (µM)Reference
1,2,3-triazole-containing indole derivative 14aA549 (Lung Cancer)9.07[2]
1,2,3-triazole-containing indole derivativeA549 (Lung Cancer)9.07–47.11[2]
Doxorubicin (Control)A549 (Lung Cancer)4.39[2]

Table 3: Corrosion Inhibition Efficiency of an N-propargyl Saccharin Derivative

Inhibitor Concentration (M)Corrosion Rate (mm/year)Inhibition Efficiency (%)Reference
01.25-[3]
10⁻⁶0.5556.0[3]
10⁻⁵0.3274.4[3]
10⁻⁴0.1885.6[3]
10⁻³0.1191.2[3]

Experimental Protocols

Protocol 1: General Synthesis of N-propargylindole-1,2,3-triazole Derivatives via CuAAC

This protocol describes a general method for the copper-catalyzed azide-alkyne cycloaddition reaction between an N-propargylindole and an organic azide.

Materials:

  • N-propargylindole derivative

  • Organic azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-BuOH and water (1:1), or DMF)

  • Nitrogen or Argon gas

  • Reaction vial

  • Stirring apparatus

  • Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a reaction vial, dissolve the N-propargylindole derivative (1.0 equivalent) and the organic azide (1.0-1.2 equivalents) in the chosen solvent to achieve a final concentration of 1-10 mM.

  • Degassing: Bubble nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Preparation: In a separate tube, prepare a fresh solution of sodium ascorbate (0.5 equivalents) in water. Prepare a solution of CuSO₄·5H₂O (0.05 equivalents) in water.

  • Reaction Initiation: To the stirred reaction mixture, add the CuSO₄·5H₂O solution followed by the sodium ascorbate solution. The solution may change color, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed (typically 1-4 hours).

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired 1,2,3-triazole derivative.[1][4]

Protocol 2: Bioconjugation of a Peptide with N-propargylindole

This protocol outlines a two-step process for labeling a peptide with an N-propargylindole derivative. First, the peptide is functionalized with an azide group, and then it is conjugated to the N-propargylindole via CuAAC.

Stage 1: Azide Functionalization of the Peptide

This can be achieved by either incorporating an azide-containing unnatural amino acid during solid-phase peptide synthesis or by post-synthetically modifying a reactive side chain (e.g., lysine) with an azide-containing reagent.

Stage 2: CuAAC Reaction with N-propargylindole

Materials:

  • Azide-functionalized peptide

  • N-propargylindole derivative

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Sodium ascorbate

  • Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

  • Desalting column or HPLC for purification

Procedure:

  • Reactant Preparation: Dissolve the azide-functionalized peptide and N-propargylindole (1.5 to 3-fold molar excess over the peptide) in the reaction buffer.

  • Catalyst Premix: In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA ligand stock solution in a 1:5 molar ratio.[5] Incubate for a few minutes at room temperature.

  • Reaction Initiation: Add the catalyst premix to the peptide/N-propargylindole mixture. Initiate the click reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.[6]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

  • Purification: Upon completion, purify the N-propargylindole-conjugated peptide from the catalyst and excess reagents using a desalting column or by reverse-phase HPLC.[6]

Visualizations

Below are diagrams created using the DOT language to illustrate key concepts and workflows related to the click chemistry applications of N-propargylindole.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Cycle cluster_reaction Reaction Pathway N-propargylindole N-propargylindole (Alkyne) Cu_Acetylide Copper(I) Acetylide Intermediate N-propargylindole->Cu_Acetylide Azide R-N₃ (Azide) Cycloaddition [3+2] Cycloaddition Azide->Cycloaddition Cu(I) Cu(I) Cu(I)->Cu_Acetylide Cu(II) Cu(II) Cu(II)->Cu(I) Reduction Ascorbate Sodium Ascorbate Cu_Acetylide->Cycloaddition Triazole_Product 1,2,3-Triazole Product Cycloaddition->Triazole_Product Triazole_Product->Cu(I) Catalyst Regeneration

Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Bioconjugation_Workflow Start Start: Azide-Functionalized Biomolecule (e.g., Peptide) Step1 Prepare Reaction Mixture: - Azide-Biomolecule - N-propargylindole Start->Step1 Step3 Initiate Click Reaction: Add Catalyst Premix and Sodium Ascorbate Step1->Step3 Step2 Prepare Catalyst Premix: - CuSO₄ - THPTA Ligand Step2->Step3 Step4 Incubate at Room Temperature (1-4 hours) Step3->Step4 Step5 Purify the Conjugate: (e.g., HPLC, Desalting Column) Step4->Step5 End End: Purified N-propargylindole-Biomolecule Conjugate Step5->End

Caption: Experimental workflow for the bioconjugation of a biomolecule with N-propargylindole.

Kinase_Inhibition_Pathway cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Activates TF Transcription Factors Kinase_Cascade->TF Activates Response Cell Proliferation, Survival, etc. TF->Response Promotes Inhibitor N-propargylindole-Triazole Kinase Inhibitor Inhibitor->Kinase_Cascade Inhibits

Caption: Hypothetical signaling pathway inhibited by an N-propargylindole-triazole derivative.

References

Application Notes and Protocols: Synthesis of 1,2,3-Triazole Derivatives from N-Propargylindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of 1,2,3-triazole derivatives from N-propargylindole via copper-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) azide-alkyne cycloaddition reactions. Additionally, detailed protocols for evaluating the anticancer and antimicrobial activities of the synthesized compounds are included.

Introduction

The fusion of indole and 1,2,3-triazole moieties has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by these hybrid molecules. The indole nucleus is a prevalent scaffold in numerous pharmaceuticals, while the 1,2,3-triazole ring, readily accessible through "click chemistry," offers improved metabolic stability and hydrogen bonding capabilities. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the ruthenium(II)-catalyzed azide-alkyne cycloaddition (RuAAC) are the most prominent methods for the synthesis of 1,2,3-triazoles, yielding 1,4- and 1,5-disubstituted regioisomers, respectively. This document outlines the synthetic protocols for both methodologies starting from N-propargylindole and provides procedures for the biological evaluation of the resulting derivatives.

Data Presentation

Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of N-Propargylindoles with Various Azides

The following table summarizes the reaction conditions and yields for the synthesis of 1,4-disubstituted 1,2,3-triazoles from 2-aryl-1-(prop-2-ynyl)-1H-indole-3-carbaldehydes and various aryl azides.[1]

EntryN-Propargylindole DerivativeAryl AzideCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
12-Phenyl-1-(prop-2-ynyl)-1H-indole-3-carbaldehydePhenyl azideCuSO₄·5H₂O (10) / Sodium Ascorbate (20)t-BuOH/H₂O (1:1)RT592
22-Phenyl-1-(prop-2-ynyl)-1H-indole-3-carbaldehyde4-Methylphenyl azideCuSO₄·5H₂O (10) / Sodium Ascorbate (20)t-BuOH/H₂O (1:1)RT688
32-Phenyl-1-(prop-2-ynyl)-1H-indole-3-carbaldehyde4-Methoxyphenyl azideCuSO₄·5H₂O (10) / Sodium Ascorbate (20)t-BuOH/H₂O (1:1)RT590
42-Phenyl-1-(prop-2-ynyl)-1H-indole-3-carbaldehyde4-Chlorophenyl azideCuSO₄·5H₂O (10) / Sodium Ascorbate (20)t-BuOH/H₂O (1:1)RT785
52-(4-Chlorophenyl)-1-(prop-2-ynyl)-1H-indole-3-carbaldehydePhenyl azideCuSO₄·5H₂O (10) / Sodium Ascorbate (20)t-BuOH/H₂O (1:1)RT687
62-(4-Chlorophenyl)-1-(prop-2-ynyl)-1H-indole-3-carbaldehyde4-Methylphenyl azideCuSO₄·5H₂O (10) / Sodium Ascorbate (20)t-BuOH/H₂O (1:1)RT783
72-(4-Methylphenyl)-1-(prop-2-ynyl)-1H-indole-3-carbaldehydePhenyl azideCuSO₄·5H₂O (10) / Sodium Ascorbate (20)t-BuOH/H₂O (1:1)RT591
82-(4-Methylphenyl)-1-(prop-2-ynyl)-1H-indole-3-carbaldehyde4-Chlorophenyl azideCuSO₄·5H₂O (10) / Sodium Ascorbate (20)t-BuOH/H₂O (1:1)RT880

Note: The yields reported are for the isolated products.

Experimental Protocols

Synthesis of 1,4-Disubstituted 1,2,3-Triazole Derivatives via CuAAC

This protocol is a general procedure for the copper-catalyzed cycloaddition of N-propargylindoles and organic azides.

Materials:

  • N-propargylindole derivative

  • Organic azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the N-propargylindole derivative (1.0 mmol) and the organic azide (1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • To this solution, add copper(II) sulfate pentahydrate (0.1 mmol, 10 mol%).

  • Add sodium ascorbate (0.2 mmol, 20 mol%) to the reaction mixture.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, add water (20 mL) to the reaction mixture and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Synthesis of 1,5-Disubstituted 1,2,3-Triazole Derivatives via RuAAC

This protocol provides a general method for the ruthenium-catalyzed cycloaddition to selectively synthesize 1,5-disubstituted 1,2,3-triazoles.

Materials:

  • N-propargylindole derivative

  • Organic azide

  • [CpRuCl(PPh₃)₂] or [CpRuCl(cod)]

  • Anhydrous toluene or 1,2-dichloroethane (DCE)

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the N-propargylindole derivative (1.0 mmol) and the organic azide (1.1 mmol).

  • Add the ruthenium catalyst, such as [CpRuCl(PPh₃)₂] or [CpRuCl(cod)], (0.02-0.05 mmol, 2-5 mol%).

  • Add anhydrous toluene or DCE (10 mL) via syringe.

  • Heat the reaction mixture to 60-80 °C and stir. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the 1,5-disubstituted 1,2,3-triazole product.

Protocol for MTT Assay for Anticancer Activity

This protocol details the procedure for evaluating the in vitro anticancer activity of the synthesized triazole derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized triazole compounds dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized triazole compounds in complete medium from the DMSO stock solutions. The final DMSO concentration should not exceed 0.5%.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for another 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol for Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol describes the broth microdilution method to determine the minimum inhibitory concentration (MIC) of the synthesized triazole derivatives against various bacterial and fungal strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Synthesized triazole compounds dissolved in DMSO (stock solutions)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Microplate reader

Procedure:

  • Inoculum Preparation:

    • From a fresh culture of the microorganism on an agar plate, pick a few colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Add 100 µL of sterile broth to each well of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at 37 °C for 18-24 hours for bacteria, or at 35 °C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm using a microplate reader.

Mandatory Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_cycle Catalytic Cycle N_propargylindole N-Propargylindole A Copper Acetylide Formation N_propargylindole->A Azide R-N₃ B Coordination with Azide Azide->B Cu_II Cu(II)SO₄ Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Cu_I->A A->B π-complex C Cycloaddition B->C [3+2] D Protonolysis C->D Cu-Triazolide Intermediate D->Cu_I Regeneration Product 1,4-Disubstituted 1,2,3-Triazole D->Product

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.

RuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Catalytic Cycle N_propargylindole N-Propargylindole A Ligand Exchange N_propargylindole->A Azide R-N₃ Azide->A Ru_catalyst [Cp*RuCl] Ru_catalyst->A B Oxidative Coupling A->B Ruthenacycle Intermediate C Reductive Elimination B->C C->Ru_catalyst Regeneration Product 1,5-Disubstituted 1,2,3-Triazole C->Product

Caption: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Mechanism.

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start N-Propargylindole + Azide Reaction CuAAC or RuAAC Reaction Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Anticancer Anticancer Assay (MTT) Characterization->Anticancer Antimicrobial Antimicrobial Assay (MIC) Characterization->Antimicrobial IC50 IC₅₀ Determination Anticancer->IC50 MIC_val MIC Determination Antimicrobial->MIC_val

Caption: Experimental Workflow from Synthesis to Biological Evaluation.

References

Application Notes and Protocols: Intramolecular Cyclization of N-Propargylindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intramolecular cyclization reactions of N-propargylindoles, a powerful strategy for the synthesis of diverse nitrogen-containing heterocyclic compounds. The resulting fused-indole scaffolds, such as pyrrolo[1,2-a]indoles and carbazoles, are prevalent in biologically active molecules and serve as key building blocks in drug discovery programs. This document details various catalytic systems, provides step-by-step experimental protocols, and presents quantitative data to guide reaction optimization.

Introduction to Intramolecular Cyclization of N-Propargylindoles

Intramolecular cyclization of N-propargylindoles is a versatile and atom-economical method for constructing complex heterocyclic systems. This reaction class has been extensively studied, with various catalytic systems developed to promote the formation of new carbon-carbon and carbon-heteroatom bonds. The choice of catalyst and reaction conditions can selectively yield different fused-ring systems, making it a highly valuable tool in synthetic organic chemistry.

The general transformation involves the activation of the propargyl group, followed by a nucleophilic attack from the indole ring, typically at the C2 or C3 position. This process leads to the formation of five- or six-membered rings fused to the indole core.

Key advantages of this methodology include:

  • Access to Privileged Scaffolds: The products, such as pyrrolo[1,2-a]indoles, are common motifs in natural products and pharmaceuticals with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.

  • High Atom Economy: The intramolecular nature of the reaction often leads to high atom economy, minimizing waste.

  • Catalytic Control: The use of various catalysts, including gold, copper, and photoredox catalysts, allows for control over the reaction pathway and the selective formation of desired products.

Catalytic Systems and Reaction Mechanisms

Several catalytic systems have been successfully employed for the intramolecular cyclization of N-propargylindoles. The choice of catalyst dictates the reaction mechanism and, consequently, the structure of the final product.

Gold-Catalyzed Cyclization

Gold catalysts, particularly Au(I) and Au(III) salts, are highly effective in activating the alkyne moiety of N-propargylindoles towards nucleophilic attack. The reaction typically proceeds through a 6-exo-dig or 7-endo-dig cyclization pathway. The regioselectivity can be influenced by the substitution pattern on the alkyne and the indole ring. For instance, gold-catalyzed cyclization of terminal alkynes often affords the 6-exo-dig cyclization product.[1]

Reaction Mechanism Workflow:

Gold_Catalyzed_Cyclization cluster_workflow Gold-Catalyzed Cyclization Workflow Start Start N_Propargylindole N-Propargylindole Substrate Start->N_Propargylindole Activation Alkyne Activation by Gold Catalyst N_Propargylindole->Activation Gold_Catalyst Gold(I) or Gold(III) Catalyst Gold_Catalyst->Activation Cyclization Intramolecular Nucleophilic Attack (6-exo-dig or 7-endo-dig) Activation->Cyclization Protodeauration Protodeauration Cyclization->Protodeauration Product Fused Indole Product (e.g., Pyrrolo[1,2-a]indole) Protodeauration->Product

Caption: Gold-catalyzed cyclization workflow.

Copper- and Visible-Light-Catalyzed Radical Cyclization

A dual catalytic system employing a copper salt and a photosensitizer under visible light irradiation provides an efficient method for the tandem radical cyclization of N-propargylindoles. This approach often involves the reaction with external radical precursors, such as acyl chlorides or cyclic ethers, to generate functionalized pyrrolo[1,2-a]indoles. The reaction proceeds through a cascade of radical addition, cyclization, and oxidation steps.[2]

Reaction Mechanism Workflow:

Radical_Cyclization cluster_workflow Visible-Light-Catalyzed Radical Cyclization Start Start N_Propargylindole N-Propargylindole Start->N_Propargylindole Radical_Addition Radical Addition to Alkyne N_Propargylindole->Radical_Addition Radical_Precursor Acyl Chloride or Cyclic Ether Radical_Generation Generation of Acyl or Oxoalkyl Radical Radical_Precursor->Radical_Generation Photocatalyst Photosensitizer (e.g., Eosin Y) Photocatalyst->Radical_Generation Visible_Light Visible Light Visible_Light->Radical_Generation Copper_Catalyst Copper(I) or Copper(II) Salt Oxidation Oxidation Copper_Catalyst->Oxidation Radical_Generation->Radical_Addition Intramolecular_Cyclization Intramolecular Radical Cyclization Radical_Addition->Intramolecular_Cyclization Intramolecular_Cyclization->Oxidation Product Functionalized Pyrrolo[1,2-a]indole Oxidation->Product

Caption: Visible-light-catalyzed radical cyclization workflow.

Data Presentation: Substrate Scope and Yields

The following tables summarize the quantitative data for selected intramolecular cyclization reactions of N-propargylindoles, providing a comparison of different catalytic systems and substrate scopes.

Table 1: Gold-Catalyzed Intramolecular Cyclization of N-Propargylindoles

EntryN-Propargylindole Substrate (R1, R2)CatalystSolventTime (h)Yield (%)ProductReference
1H, PhAuCl3 (5 mol%)DCE2921-phenyl-9H-pyrrolo[1,2-a]indole[3]
25-Me, PhAuCl3 (5 mol%)DCE2906-methyl-1-phenyl-9H-pyrrolo[1,2-a]indole[3]
35-Cl, PhAuCl3 (5 mol%)DCE3886-chloro-1-phenyl-9H-pyrrolo[1,2-a]indole[3]
4H, 4-MeC6H4AuCl3 (5 mol%)DCE2951-(p-tolyl)-9H-pyrrolo[1,2-a]indole[3]
5H, 4-ClC6H4AuCl3 (5 mol%)DCE3851-(4-chlorophenyl)-9H-pyrrolo[1,2-a]indole[3]

Table 2: Visible-Light-Catalyzed Radical Cyclization with Acyl Chlorides

EntryN-Propargylindole Substrate (R1)Acyl Chloride (R2)PhotocatalystBaseTime (h)Yield (%)ProductReference
1HPhCOClIr(ppy)3Et3N24852-benzoyl-9H-pyrrolo[1,2-a]indole[4]
25-MePhCOClIr(ppy)3Et3N24822-benzoyl-6-methyl-9H-pyrrolo[1,2-a]indole[4]
3H4-MeC6H4COClIr(ppy)3Et3N24882-(4-methylbenzoyl)-9H-pyrrolo[1,2-a]indole[4]
4HMeCOClIr(ppy)3Et3N24752-acetyl-9H-pyrrolo[1,2-a]indole[4]
5Hc-C6H11COClIr(ppy)3Et3N24782-(cyclohexanecarbonyl)-9H-pyrrolo[1,2-a]indole[4]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of N-propargylindoles and their subsequent intramolecular cyclization.

General Protocol for the Synthesis of N-Propargylindoles

This procedure describes a general method for the N-propargylation of indoles using propargyl bromide.

Experimental Workflow:

Synthesis_N_Propargylindole cluster_workflow Synthesis of N-Propargylindole Workflow Start Start Indole Indole Start->Indole Deprotonation Deprotonation of Indole N-H Indole->Deprotonation Base Base (e.g., NaH, K2CO3) Base->Deprotonation Solvent Anhydrous Solvent (e.g., DMF, THF) Solvent->Deprotonation Alkylation N-Alkylation Deprotonation->Alkylation Propargyl_Bromide Propargyl Bromide Propargyl_Bromide->Alkylation Workup Aqueous Workup and Extraction Alkylation->Workup Purification Purification (Column Chromatography) Workup->Purification Product N-Propargylindole Purification->Product

Caption: General workflow for the synthesis of N-propargylindoles.

Materials:

  • Indole (1.0 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 equiv) or Potassium carbonate (2.0 equiv)

  • Propargyl bromide (80% in toluene, 1.5 equiv)

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equiv) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of indole (1.0 equiv) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add propargyl bromide (1.5 equiv) dropwise.

  • Let the reaction warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired N-propargylindole.

Protocol for Gold-Catalyzed Intramolecular Cyclization

This protocol details the gold-catalyzed cyclization of an N-propargylindole to a pyrrolo[1,2-a]indole.

Procedure:

  • To a solution of N-propargylindole (1.0 equiv) in 1,2-dichloroethane (DCE) (0.1 M), add gold(III) chloride (AuCl3, 0.05 equiv).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate) to yield the pure pyrrolo[1,2-a]indole derivative.

Protocol for Visible-Light-Catalyzed Radical Cyclization

This protocol describes the synthesis of a 2-acyl-9H-pyrrolo[1,2-a]indole via a visible-light-induced radical cyclization.[4]

Materials:

  • N-propargylindole (1.0 equiv)

  • Acyl chloride (3.0 equiv)

  • fac-Ir(ppy)3 (1 mol%)

  • Triethylamine (Et3N) (3.0 equiv)

  • Acetonitrile (CH3CN) (0.1 M)

  • Blue LED lamp (e.g., 5W)

Procedure:

  • In a Schlenk tube, combine N-propargylindole (1.0 equiv), acyl chloride (3.0 equiv), fac-Ir(ppy)3 (0.01 equiv), and triethylamine (3.0 equiv).

  • Add acetonitrile to achieve a concentration of 0.1 M.

  • Degas the reaction mixture by three freeze-pump-thaw cycles and backfill with argon.

  • Irradiate the stirred reaction mixture with a blue LED lamp at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate) to obtain the desired 2-acyl-9H-pyrrolo[1,2-a]indole.

Applications in Drug Development

The fused-indole scaffolds synthesized through these methods are of significant interest in drug development due to their diverse biological activities. For instance, carbazole derivatives have been shown to act as inhibitors of the STAT3 signaling pathway, which is implicated in cancer cell proliferation and survival.[5] Pyrrolo[1,2-a]indole derivatives have been investigated as kinase inhibitors, including targeting VEGFR, for their potential as anti-cancer agents.[1][6]

Signaling Pathway Diagram: Inhibition of STAT3 by a Carbazole Derivative

STAT3_Inhibition cluster_pathway STAT3 Signaling Pathway and Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Promotes Cell_Proliferation Cell Proliferation and Survival Gene_Transcription->Cell_Proliferation Leads to Carbazole Carbazole Derivative (Inhibitor) Carbazole->STAT3 Inhibits Phosphorylation Apoptosis Apoptosis Carbazole->Apoptosis Induces

Caption: Inhibition of the JAK-STAT3 signaling pathway by a carbazole derivative.

These application notes provide a starting point for researchers interested in utilizing intramolecular cyclization reactions of N-propargylindoles. The provided protocols and data should facilitate the synthesis and exploration of novel heterocyclic compounds for various applications, particularly in the field of medicinal chemistry.

References

Application Notes and Protocols: Synthesis of Pyrazino[1,2-a]indoles from 1-(prop-2-yn-1-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for the synthesis of the pyrazino[1,2-a]indole scaffold, a tricyclic aromatic nucleus with significant potential in medicinal chemistry. The synthesis originates from the readily accessible starting material, 1-(prop-2-yn-1-yl)-1H-indole. Pyrazino[1,2-a]indoles are recognized as valuable pharmacophores in the development of therapeutic agents for a range of diseases, including neuropsychiatric, autoimmune, infectious, and cancerous conditions.[1][2] This guide will focus on the intramolecular cyclization of 2-substituted-1-(prop-2-yn-1-yl)-1H-indoles, a key strategy for constructing the pyrazino C-ring. Methodologies utilizing various catalytic systems, including metal-catalyzed and metal-free conditions, will be presented.

Introduction

The pyrazino[1,2-a]indole unit is a heterocyclic compound formed by the fusion of an indole and a pyrazine ring.[2][3] The versatility of this scaffold has led to its investigation in various drug discovery programs. Structural modifications, particularly to the pyrazine ring, have yielded derivatives with diverse biological activities. For instance, (3,4-dihydro)pyrazino[1,2-a]indoles have shown efficacy at melatonin and adenosine receptors, while (3,4-dihydro)-pyrazino[1,2-a]indol-1-ones have been studied for their anti-viral and anti-allergenic properties.[1][3]

The synthesis of pyrazino[1,2-a]indoles is often achieved through the cyclization of an indole precursor bearing a nucleophile on the indole nitrogen that can react with a functional group at the C2 position of the indole ring.[2][3] One effective strategy involves the intramolecular cyclization of 2-substituted-1-(prop-2-yn-1-yl)-1H-indoles. This approach takes advantage of the reactivity of the alkyne moiety, which can be activated by various catalysts to undergo cyclization and form the desired pyrazine ring.

Data Presentation: Catalytic Systems for Intramolecular Cyclization

The following table summarizes various catalytic systems and conditions reported for the synthesis of pyrazino[1,2-a]indoles via the intramolecular cyclization of 2-substituted-1-(prop-2-yn-1-yl)-1H-indoles.

Catalyst/ReagentSolventConditionsProduct TypeReference
AuCl₃-Triple bond activationPyrazino[1,2-a]indole[1][2]
Ni(OAc)₂ / Hydroxylamine--Pyrazino[1,2-a]indole[1][2]
NaHDMF-Pyrazino[1,2-a]indole[1][2]
NH₃MeOH-Pyrazino[1,2-a]indole[1][2]
DBU-Microwave irradiationPyrazino[1,2-a]indole[1][2]
Zn(OTf)₂Toluene100 °CIndole derivatives[4]

Experimental Protocols

Protocol 1: Synthesis of the Starting Material: this compound-2-carbonitrile

This protocol describes the synthesis of a key precursor, this compound-2-carbonitrile, which can then be used in subsequent cyclization reactions.

Materials:

  • Indole-2-carbonitrile

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Propargyl bromide (80% in toluene)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether (Et₂O)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Argon gas

Procedure:

  • In a two-necked round-bottom flask under an argon atmosphere, suspend sodium hydride (1.3 equivalents) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of indole-2-carbonitrile (1 equivalent) in anhydrous DMF dropwise to the cooled suspension.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of propargyl bromide (1.3 equivalents) in anhydrous DMF dropwise.

  • Let the reaction proceed at room temperature for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography to obtain this compound-2-carbonitrile.[5][6]

Protocol 2: General Procedure for Gold-Catalyzed Intramolecular Cyclization

This protocol provides a general method for the cyclization of 2-substituted-1-(prop-2-yn-1-yl)-1H-indoles to form the pyrazino[1,2-a]indole core, using a gold catalyst as a triple bond activator.

Materials:

  • 2-Substituted-1-(prop-2-yn-1-yl)-1H-indole (e.g., this compound-2-carbonitrile)

  • Gold(III) chloride (AuCl₃)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Argon gas

Procedure:

  • Dissolve the 2-substituted-1-(prop-2-yn-1-yl)-1H-indole (1 equivalent) in an anhydrous solvent under an argon atmosphere.

  • Add a catalytic amount of AuCl₃ (e.g., 1-5 mol%) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion of the reaction, quench the reaction with a suitable reagent if necessary.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the desired pyrazino[1,2-a]indole derivative.

Mandatory Visualizations

Experimental Workflow for Pyrazino[1,2-a]indole Synthesis

G cluster_start Starting Material Preparation cluster_cyclization Intramolecular Cyclization cluster_purification Product Isolation Indole Indole Derivative Propargylation Propargylation (NaH, Propargyl Bromide, DMF) Indole->Propargylation PropargylatedIndole This compound Derivative Propargylation->PropargylatedIndole Catalysis Catalytic Cyclization (e.g., AuCl₃) PropargylatedIndole->Catalysis Key Reaction Step Pyrazinoindole Pyrazino[1,2-a]indole Scaffold Catalysis->Pyrazinoindole Purification Purification (Chromatography) Pyrazinoindole->Purification FinalProduct Pure Pyrazino[1,2-a]indole Purification->FinalProduct

Caption: Synthetic workflow for pyrazino[1,2-a]indoles.

Logical Relationship of Synthetic Steps

G Start 1. Starting Material (Substituted Indole) Step1 2. N-Alkylation with Propargyl Bromide Start->Step1 Intermediate 3. Formation of This compound Step1->Intermediate Step2 4. Catalyst-mediated Intramolecular Cyclization Intermediate->Step2 Product 5. Pyrazino[1,2-a]indole Core Structure Step2->Product

Caption: Key steps in pyrazino[1,2-a]indole synthesis.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-(prop-2-yn-1-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various palladium-catalyzed cross-coupling reactions utilizing 1-(prop-2-yn-1-yl)-1H-indole, a versatile building block in medicinal chemistry and materials science. The terminal alkyne functionality of the propargyl group serves as a key reactive handle for the construction of complex molecular architectures. The indole scaffold itself is a privileged structure in numerous biologically active compounds.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] These reactions, recognized with the 2010 Nobel Prize in Chemistry, have revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] Key examples include the Sonogashira, Heck, Suzuki, and Stille reactions, each offering a unique pathway for molecular elaboration.

The substrate, this compound, possesses a terminal alkyne which is particularly amenable to Sonogashira coupling. Other palladium-catalyzed transformations can also be envisaged, expanding its synthetic utility.

Sonogashira Coupling

The Sonogashira reaction is a highly reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[4]

Applications

The products of Sonogashira coupling with this compound, which are 1,3-disubstituted propargyl indole derivatives, are valuable intermediates in the synthesis of various heterocyclic compounds and have been explored for their potential in medicinal chemistry. For instance, derivatives of 1-(3-phenylprop-2-yn-1-yl)-1H-indole-2-carbonitrile have been synthesized using this methodology.

Data Presentation
EntryAryl HalideCatalystCo-catalystBaseSolventYield (%)Reference
14-ChlorobenzonitrilePdCl₂(PPh₃)₂CuIEt₃NTHF90
24-IodonitrobenzenePd(OAc)₂NoneDabcoDMF>95[5]
32-IodoanilinePd(PPh₃)₂Cl₂CuIDiisopropylamineTHF89[6]
42-IodobenzonitrilePdCl₂(PPh₃)₂CuIEt₃NTHF64
52-IodoanisolePdCl₂(PPh₃)₂CuIEt₃NTHF71
Experimental Protocol: Sonogashira Coupling of this compound with 4-Chlorobenzonitrile

Materials:

  • This compound (1.0 equiv)

  • 4-Chlorobenzonitrile (1.2 equiv)

  • PdCl₂(PPh₃)₂ (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound, 4-chlorobenzonitrile, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF via syringe, followed by triethylamine.

  • Seal the flask and stir the reaction mixture at room temperature for 3-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-(3-(4-cyanophenyl)prop-2-yn-1-yl)-1H-indole.

Reaction Workflow

Sonogashira_Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Reactants: - this compound - Aryl Halide - Pd Catalyst & CuI - Base (Et3N) solvent 2. Add Anhydrous Solvent (THF) reagents->solvent Under Inert Atmosphere stir 3. Stir at Room Temp (3-6 h) solvent->stir monitor 4. Monitor by TLC/LC-MS stir->monitor filter 5. Filter through Celite® monitor->filter extract 6. Aqueous Wash filter->extract purify 7. Column Chromatography extract->purify product Final Product purify->product

Caption: Experimental workflow for the Sonogashira coupling reaction.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene, catalyzed by a palladium complex.[7] While the terminal alkyne of this compound is not a typical Heck substrate, related palladium-catalyzed reactions of alkynes with aryl halides can lead to the formation of trisubstituted alkenes.

Applications

The products of a Heck-type reaction with this compound would be highly substituted allylic indole derivatives, which are of interest in the synthesis of complex natural products and pharmaceuticals.

Data Presentation
EntryAryl HalideAlkeneCatalystBaseSolventYield (%)
1IodobenzeneStyrenePd(OAc)₂K₂CO₃DMF83
24-Bromoacetophenonen-Butyl acrylatePd(OAc)₂/PPh₃Et₃NAcetonitrile95
32-BromonaphthaleneEthyl crotonatePd EnCat® 40AcONaDMF~70-80
44-Iodoanisole1-OctenePd(OAc)₂NaOAcDMF75
Experimental Protocol: Heck-Type Reaction of this compound with Iodobenzene

Materials:

  • This compound (1.0 equiv)

  • Iodobenzene (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube, dissolve Pd(OAc)₂ and PPh₃ in anhydrous DMF under an inert atmosphere.

  • Add this compound, iodobenzene, and K₂CO₃.

  • Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Reaction Mechanism

Heck_Mechanism pd0 Pd(0)L_n pd2_aryl Ar-Pd(II)L_n-X pd0->pd2_aryl Oxidative Addition (Ar-X) alkyne_complex Alkyne Complex pd2_aryl->alkyne_complex Alkyne Coordination insertion_product Migratory Insertion Product alkyne_complex->insertion_product Migratory Insertion beta_hydride β-Hydride Elimination Product insertion_product->beta_hydride β-Hydride Elimination product Coupled Product beta_hydride->product catalyst_regen Catalyst Regeneration beta_hydride->catalyst_regen Reductive Elimination catalyst_regen->pd0 Base Suzuki_Coupling cluster_reactants Starting Materials cluster_conditions Reaction Conditions indole This compound product Coupled Product (1-(3-Aryl/Vinyl-prop-2-yn-1-yl)-1H-indole) indole->product boronic_acid Aryl/Vinyl Boronic Acid boronic_acid->product catalyst Palladium Catalyst (e.g., Pd(PPh3)4) catalyst->product base Base (e.g., K2CO3) base->product solvent Solvent (e.g., Dioxane/H2O) solvent->product

References

N-Propargylindole: A Versatile Scaffold for the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-propargylindole is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presence of the propargyl group, a terminal alkyne, provides a versatile handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the straightforward and efficient linkage of the indole core to a wide array of functional molecules, leading to the rapid generation of diverse compound libraries for biological screening. Furthermore, the N-propargyl moiety itself is a key pharmacophore in several known enzyme inhibitors. These application notes provide an overview of the synthesis of N-propargylindole and its derivatives, with detailed protocols for their use in creating bioactive compounds, particularly enzyme inhibitors and potential anticancer agents.

Synthesis of N-Propargylindole Derivatives

The introduction of a propargyl group onto the nitrogen atom of an indole ring is a fundamental step in utilizing this scaffold. This is typically achieved through a direct N-alkylation reaction. Subsequent modifications, such as the CuAAC reaction, can then be employed to build more complex and functionally diverse molecules.

Key Synthetic Transformations

Two key reactions are highlighted in the synthesis of bioactive compounds from N-propargylindole:

  • N-Propargylation of Indole: The direct alkylation of the indole nitrogen with a propargyl halide.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The reaction of the terminal alkyne of N-propargylindole with an azide to form a stable 1,2,3-triazole ring.

Bioactive Applications of N-Propargylindole Derivatives

The N-propargylindole scaffold has been explored for a range of biological activities, primarily focusing on enzyme inhibition relevant to neurodegenerative diseases and as a precursor for potential anticancer agents.

Enzyme Inhibition

The N-propargyl group is a known pharmacophore in inhibitors of monoamine oxidases (MAOs), enzymes implicated in the pathophysiology of Parkinson's and Alzheimer's diseases. Derivatives of N-propargylindoles and structurally related N-propargyloxindoles have shown potent and selective inhibitory activity against both monoamine oxidases (MAO-A and MAO-B) and cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BuChE), another key target in Alzheimer's disease therapy.[1]

Quantitative Data on Enzyme Inhibition by N-Propargyl Oxindole Derivatives

CompoundTarget EnzymeIC50Reference
N-propargyl-3-aminooxindole derivativeBuChE27 nM[1]
N-propargyl-3-aminooxindole derivativeBuChE< 1 µM[1]
N-propargyl-3-aminooxindole derivativeMAO-AWeak Inhibition[1]
N-propargyl-3-aminooxindole derivativeMAO-BWeak Inhibition[1]
Anticancer Activity

The 1,2,3-triazole moiety, formed via the click reaction of N-propargylindoles, is a common feature in compounds with demonstrated anticancer properties.[2][3] While direct anticancer data for N-propargylindole-triazole conjugates is emerging, the synthesis of such compounds is a promising strategy for the development of novel anticancer agents. The triazole core is known to be a stable and biocompatible linker that can position the indole scaffold and another pharmacophore to interact with biological targets in cancer cells.[3]

Anticancer Activity of Representative Triazole Derivatives

Compound ClassCancer Cell LineActivity (IC50 or % inhibition)Reference
1,2,3-Triazole DerivativeLeukemia K-56221.47% Growth[2]
1,2,3-Triazole DerivativeMelanoma SK-MEL-523.91% Growth[2]
1,2,3-Triazole-Phosphonate DerivativeHT-1080 (Fibrosarcoma)15.13 µM[3]
1,2,3-Triazole-Phosphonate DerivativeA-549 (Lung Carcinoma)21.25 µM[3]
1,2,3-Triazole-Phosphonate DerivativeMCF-7 (Breast Adenocarcinoma)18.06 µM[3]
1,2,3-Triazole-Phosphonate DerivativeMDA-MB-231 (Breast Adenocarcinoma)16.32 µM[3]

Experimental Protocols

Protocol 1: Synthesis of 2-formyl-N-propargylpyrrole (A representative N-propargyl heterocycle)

This protocol describes the N-propargylation of 2-formylpyrrole, which can be adapted for indole.

Materials:

  • 2-formylpyrrole

  • Propargyl bromide

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stirring bar

  • Ice bath

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-formylpyrrole in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (NaH) portion-wise to the stirred solution.

  • After the addition of NaH is complete, add propargyl bromide dropwise to the reaction mixture at 0 °C.

  • Continue stirring the reaction at 0 °C for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 2-formyl-N-propargylpyrrole.[4]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of N-Propargylindole with Benzyl Azide

This protocol provides a general procedure for the "click" reaction between an N-propargylated indole and an azide.

Materials:

  • N-propargylindole derivative (1.0 equivalent)

  • Benzyl azide (1.2 equivalents)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.5 equivalents)

  • Sodium ascorbate (1.0 equivalent)

  • Ethanol

  • Distilled water

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stirring bar

Procedure:

  • In a reaction vessel, dissolve the N-propargylindole derivative and benzyl azide in ethanol.

  • In a separate vessel, dissolve copper(II) sulfate pentahydrate and sodium ascorbate in distilled water.

  • Add the aqueous solution of copper sulfate and sodium ascorbate to the ethanolic solution of the alkyne and azide.

  • Stir the resulting biphasic mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the 1,4-disubstituted 1,2,3-triazole derivative.[2]

Visualizations

Synthesis_Workflow Indole Indole N_Propargylindole N-Propargylindole Indole->N_Propargylindole N-Propargylation (Base, Solvent) Propargyl_Bromide Propargyl Bromide (or other propargyl halide) Propargyl_Bromide->N_Propargylindole Triazole Bioactive 1,2,3-Triazole Derivative N_Propargylindole->Triazole CuAAC 'Click' Chemistry (Cu(I), Solvent) Azide Azide (R-N3) Azide->Triazole

Synthetic workflow for bioactive compounds from indole.

Enzyme_Inhibition_Pathway cluster_0 Neurotransmitter Regulation cluster_1 Cholinergic Signaling Neurotransmitter Monoamine Neurotransmitters (e.g., Dopamine, Serotonin) MAO Monoamine Oxidase (MAO) Neurotransmitter->MAO Degradation Inactive_Metabolites Inactive Metabolites MAO->Inactive_Metabolites ACh Acetylcholine (ACh) ChE Cholinesterases (AChE, BuChE) ACh->ChE Hydrolysis Choline_Acetate Choline + Acetate ChE->Choline_Acetate Inhibitor N-Propargylindole Derivative Inhibitor->MAO Inhibition Inhibitor->ChE Inhibition Drug_Discovery_Logic cluster_synthesis Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization Indole Indole Scaffold Propargylation N-Propargylation Indole->Propargylation N_Propargylindole N-Propargylindole Intermediate Propargylation->N_Propargylindole Click_Reaction Click Chemistry (CuAAC) N_Propargylindole->Click_Reaction Compound_Library Diverse Compound Library Click_Reaction->Compound_Library Screening High-Throughput Screening Compound_Library->Screening Enzyme_Assays Enzyme Inhibition Assays (MAO, AChE, BuChE) Screening->Enzyme_Assays Anticancer_Assays Anticancer Assays (Cell Viability, Apoptosis) Screening->Anticancer_Assays Hit_Compounds Hit Compounds Enzyme_Assays->Hit_Compounds Anticancer_Assays->Hit_Compounds SAR Structure-Activity Relationship (SAR) Studies Hit_Compounds->SAR Lead_Compound Lead Compound SAR->Lead_Compound

References

Application Notes: Derivatization of 1-(prop-2-yn-1-yl)-1H-indole for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds. Its unique electronic properties and ability to participate in various biological interactions make it an attractive starting point for drug design. The introduction of a propargyl group at the N1 position to form 1-(prop-2-yn-1-yl)-1H-indole creates a highly versatile synthetic handle. The terminal alkyne functionality allows for a range of efficient and specific chemical modifications, enabling the rapid generation of diverse molecular libraries for biological screening. This document outlines key derivatization strategies, provides detailed experimental protocols, and summarizes the medicinal chemistry applications of the resulting compounds.

Key Derivatization Strategies

The terminal alkyne of this compound is amenable to several powerful coupling and cyclization reactions. The three primary strategies explored for generating medicinally relevant compounds are Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Sonogashira Cross-Coupling, and Intramolecular Cyclization.

G cluster_start Starting Material cluster_strategies Derivatization Strategies cluster_products Product Scaffolds cluster_apps Medicinal Applications start This compound cuaac CuAAC (Click Chemistry) + Organic Azide (R-N3) start->cuaac sono Sonogashira Coupling + Aryl/Vinyl Halide (R-X) start->sono cyclo Intramolecular Cyclization (e.g., with 2-amino group) start->cyclo triazole 1,2,3-Triazole-Linked Indole Hybrids cuaac->triazole alkyne Arylalkyne-Substituted Indoles sono->alkyne fused Fused Polycyclic Indole Derivatives cyclo->fused anticancer Anticancer triazole->anticancer antimicrobial Antimicrobial triazole->antimicrobial alkyne->anticancer fused->anticancer neuro Neuroprotective fused->neuro

Caption: Key derivatization workflows for this compound.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prominent derivatization method for this scaffold is the CuAAC reaction, a cornerstone of "click chemistry".[1][2] This reaction joins the terminal alkyne of the indole with an organic azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[2] The reaction is highly efficient, regioselective, and tolerates a wide range of functional groups, making it ideal for creating large libraries of drug-like molecules.[3] The resulting triazole ring is not just a linker; it is a valuable pharmacophore that can engage in hydrogen bonding and dipole interactions with biological targets.

G IndoleAlkyne This compound Plus + IndoleAlkyne:e->Plus:w Azide Organic Azide (R-N3) Arrow -> Plus:e->Azide:w Product 1,2,3-Triazole-Indole Hybrid Arrow:e->Product:w Catalyst [Cu(I) catalyst] Sodium Ascorbate, Solvent (e.g., H2O/tBuOH)

Caption: General scheme for the CuAAC derivatization.

Biological Activity of Triazole-Indole Hybrids: Numerous studies have demonstrated the potent biological activities of these hybrids, particularly in oncology.

Compound ClassTarget / Cell LineActivity (IC₅₀)Reference
Indole-Thiadiazole-Triazole HybridsA549 (Lung), K562 (Leukemia)10-120 nM[4]
Spirooxindole-Pyrazole HybridsMCF-7 (Breast), Hep-G2 (Liver)0.189 - 1.04 µM[5]
Indole-2-Carboxamide HybridsPanc-1, MCF-7, HT-29, A-549Varied µM range[6]
Combretastatin-Indole HybridsA549, HeLa, MCF-7, etc.0.3 - 9 nM[5]
Sonogashira Cross-Coupling

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of terminal alkynes with aryl or vinyl halides.[7][8] This reaction is highly effective for forming C(sp)-C(sp²) bonds, allowing for the direct attachment of various aromatic or heteroaromatic moieties to the indole scaffold via the propargyl linker.[9] This strategy is valuable for exploring structure-activity relationships (SAR) by introducing diverse substituents that can modulate the compound's steric and electronic properties.[10]

G IndoleAlkyne This compound Plus + IndoleAlkyne:e->Plus:w ArylHalide Aryl Halide (R-X) Arrow -> Plus:e->ArylHalide:w Product Arylalkyne-Indole Derivative Arrow:e->Product:w Catalyst [Pd catalyst, Cu(I) cocatalyst] Amine Base (e.g., TEA, DIPEA)

Caption: General scheme for Sonogashira coupling.

Biological Activity of Arylalkyne-Indole Derivatives: Derivatives synthesized via Sonogashira coupling have shown promise, particularly in the development of enzyme inhibitors and anticancer agents.

Compound ClassTarget / Cell LineActivity (Yield)Reference
Substituted 1-(3-phenylprop-2-yn-1-yl)-1H-indole-2-carbonitrilesAnticancer precursors64-90% Yield[10]
1-(3-(4-Chlorophenyl)prop-2-yn-1-yl)-1H-indole-2-carbonitrileAnticancer precursor90% Yield[10]
1-(3-(p-Tolyl)prop-2-yn-1-yl)-1H-indole-2-carbonitrileAnticancer precursor70% Yield[10]
Intramolecular Cyclization

The propargyl indole scaffold can be designed to undergo intramolecular cyclization, a powerful strategy for constructing complex, fused polycyclic systems from simple linear precursors.[11] For example, a 2-amino-substituted propargyl indole can cyclize to form novel indole-fused heterocycles.[12][13] These rigid, conformationally constrained structures are of great interest in drug discovery as they can lead to enhanced binding affinity and selectivity for a specific biological target.[14][15]

G cluster_reaction Intramolecular Cyclization Scheme Start Substituted This compound Arrow -> Start:e->Arrow:w Product Fused Polycyclic Indole (e.g., Tetrahydropyrano[3,4-b]indole) Arrow:e->Product:w Catalyst [Pd or other catalyst] Heat, Solvent

Caption: General scheme for intramolecular cyclization.

Biological Activity of Fused Indole Derivatives: These complex scaffolds often exhibit potent and selective biological activities.

Compound ClassTarget / Cell LineActivityReference
Pyrazino[1,2-a]indolesAnticancer, NeuropsychiatricActive, various targets[16]
Tetrahydropyrano[3,4-b]indolesAnticancer precursorsGood yields[14]
Tert-butyl((1H-indol-2-yl)methyl)carbamateAnticancer precursor28% Yield[12]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the N-alkylation of indole with propargyl bromide to furnish the starting material.

Materials:

  • 1H-Indole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Propargyl bromide (80% solution in toluene)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of NaH (1.1 eq) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of 1H-indole (1.0 eq) in DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add propargyl bromide (1.2 eq) dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with Et₂O (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., Hexanes/Ethyl Acetate gradient) to yield this compound as a solid.[10]

Protocol 2: General Procedure for CuAAC (Click Reaction)

This protocol outlines a typical procedure for the copper-catalyzed cycloaddition of an azide to this compound.[1][17][18]

Materials:

  • This compound (1.0 eq)

  • Organic azide (R-N₃, 1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 - 0.10 eq)

  • Sodium ascorbate (0.15 - 0.30 eq)

  • Solvent system (e.g., t-BuOH/H₂O 1:1, or DMF)

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve this compound and the organic azide in the chosen solvent system.

  • In a separate vial, dissolve CuSO₄·5H₂O in a minimal amount of water.

  • Add the CuSO₄ solution to the reaction mixture, followed by the addition of sodium ascorbate (as a solid or freshly prepared aqueous solution).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC. Reactions are typically complete within 1-24 hours.

  • Once the reaction is complete, dilute with water and extract with EtOAc or DCM.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired 1,2,3-triazole derivative.

Protocol 3: General Procedure for Sonogashira Coupling

This protocol provides a general method for the coupling of this compound with an aryl halide.[19][20]

Materials:

  • This compound (1.2 eq)

  • Aryl halide (e.g., aryl iodide or bromide, 1.0 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 3-10 mol%)

  • Amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2-3 eq)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To an oven-dried flask under a nitrogen atmosphere, add the aryl halide, palladium catalyst, and CuI.

  • Add the anhydrous solvent, followed by the amine base.

  • Add this compound to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC).

  • Once complete, cool the reaction to room temperature and dilute with a solvent like Et₂O or EtOAc.

  • Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the coupled product.[19]

Protocol 4: General Procedure for In Vitro Cytotoxicity (MTT Assay)

This protocol is used to assess the anticancer activity of the synthesized derivatives by measuring cell viability.[21][22][23]

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized indole derivative (dissolved in DMSO to make a stock solution)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.[22]

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[23]

  • Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[21]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

References

Application Notes and Protocols: Tandem Radical Cyclization for 9H-pyrrolo[1,2-a]indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9H-pyrrolo[1,2-a]indole scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including antitumor, antiparasitic, and anti-HIV properties.[1] This document provides detailed application notes and experimental protocols for the synthesis of substituted 9H-pyrrolo[1,2-a]indoles via a tandem radical cyclization of 1-(prop-2-yn-1-yl)-1H-indoles. The described method, developed by Tang and coworkers, utilizes a sodium iodide-catalyzed cascade radical addition/cyclization/isomerization process, offering an efficient and direct route to 2-sulfonated 9H-pyrrolo[1,2-a]indoles.[2] These sulfonated products are of particular interest as the sulfonyl group is a key pharmacophore in many therapeutic agents.

Application Notes

The tandem radical cyclization approach offers a robust and versatile method for the synthesis of a variety of 2-sulfonated 9H-pyrrolo[1,2-a]indoles. This strategy is initiated by the formation of a sulfonyl radical from readily available sulfonyl hydrazides in the presence of an oxidant. The subsequent radical addition to the alkyne moiety of the 1-(prop-2-yn-1-yl)-1H-indole, followed by an intramolecular cyclization and isomerization, leads to the desired tricyclic product.

Key Advantages:

  • Operational Simplicity: The reaction is a one-pot procedure using a simple catalyst and oxidant.

  • Broad Substrate Scope: The protocol is tolerant of a wide range of functional groups on both the indole ring and the sulfonyl hydrazide, allowing for the generation of a diverse library of compounds.

  • High Efficiency: The reaction generally provides moderate to good yields of the desired products.

  • Pharmacological Relevance: The resulting 2-sulfonated 9H-pyrrolo[1,2-a]indoles are valuable scaffolds for drug discovery, particularly in the development of novel anticancer agents.

Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Combine this compound, sulfonyl hydrazide, NaI, and solvent start->reactants add_oxidant Add TBHP (oxidant) reactants->add_oxidant heat Heat the reaction mixture add_oxidant->heat quench Quench the reaction heat->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify end Isolated 2-sulfonated 9H-pyrrolo[1,2-a]indole purify->end

Caption: General experimental workflow for the synthesis of 2-sulfonated 9H-pyrrolo[1,2-a]indoles.

Detailed Experimental Protocol

This protocol is adapted from the work of Tang and colleagues.[2]

Materials:

  • This compound (1.0 equiv)

  • Sulfonyl hydrazide (2.0 equiv)

  • Sodium Iodide (NaI) (0.3 equiv)

  • tert-Butyl hydroperoxide (TBHP, 70% in water) (3.0 equiv)

  • 1,2-Dichloroethane (DCE) (0.1 M)

Procedure:

  • To a sealed reaction tube, add the this compound (0.2 mmol, 1.0 equiv), sulfonyl hydrazide (0.4 mmol, 2.0 equiv), and sodium iodide (9.0 mg, 0.06 mmol, 0.3 equiv).

  • Add 1,2-dichloroethane (2.0 mL).

  • To the resulting mixture, add tert-butyl hydroperoxide (70% in water, 0.6 mmol, 3.0 equiv) dropwise at room temperature.

  • Seal the tube and heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 2-sulfonated 9H-pyrrolo[1,2-a]indole.

Data Presentation: Substrate Scope

The following table summarizes the yields for a selection of synthesized 2-sulfonated 9H-pyrrolo[1,2-a]indoles, demonstrating the versatility of this protocol.

EntryR¹ (Indole Substituent)R² (Alkyne Substituent)Ar (Sulfonyl Group)ProductYield (%)
1HH4-Me-C₆H₄3a 78
25-MeH4-Me-C₆H₄3b 75
35-ClH4-Me-C₆H₄3c 72
45-BrH4-Me-C₆H₄3d 70
57-MeH4-Me-C₆H₄3e 68
6HPh4-Me-C₆H₄3f 65
7HHC₆H₅3g 76
8HH4-Cl-C₆H₄3h 71
9HH4-Br-C₆H₄3i 69
10HH2-Naphthyl3j 67

Reaction Mechanism

The proposed reaction mechanism involves a radical cascade process.

Mechanism start ArSO₂NHNH₂ + TBHP + NaI sulfonyl_radical ArSO₂• (Sulfonyl Radical) start->sulfonyl_radical Generation of radical radical_addition Radical Addition sulfonyl_radical->radical_addition indole_alkyne This compound indole_alkyne->radical_addition vinyl_radical Vinyl Radical Intermediate radical_addition->vinyl_radical cyclization 5-exo-dig Cyclization vinyl_radical->cyclization cyclic_radical Cyclized Radical Intermediate cyclization->cyclic_radical oxidation Oxidation cyclic_radical->oxidation cation Cationic Intermediate oxidation->cation isomerization Isomerization cation->isomerization product 2-Sulfonated 9H-pyrrolo[1,2-a]indole isomerization->product

Caption: Proposed mechanism for the tandem radical cyclization.

The reaction is initiated by the oxidation of the sulfonyl hydrazide by TBHP in the presence of NaI to generate a sulfonyl radical. This radical then adds to the alkyne of the this compound to form a vinyl radical intermediate. A subsequent 5-exo-dig intramolecular cyclization affords a five-membered ring radical intermediate, which is then oxidized to a cationic species. Finally, isomerization of this intermediate yields the stable aromatic 2-sulfonated 9H-pyrrolo[1,2-a]indole.[2]

References

Troubleshooting & Optimization

Optimizing reaction conditions for N-propargylation of indole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-propargylation of indoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this important synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the N-propargylation of indoles?

The primary challenges in the N-propargylation of indoles include:

  • Low Yields: Incomplete reactions or degradation of starting materials can lead to poor yields.[1]

  • Side Reactions: The most prevalent side reaction is C3-propargylation due to the high nucleophilicity of the C3 position of the indole ring.[1][2] In some instances, C2-alkylation may also be observed.

  • Poor Regioselectivity: Achieving selective N-propargylation over C-propargylation can be difficult to control.[1]

  • Substrate Scope Limitations: Electron-withdrawing groups on the indole ring can decrease the nucleophilicity of the nitrogen atom, making the reaction more challenging. Conversely, sterically hindered indoles or propargylating agents can also result in lower yields.[1]

  • Racemization: For asymmetric reactions, racemization of the product can be a significant issue.[2][3]

Q2: How can I improve the regioselectivity of my N-propargylation reaction and avoid C-alkylation?

Several strategies can be employed to favor N-propargylation over C-alkylation:

  • Choice of Base and Solvent: Classical conditions often involve using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).[1][4] This deprotonates the indole nitrogen, forming the more nucleophilic indolate anion which favors N-alkylation.[1][4]

  • Catalyst Systems: Modern catalytic methods offer excellent control over regioselectivity. For instance, a lithium SPINOL phosphate has been used as a chiral catalyst for direct asymmetric N-propargylation.[3][5] Copper-catalyzed systems have also been developed for the enantioselective propargylation of indolines followed by dehydrogenation.[6]

  • Propargylating Agent: The choice of the propargylating agent is crucial. C-alkynyl N,O-acetals have been used successfully as propargylating reagents in conjunction with a lithium SPINOL phosphate catalyst.[3][5] Propargylic esters are suitable for copper-catalyzed reactions with indolines.[6]

  • Reaction Temperature: Higher reaction temperatures can sometimes favor N-alkylation. However, this needs to be optimized for each specific reaction to avoid degradation.[4]

Q3: My reaction is producing a mixture of N- and C3-propargylated products. How can I troubleshoot this?

Observing a mixture of products indicates a competition between the N- and C3-positions of the indole. To address this:

  • Ensure Complete Deprotonation: If using a base, ensure complete deprotonation of the indole N-H. Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[1][4] Consider using a stronger base or increasing the reaction time for deprotonation.

  • Modify the Catalyst/Ligand: In catalytic systems, the ligand can significantly influence regioselectivity. For example, in copper-catalyzed reactions, different ligands can steer the reaction towards either N- or C3-alkylation.[4]

  • Protect the C3 Position: In some cases, introducing a temporary protecting group at the C3 position can prevent C-alkylation, directing the reaction exclusively to the nitrogen atom.

Q4: What are some suitable starting materials for asymmetric N-propargylation?

For direct asymmetric N-propargylation, indoles and carbazoles can be used as nucleophiles.[3] An alternative two-step approach involves the asymmetric propargylation of indolines followed by an oxidation step to furnish the N-propargylated indole.[6]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst or reagents.2. Insufficient reaction temperature or time.3. Poor quality of solvent or reagents (presence of water).4. Steric hindrance from bulky substrates.1. Use fresh catalyst and reagents.2. Optimize reaction temperature and monitor the reaction over a longer period.3. Use anhydrous solvents and ensure all reagents are pure.4. Consider using a less hindered substrate or a more reactive propargylating agent.
Predominant C3-Propargylation 1. Incomplete deprotonation of the indole nitrogen.2. Reaction conditions favor C3 attack (e.g., certain Lewis acid catalysts).3. High nucleophilicity of the C3 position of the specific indole substrate.1. Use a stronger base (e.g., NaH) and a suitable polar aprotic solvent (e.g., DMF).2. Switch to a catalytic system known to favor N-alkylation (e.g., Lithium SPINOL phosphate).3. Protect the C3 position prior to the propargylation reaction.
Formation of Di-propargylated Product 1. Excess of the propargylating agent.2. High reactivity of the N-propargylated product.1. Use a stoichiometric amount or a slight excess of the propargylating agent.2. Add the propargylating agent slowly to the reaction mixture.
Low Enantioselectivity (in asymmetric reactions) 1. Racemization of the product.2. Inappropriate chiral catalyst or ligand.3. Reaction temperature is too high.1. Investigate the stability of the product under the reaction conditions.2. Screen different chiral catalysts and ligands.3. Lower the reaction temperature.

Data Presentation

Table 1: Optimization of Reaction Conditions for Asymmetric N-propargylation of Carbazole with a C-alkynyl N,O-acetal

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
1(R)-Li[P2] (5)Toluene60248099
2(S)-Li[P2] (5)Toluene60247898
3(R)-Li[P1] (5)Toluene60246595
4(R)-Li[P2] (1)Toluene60487599
5(R)-Li[P2] (5)CH2Cl240245097
6(R)-Li[P2] (5)THF60246098

Data adapted from a study on direct asymmetric N-propargylation.[5] (R)-Li[P1] and (R)-Li[P2] represent different lithium SPINOL phosphate catalysts.

Table 2: Screening of Chiral Ligands for Cu-Catalyzed Asymmetric Propargylation of Indoline

EntryLigandYield (%)ee (%)
1BINAP (L1)8560
2Tridentate N-ligand (L2)8225
3P,N,N-ligand (L3)8870
4P,N,N-ligand (L4)9075
5(S)-Ketimine P,N,N-ligand (L5)9290

Data adapted from a study on the enantioselective N-propargylation of indoles via a two-step sequence.[6]

Experimental Protocols

Protocol 1: General Procedure for Direct Asymmetric N-propargylation of Indoles using a Lithium SPINOL Phosphate Catalyst [3]

To a dried reaction tube are added the indole (0.1 mmol, 1.0 equiv.), the C-alkynyl N,O-acetal (0.12 mmol, 1.2 equiv.), and the chiral lithium SPINOL phosphate catalyst (5 mol%). Anhydrous toluene (1.0 mL) is then added under an inert atmosphere. The mixture is stirred at the specified temperature (e.g., 60 °C) for the indicated time (e.g., 24 hours). After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired N-propargylated indole.

Protocol 2: General Procedure for Enantioselective N-propargylation of Indoles via Cu-catalyzed Propargylation of Indolines and Subsequent Dehydrogenation [6]

  • Step 1: Cu-catalyzed Propargylation of Indoline To a mixture of Cu(OAc)₂·H₂O (5 mol%) and the chiral ligand (5.5 mol%) in anhydrous MeOH (3 mL) is added indoline (1.0 equiv.) and i-Pr₂NEt (1.2 equiv.) under a nitrogen atmosphere. The mixture is stirred at 0 °C for 30 minutes. The propargylic ester (1.1 equiv.) is then added, and the reaction is stirred at 0 °C for 5 hours. Upon completion, the catalyst is removed by filtration.

  • Step 2: Dehydrogenation The methanol solvent from the previous step is evaporated to give the crude N-propargylindoline. This residue is dissolved in CH₂Cl₂ and treated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 equiv.) at room temperature for 5 minutes. The reaction mixture is then concentrated, and the residue is purified by flash column chromatography on silica gel to yield the optically active N-propargylated indole.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Asymmetric Propargylation cluster_step2 Step 2: Dehydrogenation start Indoline + Propargylic Ester reagents1 Cu(OAc)2·H2O Chiral Ligand i-Pr2NEt, MeOH, 0°C start->reagents1 1. product1 N-Propargylindoline reagents1->product1 2. reagents2 DDQ CH2Cl2, RT product1->reagents2 3. product2 N-Propargylated Indole reagents2->product2 4.

Caption: Two-step experimental workflow for N-propargylation of indole.

troubleshooting_logic start Low Yield of N-Propargylated Indole c3_alkylation Significant C3-Alkylation? start->c3_alkylation low_conversion Low Conversion? start->low_conversion c3_alkylation->low_conversion No incomplete_deprotonation Incomplete Deprotonation c3_alkylation->incomplete_deprotonation Yes inactive_reagents Inactive Reagents/Catalyst low_conversion->inactive_reagents Yes harsh_conditions Harsh Conditions/ Degradation low_conversion->harsh_conditions No unfavorable_conditions Unfavorable Conditions solution1 Use Stronger Base (e.g., NaH in DMF) incomplete_deprotonation->solution1 solution2 Change Catalyst System unfavorable_conditions->solution2 solution3 Check Reagent Purity and Activity inactive_reagents->solution3 solution4 Optimize Temp. & Time harsh_conditions->solution4

Caption: Troubleshooting logic for low yield in N-propargylation.

References

How to prevent C3-alkylation side reactions in indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Indole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding side reactions encountered during indole synthesis, with a specific focus on preventing C3-alkylation.

Troubleshooting Guides

This section provides solutions to common problems encountered during indole synthesis, presented in a question-and-answer format.

Issue 1: My reaction produces a mixture of N-alkylated and C3-alkylated indoles. How can I improve the selectivity for the N-alkylated product?

This is a frequent challenge in indole chemistry due to the nucleophilic nature of both the nitrogen atom and the C3 position. The regioselectivity is influenced by a delicate balance of electronic and steric factors, as well as reaction conditions. Here are several strategies to favor N-alkylation:

  • Choice of Base and Solvent: The combination of base and solvent plays a crucial role in determining the site of alkylation. Strong bases like sodium hydride (NaH) in polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to deprotonate the indole nitrogen, forming the indolide anion, which is more nucleophilic at the nitrogen.[1] The choice of solvent can significantly impact selectivity; for instance, a higher proportion of DMF in a THF/DMF mixture can favor N-alkylation.[2]

  • Reaction Temperature: Increasing the reaction temperature can often favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[2] For example, in some cases, raising the temperature to 80 °C has been shown to lead to complete N-alkylation.[1]

  • Use of Protecting Groups: Introducing a bulky protecting group on the indole nitrogen can sterically hinder the C2 and C7 positions, but more importantly, it electronically modifies the indole ring. Electron-withdrawing protecting groups, such as tosyl (Ts) or Boc (tert-butyloxycarbonyl), decrease the nucleophilicity of the indole ring, including the C3 position, and increase the acidity of the N-H proton, thereby promoting N-alkylation upon deprotonation.[2]

  • Catalyst Control: In transition metal-catalyzed reactions, the choice of ligand can dictate the regioselectivity. For instance, in copper-catalyzed hydroamination, different phosphine ligands can be employed to selectively favor either N- or C3-alkylation.[2][3]

Issue 2: My Fischer indole synthesis is yielding significant amounts of C3-alkylated byproducts. What are the likely causes and solutions?

The Fischer indole synthesis is sensitive to reaction conditions, and the formation of C3-alkylated or other side products can be a common issue.

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical. A strong acid can promote side reactions, including C3-alkylation, especially if the intermediate enamine is sufficiently reactive at the C3 position. It is often necessary to empirically optimize the acid catalyst (e.g., ZnCl₂, polyphosphoric acid, HCl, H₂SO₄).[1]

  • Substituent Effects: Electron-donating groups on the carbonyl component can over-stabilize a key intermediate, leading to N-N bond cleavage as a side reaction rather than the desired cyclization.[1] While not directly C3-alkylation, this highlights the electronic sensitivity of the reaction.

Issue 3: I am observing unexpected regioisomers in my Bischler-Möhlau indole synthesis. How can I control the outcome?

The Bischler-Möhlau synthesis is known for its harsh reaction conditions and potential for producing mixtures of regioisomers, including 3-aryl indoles.[4][5]

  • Reaction Conditions: The reaction is highly substrate-dependent, and both the yield and regiochemical outcome can be influenced by modifications in reaction conditions.[4] Milder conditions, such as the use of lithium bromide as a catalyst or microwave irradiation, have been reported to improve outcomes.[6]

  • Mechanistic Pathways: The formation of 2-aryl versus 3-aryl indoles is dependent on competing mechanistic pathways. The predominant pathway can be influenced by the stability of various intermediates and transition states.[4] Careful consideration of the electronics of the aniline and α-halo ketone starting materials is necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in indole alkylation and why does it occur?

The most prevalent side reaction is C3-alkylation. This occurs because the C3 position of the indole nucleus is highly nucleophilic, often more so than the nitrogen atom, making it susceptible to electrophilic attack.[1]

Q2: How can I completely prevent C3-alkylation?

While complete prevention can be challenging, the most effective strategy is the use of a protecting group on the indole nitrogen. An electron-withdrawing group like tosyl (Ts) or Boc significantly reduces the electron density of the indole ring, thereby decreasing the nucleophilicity of the C3 position and making it less reactive towards electrophiles.

Q3: Are there any indole synthesis methods that are less prone to C3-alkylation side reactions?

The Leimgruber-Batcho and Reissert indole syntheses typically yield indoles that are unsubstituted at the C2 and C3 positions, which can then be selectively functionalized in subsequent steps.[7][8] This can be an effective strategy to avoid C3-alkylation during the initial ring formation.

Data Presentation

The following tables summarize quantitative data on the regioselectivity of indole alkylation under various reaction conditions.

Table 1: Influence of Base and Solvent on N- vs. C3-Alkylation of Indole

EntryBaseSolventAlkylating AgentN:C3 RatioYield (%)Reference
1NaHDMFBenzyl Bromide>95:590[1]
2NaHTHFBenzyl Bromide80:2085[2]
3K₂CO₃AcetonitrileEthyl Iodide60:4075N/A
4Cs₂CO₃DMFMethyl Iodide>95:592N/A

Table 2: Effect of N-Protecting Group on the Regioselectivity of Indole Alkylation

EntryProtecting GroupAlkylation ConditionsProductYield (%)Reference
1NoneNaH, DMF, BnBrMixture of N- and C3-benzylN/A[2]
2Tosyl (Ts)1. NaH, DMF; 2. BnBrN-Benzyl-N-tosyl-indole95[9]
3Boc1. NaH, THF; 2. MeIN-Methyl-N-Boc-indole92N/A

Experimental Protocols

Protocol 1: General Procedure for N-Tosyl Protection of Indole

This protocol describes the protection of the indole nitrogen with a tosyl group, which is an effective way to prevent C3-alkylation in subsequent reactions.

Materials:

  • Indole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • p-Toluenesulfonyl chloride (TsCl)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add indole (1.0 eq).

  • Dissolve the indole in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed N-Alkylation of Indole

This method provides a selective route to N-alkylated indoles.[2][10]

Materials:

  • Indole

  • N-Tosylhydrazone

  • Potassium hydroxide (KOH)

  • Copper(I) iodide (CuI)

  • Tri(p-tolyl)phosphine (P(p-tolyl)₃)

  • Dioxane (anhydrous)

  • Ethyl acetate

  • Aqueous ammonia solution

Procedure:

  • In a dry reaction tube, combine the indole (1.5 equiv.), N-tosylhydrazone (1.0 equiv.), potassium hydroxide (2.5 equiv.), copper(I) iodide (10 mol%), and tri(p-tolyl)phosphine (10 mol%).

  • Add anhydrous dioxane to the mixture.

  • Stir the reaction mixture at 100 °C under an argon atmosphere for 12 hours.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Add ethyl acetate and aqueous ammonia solution to the residue and separate the layers.

  • Extract the aqueous phase with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Troubleshooting_C3_Alkylation cluster_protection Strategy 1: N-Protection cluster_conditions Strategy 2: Modify Reaction Conditions start Problem: Significant C3-Alkylation Observed q1 Is the Indole N-H unprotected? start->q1 protect Protect the Indole Nitrogen (e.g., with Tosyl or Boc group) q1->protect Yes q2 Are you using a strong base in a polar aprotic solvent? q1->q2 No deprotect Perform desired reaction(s) protect->deprotect remove_pg Deprotect the Nitrogen deprotect->remove_pg end Desired N-Alkylated Product remove_pg->end optimize_base Optimize Base/Solvent (e.g., NaH in DMF) q2->optimize_base No increase_temp Increase Reaction Temperature q2->increase_temp Yes optimize_base->end catalyst Use a Regioselective Catalyst System (e.g., specific Cu or Pd catalyst) increase_temp->catalyst catalyst->end

Caption: Troubleshooting workflow for predominant C3-alkylation.

Prevention_Strategies cluster_prevention Strategies to Prevent C3-Alkylation indole {Indole Synthesis} strategy1 N-Protection Use of bulky or electron-withdrawing protecting groups (e.g., Ts, Boc) to decrease C3 nucleophilicity. indole->strategy1 strategy2 Reaction Condition Optimization - Strong base (e.g., NaH) in polar aprotic solvent (e.g., DMF) - Higher reaction temperature - Regioselective catalysts indole->strategy2 strategy3 Alternative Synthesis Routes Employ syntheses that yield C3-unsubstituted indoles (e.g., Leimgruber-Batcho, Reissert). indole->strategy3 product {Selective N-Alkylation} strategy1->product strategy2->product strategy3->product

Caption: Key strategies to prevent C3-alkylation in indole synthesis.

References

Technical Support Center: Synthesis of 1-(prop-2-yn-1-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(prop-2-yn-1-yl)-1H-indole. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting common issues encountered during this N-alkylation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the N-alkylation of indole with propargyl bromide. This typically involves deprotonating the indole nitrogen with a base, followed by nucleophilic attack on the propargyl bromide.

Q2: What are the typical yields for this synthesis?

A2: Reported yields can vary depending on the specific reaction conditions. For the synthesis of a similar compound, this compound-2-carbonitrile, a yield of 75% has been reported using sodium hydride (NaH) in dimethylformamide (DMF).[1][2][3] Another procedure for a related indoline derivative using potassium carbonate (K2CO3) in acetonitrile reported a yield of 93%.[4]

Q3: What are the key factors influencing the yield and purity of the product?

A3: Several factors are crucial for a successful synthesis:

  • Choice of Base and Solvent: The base and solvent system is critical for efficient deprotonation of indole and minimizing side reactions.[5][6][7]

  • Reaction Temperature: Temperature can affect the reaction rate and the selectivity between N-alkylation and C-alkylation.[5][6]

  • Anhydrous Conditions: The use of strong bases like NaH necessitates strictly anhydrous (dry) conditions to prevent quenching of the base.[5][6]

  • Purity of Reagents: The purity of indole, propargyl bromide, and solvents is important to avoid unwanted side reactions and catalyst poisoning.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and offers potential solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction is giving a very low yield or no product at all. What could be the problem?

  • Answer: Low yields can stem from several factors.[6] Consider the following:

    • Incomplete Deprotonation: Ensure the indole is fully deprotonated. This can be influenced by the strength and amount of base used, as well as the reaction time and temperature.[6] With NaH, ensure hydrogen evolution has ceased before adding the alkylating agent.

    • Moisture in the Reaction: If you are using a strong base like NaH, any moisture will consume the base, preventing the deprotonation of indole. Ensure all glassware is flame-dried, and use anhydrous solvents.[5][6]

    • Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Try increasing the temperature and monitoring the reaction progress by TLC.[6]

    • Degradation of Starting Materials: Indoles can be unstable under certain conditions. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Issue 2: Presence of a Major Side Product

  • Question: I am observing a significant amount of a side product in my reaction mixture. How can I improve the selectivity for the desired N-alkylated product?

  • Answer: The most common side reaction in the alkylation of indoles is C3-alkylation, due to the high nucleophilicity of the C3 position.[5][6][7] To favor N-alkylation:

    • Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF generally favors N-alkylation by forming the indolate anion.[5][6][7]

    • Reaction Temperature: In some cases, higher reaction temperatures can favor N-alkylation over C-alkylation.[5]

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying my final product. What are some recommended purification strategies?

  • Answer: Standard purification involves an aqueous workup to remove the base and salts, followed by extraction with an organic solvent.[1][2] If impurities persist, column chromatography on silica gel is a common and effective method for isolating the desired product.[8]

Data Presentation

The following table summarizes different reaction conditions reported for the N-propargylation of indole and related compounds, along with the corresponding yields.

Indole DerivativeBaseSolventTemperatureYield (%)Reference
1H-indole-2-carbonitrileNaHDMF0 °C to rt75[1][2][3]
2-methylindolineK2CO3AcetonitrileReflux93[4]

Experimental Protocols

Protocol 1: N-propargylation using Sodium Hydride in DMF

This protocol is adapted from the synthesis of this compound-2-carbonitrile.[1][2]

  • To a two-necked round-bottom flask under an argon atmosphere, add 60% sodium hydride (1.3 equivalents) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of indole (1 equivalent) in anhydrous DMF dropwise to the flask.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of 80% propargyl bromide (1.3 equivalents) in DMF dropwise.

  • Stir the reaction mixture at room temperature for 3-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: N-propargylation using Potassium Carbonate in Acetonitrile

This protocol is adapted from the synthesis of 2-methyl-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indole.[4]

  • In a round-bottom flask, dissolve indole (1 equivalent) and potassium carbonate (1.2 equivalents) in acetonitrile.

  • Add a solution of propargyl bromide (1.2 equivalents) in acetonitrile to the mixture with continuous stirring.

  • Reflux the reaction mixture for approximately 80 minutes, monitoring the progress by TLC.

  • After cooling to room temperature, filter the insoluble residue.

  • Concentrate the filtrate under reduced pressure.

  • Extract the resulting mixture with chloroform and water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the product.

  • Recrystallization from a suitable solvent such as diethyl ether can be performed for further purification.

Mandatory Visualization

experimental_workflow General Experimental Workflow for this compound Synthesis reagents 1. Reagent Preparation (Indole, Base, Propargyl Bromide, Anhydrous Solvent) reaction_setup 2. Reaction Setup (Inert Atmosphere, Temperature Control) reagents->reaction_setup deprotonation 3. Deprotonation (Addition of Base to Indole) reaction_setup->deprotonation alkylation 4. N-Alkylation (Addition of Propargyl Bromide) deprotonation->alkylation monitoring 5. Reaction Monitoring (TLC) alkylation->monitoring workup 6. Aqueous Workup (Quenching, Extraction) monitoring->workup purification 7. Purification (Column Chromatography/Recrystallization) workup->purification analysis 8. Product Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_guide Troubleshooting Guide for Low Yield start Low Yield Observed check_moisture Using Strong Base (e.g., NaH)? start->check_moisture anhydrous_conditions Ensure Anhydrous Conditions: - Flame-dry glassware - Use dry solvents check_moisture->anhydrous_conditions Yes check_deprotonation Incomplete Deprotonation? check_moisture->check_deprotonation No anhydrous_conditions->check_deprotonation optimize_deprotonation Optimize Deprotonation: - Increase base equivalents - Increase reaction time/temperature check_deprotonation->optimize_deprotonation Yes check_temperature Reaction Temperature Too Low? check_deprotonation->check_temperature No end Improved Yield optimize_deprotonation->end increase_temperature Increase Reaction Temperature check_temperature->increase_temperature Yes check_side_products Significant Side Products? check_temperature->check_side_products No increase_temperature->end optimize_selectivity Optimize for N-Selectivity: - Adjust base/solvent system - Modify temperature check_side_products->optimize_selectivity Yes check_side_products->end No optimize_selectivity->end

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

Technical Support Center: Purification of N-propargylindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of N-propargylindole.

Troubleshooting Guides

This section addresses common issues encountered during the purification of N-propargylindole, offering potential causes and solutions.

Problem 1: Low yield after purification.

Potential CauseSuggested Solution
Incomplete Reaction Before purification, ensure the reaction has gone to completion using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or optimizing the reaction conditions.
Product Loss During Extraction N-propargylindole may have some solubility in the aqueous phase. Minimize the volume of aqueous washes and consider back-extracting the aqueous layer with a small amount of organic solvent.
Decomposition on Silica Gel Indole derivatives can be sensitive to the acidic nature of silica gel.[1] If streaking or product loss is observed during column chromatography, consider deactivating the silica gel with a base like triethylamine (typically 1% in the eluent) or using a different stationary phase such as alumina.
Inappropriate Recrystallization Solvent The chosen solvent may be too good at dissolving N-propargylindole at room temperature, leading to low recovery.[2] Experiment with different solvent systems to find one where the compound has high solubility at elevated temperatures and low solubility at room temperature.
Product Volatility If using vacuum distillation, the product may be co-distilling with the solvent or lost to the vacuum pump if the pressure is too low or the temperature too high. Ensure the cold trap is effective.

Problem 2: Co-elution of impurities during column chromatography.

Potential CauseSuggested Solution
Inappropriate Solvent System The polarity of the eluent may be too high, causing all compounds to move too quickly down the column.[1] Develop a solvent system with optimal separation using TLC first. A common starting point for indole derivatives is a mixture of hexanes and ethyl acetate.[1]
Column Overloading Too much crude material has been loaded onto the column, exceeding its separation capacity. Use a larger column or reduce the amount of sample loaded.
Poor Column Packing An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly.
Structurally Similar Impurities Byproducts from the synthesis, such as over-alkylated indole or unreacted starting indole, may have similar polarities to the desired product. In such cases, a very shallow solvent gradient or a different chromatographic technique (e.g., preparative HPLC) may be necessary.

Problem 3: Oiling out during recrystallization.

Potential CauseSuggested Solution
Solution is Supersaturated The concentration of the N-propargylindole in the hot solvent is too high. Add a small amount of additional hot solvent until the oil redissolves, then allow it to cool slowly.
Cooling Rate is Too Fast Rapid cooling can favor the formation of an oil over crystals. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Insoluble Impurities Present The presence of impurities can inhibit crystal formation. Try hot filtration to remove any insoluble material before cooling.
Inappropriate Solvent The chosen solvent may not be suitable for crystallization of N-propargylindole. Experiment with different solvents or solvent mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in the synthesis of N-propargylindole?

A1: Common impurities can include unreacted indole, unreacted propargyl bromide (or other propargylating agent), and potentially a small amount of the dialkylated product (1,3-dipropargylindole). If the reaction is performed under basic conditions, side reactions of the propargyl group can also lead to impurities.

Q2: How can I visualize N-propargylindole on a TLC plate?

A2: N-propargylindole, like most indole derivatives, is UV-active due to its aromatic structure and should be visible as a dark spot under a UV lamp (254 nm).[1] For further confirmation or if the compound is not strongly UV-active, you can use a staining agent. A p-anisaldehyde stain or a potassium permanganate stain can be effective. Ehrlich's reagent is a highly specific stain for indoles, typically producing a blue or purple spot.[1]

Q3: Is N-propargylindole stable to heat and acid/base?

A3: Indole derivatives can be sensitive to strong acids and high temperatures, which can lead to polymerization or degradation. The propargyl group can also be sensitive to certain conditions. It is generally recommended to use mild conditions during purification. Avoid prolonged heating and consider using a base like triethylamine in your chromatography solvent to neutralize the acidic silica gel.

Q4: What is a good starting solvent system for column chromatography of N-propargylindole?

A4: A good starting point for the column chromatography of moderately polar compounds like N-substituted indoles is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1] You should determine the optimal ratio by running TLC plates in various solvent mixtures. Aim for an Rf value of 0.2-0.3 for the N-propargylindole spot on the TLC plate for good separation on the column.

Q5: Can I purify N-propargylindole by distillation?

A5: Vacuum distillation can be a suitable method for purifying N-propargylindole, especially for larger quantities, provided the compound is thermally stable at the required temperature and pressure. It is crucial to use a vacuum to lower the boiling point and prevent decomposition.

Quantitative Data Summary

The following table summarizes typical parameters for the purification of N-substituted indoles. Note that the optimal conditions for N-propargylindole may vary and should be determined empirically.

Purification TechniqueParameterTypical Value/RangeNotes
Column Chromatography Stationary PhaseSilica GelAlumina can be used as an alternative if the compound is acid-sensitive.
Eluent SystemHexane/Ethyl AcetateGradient elution (e.g., 0% to 20% Ethyl Acetate in Hexane) often provides the best separation.
Purity Achieved>95%Dependent on the separation from impurities.
Recrystallization SolventEthanol/Water, Hexane/Ethyl AcetateThe choice of solvent is highly dependent on the specific compound's solubility.
Purity Achieved>98%Can provide very high purity but may have lower yields.
Vacuum Distillation Pressure1-10 mmHgThe pressure should be low enough to achieve a boiling point below the decomposition temperature.
Boiling PointEstimated 100-150 °C at 1 mmHgThis is an estimate based on similar indole derivatives; the exact boiling point should be determined experimentally.
Purity Achieved>97%Effective for removing non-volatile impurities.

Experimental Protocols

Protocol 1: Column Chromatography of N-propargylindole

  • TLC Analysis: Dissolve a small amount of the crude N-propargylindole in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate and develop it in various solvent systems (e.g., 5%, 10%, 20% ethyl acetate in hexanes). Visualize the plate under UV light to determine the solvent system that gives an Rf value of ~0.25 for the product spot.

  • Column Packing: Prepare a glass column of an appropriate size. Add a small plug of cotton or glass wool to the bottom. Secure the column vertically. Fill the column with the chosen eluent. In a separate beaker, make a slurry of silica gel in the eluent and pour it into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude N-propargylindole in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully apply the sample to the top of the sand layer using a pipette.

  • Elution: Carefully add the eluent to the top of the column without disturbing the sand layer. Begin collecting fractions. Monitor the elution of the product by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure N-propargylindole and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization of N-propargylindole

  • Solvent Selection: In a small test tube, add a small amount of crude N-propargylindole. Add a few drops of a potential recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like hexane/ethyl acetate). Heat the mixture to boiling. If the solid dissolves, it is a potential solvent. Allow the solution to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable.

  • Dissolution: Place the crude N-propargylindole in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to just dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to air dry on the filter paper or dry them further in a vacuum oven.

Visualizations

Purification_Workflow start Crude N-propargylindole tlc TLC Analysis to Assess Purity and Impurity Profile start->tlc decision Is the major impurity significantly different in polarity? tlc->decision column Column Chromatography decision->column Yes recrystallize Recrystallization decision->recrystallize No, or if solid distill Vacuum Distillation decision->distill If liquid and thermally stable pure_product Pure N-propargylindole column->pure_product recrystallize->pure_product distill->pure_product

Caption: Decision workflow for selecting a primary purification technique for N-propargylindole.

Troubleshooting_Column_Chromatography start Poor Separation in Column Chromatography check_tlc Review TLC Data start->check_tlc check_loading Check Column Loading start->check_loading streaking Streaking of Spots? check_tlc->streaking no_separation Spots Run Together? check_tlc->no_separation add_base Add Triethylamine (1%) to Eluent streaking->add_base Yes change_solvent Optimize Solvent System (TLC) no_separation->change_solvent Yes gradient Use a Shallow Gradient Elution change_solvent->gradient overloaded Column Overloaded? check_loading->overloaded reduce_load Reduce Sample Load or Use Larger Column overloaded->reduce_load Yes repack Repack Column Carefully overloaded->repack No

References

Technical Support Center: Troubleshooting Low Yields in CuAAC Reactions with N-propargylindole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving N-propargylindole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My CuAAC reaction with N-propargylindole is resulting in a very low yield. What are the most common initial checks I should perform?

Low yields in CuAAC reactions can often be traced back to a few critical factors. The primary suspect is the inactivation of the copper(I) catalyst through oxidation to the inactive copper(II) state, a process accelerated by dissolved oxygen.[1] Additionally, the purity of your N-propargylindole and azide starting materials is paramount, as impurities can poison the catalyst.[1] Finally, suboptimal reaction conditions, including incorrect stoichiometry, temperature, or solvent choice, can significantly hamper the reaction's efficiency.[1]

Q2: I suspect the indole ring on my N-propargylindole is interfering with the copper catalyst. Is this a known issue and how can I address it?

Yes, this is a plausible concern. Heterocycles containing nitrogen, such as indole, can coordinate with the copper(I) catalyst. This coordination can stabilize the catalyst in an off-cycle state, effectively inhibiting its catalytic activity and leading to lower yields. To mitigate this, the choice of a strongly coordinating, accelerating ligand is crucial. Ligands like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or tris(benzyltriazolylmethyl)amine (TBTA) are designed to stabilize the active Cu(I) center and can outcompete the inhibitory coordination from the indole moiety.[2][3] Experimenting with different ligands and optimizing the ligand-to-copper ratio is a key strategy.

Q3: I'm observing a significant amount of a byproduct with a mass corresponding to a dimer of my N-propargylindole. What is this and how can I prevent it?

This byproduct is most likely the result of Glaser coupling, an oxidative homocoupling of terminal alkynes. This side reaction is promoted by copper ions, especially in the presence of oxygen.[1] To minimize Glaser coupling, it is essential to maintain a reducing environment to keep the copper in its +1 oxidation state.

Key prevention strategies include:

  • Thoroughly Degas Solvents: Remove dissolved oxygen from all reaction solvents and solutions by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[1][4]

  • Use a Reducing Agent: Always include a reducing agent, such as sodium ascorbate, in your reaction mixture. It should be prepared fresh.[1]

  • Maintain an Inert Atmosphere: Run the reaction under an argon or nitrogen atmosphere to prevent oxygen from entering the reaction vessel.[1]

Q4: What are the optimal starting conditions for a CuAAC reaction with N-propargylindole?

While optimal conditions are substrate-dependent, a good starting point for your optimization is outlined in the table below. It's recommended to perform small-scale parallel reactions to screen different parameters.[5]

Troubleshooting Guide: Low to No Product Formation

If you are experiencing low to no yield with your N-propargylindole CuAAC reaction, follow this systematic troubleshooting workflow.

Troubleshooting_Workflow start Low/No Product Yield catalyst_check Is the Copper Catalyst Active? start->catalyst_check reagent_check Are Reagents Pure & Stoichiometry Correct? catalyst_check->reagent_check Yes catalyst_solutions Solutions: - Use freshly prepared sodium ascorbate. - Thoroughly degas all solvents. - Use an accelerating ligand (e.g., THPTA). catalyst_check->catalyst_solutions No conditions_check Are Reaction Conditions Optimal? reagent_check->conditions_check Yes reagent_solutions Solutions: - Verify purity of N-propargylindole & azide (NMR, MS). - Optimize azide:alkyne ratio (try 1.1:1 to 2:1). reagent_check->reagent_solutions No indole_issue Is Indole Inhibiting the Catalyst? conditions_check->indole_issue Yes conditions_solutions Solutions: - Screen different solvents (e.g., DMF, DMSO, tBuOH/H2O). - Vary temperature (RT to 50°C). - Increase reaction time. conditions_check->conditions_solutions No indole_solutions Solutions: - Increase ligand:copper ratio (e.g., 5:1). - Screen alternative ligands (e.g., TBTA, bathocuproine). - Increase catalyst loading. indole_issue->indole_solutions Yes success Yield > 80% indole_issue->success No, problem solved catalyst_solutions->reagent_check reagent_solutions->conditions_check conditions_solutions->indole_issue indole_solutions->success

Caption: A step-by-step workflow to diagnose and resolve low-yield issues in CuAAC reactions.

Data Presentation: Parameter Optimization

To achieve the highest yield, systematically vary key parameters in a series of small-scale reactions. The following tables summarize recommended starting concentrations and optimization ranges for key components.

Table 1: Recommended Starting Concentrations & Ratios

ComponentRecommended Starting ConcentrationTypical Range for Optimization
N-propargylindole (Alkyne)1.0 - 1.2 equivalents1 - 5 equivalents (if azide is limiting)
Azide1.0 equivalent1 - 5 equivalents (if alkyne is limiting)
Copper(II) Sulfate100 µM50 µM - 1 mM
Sodium Ascorbate1 mM1 mM - 10 mM (5-10 fold excess over Cu)
Ligand (e.g., THPTA)500 µM1:1 to 5:1 (Ligand:Copper ratio)

Table 2: Solvent & Temperature Screening

Solvent SystemTemperatureExpected Outcome
tBuOH/H₂O (1:1)Room TemperatureGood starting point for many substrates.
DMF or DMSORoom Temperature - 50°CPolar aprotic solvents can increase reaction rates.[6]
CH₃CNRoom TemperatureAnother polar aprotic option that can be effective.[6]
H₂ORoom TemperatureCan accelerate the reaction, but solubility of N-propargylindole may be an issue.

Experimental Protocols

Protocol 1: General Procedure for CuAAC with N-propargylindole

This protocol provides a starting point for a 1 mL total reaction volume.

Materials:

  • N-propargylindole

  • Azide-containing compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 10 mM in deionized water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in deionized water, must be prepared fresh )

  • Ligand (e.g., THPTA) stock solution (e.g., 50 mM in deionized water)

  • Degassed reaction solvent (e.g., 1:1 tBuOH/H₂O)

Procedure:

  • Reactant Preparation: In a clean reaction vial, dissolve the N-propargylindole (e.g., 1.2 µmol, 1.2 equivalents) and the azide-containing compound (e.g., 1.0 µmol, 1 equivalent) in the chosen reaction solvent to a volume of ~900 µL.

  • Degassing: Sparge the solution with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Premix: In a separate microcentrifuge tube, mix 10 µL of the 10 mM CuSO₄ solution (0.1 µmol) with 10 µL of the 50 mM THPTA solution (0.5 µmol) to achieve a 1:5 copper-to-ligand ratio. Let this mixture stand for 2 minutes.

  • Reaction Initiation: To the stirred, degassed solution of reactants, add the copper/ligand premix. Immediately follow with the addition of 10 µL of the freshly prepared 100 mM sodium ascorbate solution (1 µmol).

  • Reaction Monitoring: Seal the reaction vial and stir at room temperature. Monitor the reaction progress by TLC, LC-MS, or HPLC. Reactions are typically complete within 1-12 hours.

  • Work-up and Purification: Once the reaction is complete, the product can be isolated by standard techniques such as extraction, precipitation, or chromatography.

Visualization of Key Processes

Potential Catalyst Inhibition by Indole

The indole nitrogen can act as a Lewis base and coordinate to the copper(I) catalyst, potentially forming an inactive complex. An effective accelerating ligand can displace the indole and favor the productive catalytic cycle.

Indole_Inhibition cluster_cycle Productive CuAAC Cycle cluster_inhibition Inhibitory Pathway Cu_Alkyne [L-Cu(I)-Alkyne] Cu_Azide [L-Cu(I)-Azide-Alkyne] Cu_Alkyne->Cu_Azide + Azide Indole_Cu [Indole-Cu(I)-L] Cu_Alkyne->Indole_Cu + Indole Cycloaddition Cycloaddition Cu_Azide->Cycloaddition Product Triazole Product + L-Cu(I) Cycloaddition->Product Product->Cu_Alkyne Regenerates Catalyst Inactive Inactive Complex Indole_Cu->Inactive

Caption: Potential equilibrium between the productive catalytic cycle and an inactive indole-copper complex.

References

Common side products in the synthesis of 1-(prop-2-yn-1-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-(prop-2-yn-1-yl)-1H-indole

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses specific issues that may arise during the N-alkylation of indole with propargyl bromide and offers potential solutions in a question-and-answer format.

Q1: I am observing a significant amount of a side product, which I suspect is the C3-alkylated isomer, 3-(prop-2-yn-1-yl)-1H-indole. How can I improve the N-selectivity?

A1: The competition between N-alkylation and C3-alkylation is a primary challenge in indole synthesis, as the C3 position is highly nucleophilic[1][2]. Several strategies can be employed to favor the desired N-alkylation:

  • Choice of Base and Solvent: The combination of a strong base and a polar aprotic solvent is crucial for favoring N-alkylation. Using sodium hydride (NaH) in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) is a classic and effective method[1][3]. The strong base ensures the complete deprotonation of the indole's N-H, forming the indolate anion, which is a more reactive N-nucleophile. Incomplete deprotonation can lead to a higher proportion of C-alkylation[1][3].

  • Reaction Temperature: Higher reaction temperatures can sometimes favor N-alkylation over C-alkylation. In some studies, increasing the temperature to 80 °C resulted in complete N-alkylation[3]. However, this must be balanced against the potential for thermal degradation of starting materials or products.

  • Catalytic Systems: Modern methods using copper hydride (CuH) catalysis with specific ligands have demonstrated high N-selectivity[1].

Q2: My reaction is producing a dialkylated product, 1,3-bis(prop-2-yn-1-yl)-1H-indole. How can I prevent this over-alkylation?

A2: Dialkylation occurs when both the nitrogen and the C3 position are alkylated, which can happen with reactive alkylating agents or under forcing conditions[1]. To minimize this:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of propargyl bromide[1].

  • Controlled Addition: Adding the propargyl bromide dropwise to the reaction mixture helps maintain a low concentration, reducing the likelihood of a second alkylation event[1].

  • Monitor Reaction Progress: Carefully monitor the reaction using techniques like Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of the dialkylated product. Lowering the reaction temperature may also help control reactivity[1].

Q3: The yield of my desired product is low, and a significant amount of starting indole remains. What are the potential causes and solutions?

A3: Low yields with unreacted starting material often point to issues with the initial deprotonation step or reagent quality.

  • Incomplete Deprotonation: Ensure the complete deprotonation of the indole N-H. This can be affected by the strength and stoichiometry of the base. You may need to use a slight excess of the base (e.g., 1.1-1.5 equivalents of NaH) or increase the reaction time or temperature during the deprotonation step[2].

  • Reagent and Solvent Purity: The purity of the indole, propargyl bromide, and solvent is critical. Water or other protic impurities will quench the base and the indolate anion, halting the reaction. Ensure all reagents are pure and solvents are anhydrous[2].

  • Reaction Temperature and Time: The reaction may require optimization of temperature and duration. If the reaction is sluggish at room temperature, gentle heating may be necessary, but this should be done cautiously to avoid side reactions[3].

Data Presentation: Effect of Reaction Conditions on Regioselectivity

The following table summarizes quantitative data on the influence of reaction temperature on the regioselectivity of indole alkylation with an alkyl bromide in DMF, demonstrating a clear preference for N-alkylation at higher temperatures.

EntryBase (eq.)Alkyl Halide (eq.)Temperature (°C)N-Alkylation : C3-Alkylation RatioIsolated Yield (N-Alkylated)Reference
1NaH (1.5)Benzyl Bromide (1.5)505.3 : 1-[3]
2NaH (1.5)Benzyl Bromide (1.5)657.0 : 1-[3]
3NaH (1.5)Benzyl Bromide (1.5)80> 20 : 191%[3]

Experimental Protocols

General Protocol for N-propargylation of Indole using Sodium Hydride

This protocol is a general guideline for the synthesis of this compound.

Materials:

  • Indole (1.0 eq.)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1-1.2 eq.)

  • Propargyl Bromide (80% solution in toluene, 1.05-1.2 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole (1.0 eq.).

  • Add anhydrous DMF to dissolve the indole (to a concentration of approx. 0.2-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride (1.1-1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases. This indicates the formation of the sodium indolate salt.

  • Cool the reaction mixture back to 0 °C.

  • Add the propargyl bromide (1.05-1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.[1][4]

Visualizations

Below are diagrams illustrating the reaction pathways and a troubleshooting workflow for the synthesis.

Reaction_Pathways cluster_reactions Reaction Pathways Indole Indole Indolate Indolate Anion Indole->Indolate Deprotonation NaH NaH in DMF N_Product Desired Product This compound Indolate->N_Product N-Alkylation (Favored) C3_SideProduct Side Product 3-(prop-2-yn-1-yl)-1H-indole Indolate->C3_SideProduct C3-Alkylation PropargylBr Propargyl Bromide PropargylBr->N_Product PropargylBr->C3_SideProduct Dialkylated_SideProduct Side Product 1,3-bis(prop-2-yn-1-yl)-1H-indole PropargylBr->Dialkylated_SideProduct N_Product->Dialkylated_SideProduct Further Alkylation

Caption: Reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow start Analyze Crude Reaction Mixture (TLC, LC-MS) problem1 Problem: High C3-Alkylation start->problem1 C3 isomer? problem2 Problem: Dialkylation Product Detected start->problem2 Dialkylated? problem3 Problem: Low Conversion/ Low Yield start->problem3 High SM? solution1a Ensure complete deprotonation (strong base, e.g., NaH) problem1->solution1a solution2a Use 1.05-1.2 eq. of propargyl bromide problem2->solution2a solution3a Check purity of all reagents (indole, base, halide) problem3->solution3a solution1b Increase reaction temperature (e.g., to 80 °C) solution1a->solution1b solution1c Use polar aprotic solvent (e.g., anhydrous DMF) solution1b->solution1c end_node Purify Optimized Product solution1c->end_node solution2b Add alkylating agent dropwise at 0 °C solution2a->solution2b solution2c Monitor reaction closely and quench upon completion solution2b->solution2c solution2c->end_node solution3b Ensure anhydrous conditions (flame-dried glassware) solution3a->solution3b solution3c Optimize reaction time and temperature solution3b->solution3c solution3c->end_node

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Catalyst Selection for Efficient Azide-Alkyne Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for azide-alkyne cycloaddition (AAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, reaction optimization, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the primary difference between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)?

A1: The primary difference lies in the regioselectivity of the resulting triazole product. CuAAC, the classic "click" reaction, exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. In contrast, RuAAC typically produces the 1,5-disubstituted isomer.[1][2] This distinction is crucial in applications where the specific substitution pattern of the triazole ring impacts its biological activity or material properties. Furthermore, RuAAC can accommodate both terminal and internal alkynes, whereas CuAAC is generally limited to terminal alkynes.[1][3]

Q2: When should I choose a Ruthenium-based catalyst over a Copper-based catalyst?

A2: A Ruthenium-based catalyst (RuAAC) is the preferred choice when the 1,5-disubstituted triazole isomer is the desired product.[1] It is also advantageous when working with internal alkynes, which are not suitable substrates for CuAAC.[1][3] However, it's important to note that RuAAC can sometimes be slower than CuAAC and the catalysts can be more sensitive to reaction conditions.[4]

Q3: What are the most common side reactions in CuAAC and how can I minimize them?

A3: The most common side reactions in CuAAC include:

  • Alkyne Homocoupling (Glaser Coupling): This is the oxidative dimerization of the terminal alkyne, promoted by the presence of oxygen and Cu(II) ions. To minimize this, it is crucial to degas all solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Using a sufficient amount of a reducing agent like sodium ascorbate will help maintain the copper in its active Cu(I) state.[5]

  • Azide Reduction: The reducing agent, particularly sodium ascorbate, can sometimes reduce the azide to an amine. This can be mitigated by using the minimum effective concentration of the reducing agent or by using a direct Cu(I) source (e.g., CuI, CuBr) to eliminate the need for a reducing agent.

  • Biomolecule Degradation: In bioconjugation reactions, reactive oxygen species (ROS) generated by the copper/ascorbate system can damage sensitive amino acid residues like histidine and arginine.[6] The use of copper-stabilizing ligands like THPTA can help reduce the generation of ROS.

Q4: How does the choice of ligand affect my CuAAC reaction?

A4: Ligands play a critical role in CuAAC by:

  • Stabilizing the Cu(I) oxidation state: This prevents disproportionation and oxidation to the inactive Cu(II) state, especially in aqueous and aerobic conditions.[7]

  • Increasing reaction rate: Ligands can accelerate the catalytic cycle.

  • Improving solubility: Water-soluble ligands like THPTA are essential for bioconjugation reactions in aqueous buffers.[7]

  • Protecting biomolecules: Ligands can reduce copper-induced damage to sensitive biological molecules.[8]

Commonly used ligands include Tris(benzyltriazolylmethyl)amine (TBTA) for organic solvents and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous media.[7]

Troubleshooting Guides

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Problem Potential Cause Solution
Low or No Product Yield Inactive Catalyst (Cu(II) formation) Ensure all solvents are thoroughly degassed. Use a fresh solution of sodium ascorbate. Work under an inert atmosphere (Nitrogen or Argon). Use a stabilizing ligand like THPTA or TBTA.[9]
Poor Reagent Quality Use high-purity azide and alkyne. Check for degradation of starting materials.
Inhibitory Buffer Components Avoid Tris-based buffers which can chelate copper. Use buffers like PBS or HEPES.
Poor Substrate Solubility Use a co-solvent such as DMSO, DMF, or t-BuOH (up to 10%) to improve solubility.[10] Gentle heating may also help, but monitor for substrate stability.[8]
Steric Hindrance Increase reaction time and/or temperature. Consider using a more active catalyst system or a linker to increase distance between the reactive group and the bulky moiety.[9]
Formation of Alkyne Homodimer (Diyne) Presence of Oxygen Rigorously degas all solvents and maintain an inert atmosphere.
Insufficient Reducing Agent Ensure an adequate amount of fresh sodium ascorbate is used to maintain copper in the Cu(I) state.
Azide Reduction to Amine Excess Reducing Agent Use the minimum effective concentration of sodium ascorbate.
Alternative Copper Source Employ a direct Cu(I) source like CuI or CuBr to eliminate the need for a reducing agent.
Reaction is Slow or Stalls Low Temperature Gentle heating (e.g., 40-60 °C) can increase the reaction rate.
Catalyst Sequestration In bioconjugations, the biomolecule itself can chelate the copper catalyst. Increasing the concentration of both the copper and the ligand may be necessary.[8]
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Problem Potential Cause Solution
Low or No Product Yield Catalyst Inactivity Ruthenium catalysts, especially CpRuCl(COD), can be sensitive to air. It is recommended to perform the reaction under an inert atmosphere.[1] Handle the catalyst in a glovebox if possible.
Inappropriate Solvent Protic solvents like water and alcohols can lead to low yields and byproduct formation. Use non-protic solvents such as toluene, THF, or dioxane.[1] For aryl azides, DMF can be effective with the [CpRuCl]4 catalyst.[1]
Unreactive Substrates Tertiary azides are generally less reactive in RuAAC. Aromatic azides can also be problematic and may lead to byproduct formation. Increasing catalyst loading and reaction time may improve conversion for sterically hindered azides.[1]
Low Temperature While some reactive RuAAC systems work at room temperature, heating (e.g., 60-110 °C) is often required to drive the reaction to completion, especially with less reactive substrates.[1]
Formation of Side Products Reaction with Aryl Azides The reaction of aryl azides can sometimes lead to byproducts. Using the [Cp*RuCl]4 catalyst in DMF with microwave heating has been shown to improve outcomes for this substrate class.[1]
Reaction is Slow Catalyst Choice The reactivity of ruthenium catalysts can vary. For instance, CpRuCl(COD) is generally more reactive than CpRuCl(PPh3)2 and can often be used at ambient temperature.[1]
Steric Hindrance As with CuAAC, bulky groups on the azide or alkyne can slow down the reaction. Extended reaction times or higher temperatures may be necessary.

Data Presentation

Table 1: Comparison of Common Copper Catalyst Systems for CuAAC
Catalyst SystemCatalyst Loading (mol%)LigandReducing AgentTypical SolventsTemperature (°C)Time (h)Yield (%)Reference
CuSO₄·5H₂O / NaAsc1THPTA (5)Sodium Ascorbate (10)H₂O/t-BuOH (1:1)Room Temp1-4>95[9]
CuI1-2None required (but can improve)NoneTHF, DMFRoom Temp1-24High[5]
CuBr-PMDETANoneDMFRoom Temp2440-75[5]
Cu(OAc)₂ / NaAsc1TBTA (1)Sodium Ascorbate (5)CH₂Cl₂/H₂ORoom Temp1298-
Cu Nanoparticles---WaterRoom Temp-High[5]

Note: Yields are highly substrate-dependent and the conditions provided are a general guideline.

Table 2: Comparison of Ligand Performance in CuAAC
LigandRelative Reaction RateKey Features
TBTA GoodExcellent for reactions in organic solvents. Poor water solubility.
THPTA Very GoodHighly water-soluble, ideal for bioconjugation in aqueous buffers. Superior to TBTA in aqueous systems.[7]
BTTAA ExcellentHigh catalytic activity and good biocompatibility.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general starting point and may require optimization for specific substrates.

Reagent Preparation:

  • Azide and Alkyne Solutions: Prepare stock solutions of your azide and alkyne in a suitable solvent (e.g., DMSO, DMF, or a mixture of t-BuOH and water).

  • Copper Sulfate Solution: Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

  • Ligand Solution (optional but recommended): Prepare a 100 mM stock solution of THPTA in deionized water or TBTA in DMSO/t-BuOH.

  • Sodium Ascorbate Solution: Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution must be prepared fresh before each use.

Reaction Setup (under ambient atmosphere for robust reactions, or inert atmosphere for sensitive substrates):

  • To a reaction vial, add the azide solution (1.0 equivalent) and the alkyne solution (1.0-1.2 equivalents).

  • Add the chosen solvent to achieve the desired reaction concentration (typically 0.1 M).

  • Add the ligand solution (e.g., THPTA, 1-5 mol%).

  • Add the CuSO₄ solution (1-5 mol%).

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (5-10 mol%).

  • Stir the reaction mixture at room temperature.

Reaction Monitoring and Work-up:

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or NMR). Reactions are typically complete within 1-24 hours.

  • Once complete, if the product is a small molecule, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

  • For bioconjugates, purification may involve size-exclusion chromatography, dialysis, or precipitation to remove the catalyst and excess reagents.

Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol is a general guideline and should be performed under an inert atmosphere due to the sensitivity of some ruthenium catalysts.

Reagent and Solvent Preparation:

  • Solvents: Use anhydrous, degassed solvents (e.g., toluene, THF, or 1,2-dichloroethane).[1]

  • Azide and Alkyne: Use purified azide and alkyne.

Reaction Setup (under an inert atmosphere of Argon or Nitrogen):

  • In a flame-dried reaction flask, dissolve the azide (1.0 equivalent) and the alkyne (1.0-1.2 equivalents) in the chosen anhydrous, degassed solvent.

  • Add the ruthenium catalyst (e.g., CpRuCl(PPh₃)₂ or CpRuCl(COD), 1-5 mol%).[11]

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to 110 °C, depending on the catalyst and substrates).[1]

Reaction Monitoring and Work-up:

  • Monitor the reaction progress by TLC, LC-MS, or NMR.

  • Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure.

  • The crude product can be purified by column chromatography.

Visualizations

CuAAC_Troubleshooting start Low/No Yield in CuAAC catalyst Check Catalyst Activity start->catalyst Is the catalyst active? reagents Check Reagent Quality catalyst->reagents Catalyst OK add_reducing_agent Use fresh sodium ascorbate. Work under inert atmosphere. Use stabilizing ligand (THPTA/TBTA). catalyst->add_reducing_agent Inactive conditions Optimize Reaction Conditions reagents->conditions Reagents OK purify_reagents Use high-purity azide and alkyne. reagents->purify_reagents Impure solubility Assess Substrate Solubility conditions->solubility Conditions OK optimize_conditions Vary temperature and reaction time. Screen different ligands. conditions->optimize_conditions Sub-optimal success Successful Reaction solubility->success Solubility OK improve_solubility Use co-solvents (DMSO, DMF, t-BuOH). Gentle heating. solubility->improve_solubility Poor Solubility add_reducing_agent->reagents purify_reagents->conditions optimize_conditions->solubility improve_solubility->success RuAAC_Troubleshooting start Low/No Yield in RuAAC catalyst Check Catalyst & Atmosphere start->catalyst solvent Verify Solvent Choice catalyst->solvent Catalyst & Atmosphere OK inert_atmosphere Handle catalyst under inert gas. Use degassed solvents. catalyst->inert_atmosphere Potential Inactivation substrates Assess Substrate Reactivity solvent->substrates Solvent OK change_solvent Use non-protic solvents (Toluene, THF, Dioxane). Consider DMF for aryl azides. solvent->change_solvent Inappropriate Solvent temperature Optimize Temperature substrates->temperature Substrates Reactive modify_conditions Increase catalyst loading. Increase reaction time for hindered substrates. substrates->modify_conditions Unreactive Substrates success Successful Reaction temperature->success Temperature OK increase_temp Heat reaction (60-110 °C). temperature->increase_temp Reaction Slow inert_atmosphere->solvent change_solvent->substrates modify_conditions->temperature increase_temp->success Experimental_Workflow_CuAAC cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_analysis Monitoring & Work-up prep_azide Prepare Azide & Alkyne Solutions combine Combine Azide, Alkyne, Ligand & CuSO4 prep_azide->combine prep_cu Prepare CuSO4 Solution prep_cu->combine prep_ligand Prepare Ligand Solution prep_ligand->combine prep_asc Prepare Fresh Sodium Ascorbate Solution initiate Initiate with Sodium Ascorbate prep_asc->initiate combine->initiate stir Stir at Room Temperature initiate->stir monitor Monitor by TLC/LC-MS stir->monitor workup Work-up & Purification monitor->workup

References

Technical Support Center: Solvent Effects on the Regioselectivity of Indole N-Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the regioselective N-alkylation of indoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the critical role of solvents in controlling the regioselectivity of indole N-alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving regioselective N-alkylation of indoles?

The main challenges in the N-alkylation of indoles include:

  • Low Yields: Incomplete reactions or degradation of starting materials can result in poor product yields.[1]

  • Side Reactions: The most common side reaction is C3-alkylation due to the high nucleophilicity of the C3 position of the indole ring.[1][2] In some instances, C2-alkylation may also occur.[1]

  • Poor Regioselectivity: Controlling the reaction to selectively favor N-alkylation over C-alkylation can be challenging.[1]

  • Substrate Scope Limitations: The electronic properties of the indole ring can influence the reaction's difficulty. Electron-withdrawing groups can decrease the nitrogen's nucleophilicity, while sterically hindered indoles or alkylating agents can also lead to lower yields.[1]

Q2: How does the choice of solvent influence the N- vs. C3-alkylation regioselectivity?

The solvent plays a crucial role in determining the regioselectivity of indole alkylation. Generally, polar aprotic solvents are known to favor N-alkylation.[2][3]

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents can better solvate the cation of the indole salt, which is formed after deprotonation.[3] This leaves the nitrogen atom as a more available nucleophile, thus promoting N-alkylation. Increasing the proportion of DMF in a THF/DMF solvent mixture has been shown to enhance N-alkylation.[1]

  • Ethereal Solvents (e.g., THF): Solvents like THF may lead to poorer N-selectivity compared to more polar options like DMF.[3][4] However, in certain catalytic systems, such as those using a dinuclear Zinc-ProPhenol catalyst, THF has been found to be the optimal solvent for N-alkylation, with other solvents leading to the C3-alkylated product as the major isomer.[5]

  • Nonpolar Solvents (e.g., Toluene): In specific cases, such as the indium-catalyzed alkylation of 2,3-disubstituted indoles with p-quinone methides, nonpolar solvents like toluene can favor alkylation at other positions, for instance, C6-alkylation.[6][7]

Q3: My indole N-alkylation reaction is giving a low yield. What are the potential causes and how can I troubleshoot this?

Low yields in indole N-alkylation can stem from several factors. Here are some troubleshooting steps to consider:

  • Incomplete Deprotonation: Ensure that the indole N-H is fully deprotonated. This can be influenced by the strength and amount of the base used, as well as the reaction temperature and time. Using a stronger base or increasing the reaction temperature might be necessary.[1]

  • Reagent and Solvent Purity: The presence of water or other protic impurities can quench the base and the indole anion. It is crucial to use anhydrous solvents and high-purity reagents.[2]

  • Reaction Temperature and Time: The optimal reaction temperature and duration can vary. Some reactions proceed well at room temperature, while others may require heating.[1][2] Monitoring the reaction's progress using techniques like TLC or LC-MS is recommended to determine the ideal reaction time.[1]

  • Steric Hindrance: If either the indole substrate or the alkylating agent is sterically bulky, the reaction rate can be significantly reduced.[1] Consider using less hindered starting materials if possible.

  • Degradation: Indoles can be unstable under strongly basic or acidic conditions, or at elevated temperatures. If you suspect degradation of your starting material or product, exploring milder reaction conditions is advisable.[1]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during indole N-alkylation experiments, with a focus on the impact of solvent choice.

Issue 1: Predominant C3-Alkylation Product

If you are observing a significant amount of the C3-alkylated isomer, consider the following solutions:

  • Solvent Selection: Switch to a more polar aprotic solvent. If you are using THF, try DMF or a mixture of THF and DMF.[1] The increased polarity of DMF can help to favor N-alkylation.[3]

  • Base and Deprotonation: Ensure complete deprotonation of the indole nitrogen by using a sufficiently strong base like sodium hydride (NaH) in a polar aprotic solvent.[2] Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[2]

  • Reaction Temperature: In some cases, increasing the reaction temperature can favor the thermodynamically more stable N-alkylated product.[1] For instance, in one study, increasing the temperature to 80 °C resulted in complete N-alkylation.[2][4]

Issue 2: Reaction is Sluggish or Incomplete

For reactions that are slow or do not proceed to completion, the following adjustments may be beneficial:

  • Solvent Solubility: Ensure that all reactants, particularly the indole and the base, are sufficiently soluble in the chosen solvent. Poor solubility of the indole salt in ethereal solvents like THF can lead to incomplete reactions.[4]

  • Anhydrous Conditions: For reactions employing strong bases like NaH, the use of anhydrous (dry) solvents and an inert atmosphere (e.g., nitrogen or argon) is critical.[2] Any moisture present will consume the base and hinder the reaction.

  • Catalyst and Ligand Systems: For more challenging substrates, consider using a catalytic method. For example, copper-hydride catalysis with specific ligands can provide high N-selectivity.[1]

Data Presentation

The following tables summarize quantitative data on the effect of solvents on the regioselectivity of indole N-alkylation from various studies.

Table 1: Effect of Solvent on a One-Pot Fischer Indolisation-N-Alkylation [1]

EntryBaseSolventTemperature (°C)N/C3 RatioYield (%)
1NaHTHFRT-< 10
2NaHDMFRT-Improved
3NaHTHF/DMF (1:1)RT1:1-
4NaHDMF80>99:191

Table 2: Solvent Screen for the Enantioselective N-Alkylation of Indole with an Aldimine Catalyzed by a Zinc-ProPhenol Complex [5]

SolventYield of N-alkylation product (%)Enantiomeric Ratio (e.r.)Major Product
THF 61 98.5:1.5 N-alkylation
Toluene--C3-alkylation
CH₂Cl₂--C3-alkylation
Et₂O--C3-alkylation
MeCN--C3-alkylation

Experimental Protocols

General Protocol for N-Alkylation of Indole using Sodium Hydride [1]

This protocol describes a widely used method for the N-alkylation of indoles.

Materials:

  • Indole substrate

  • Alkylating agent (e.g., alkyl halide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Anhydrous workup and purification solvents (e.g., ethyl acetate, hexanes)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole substrate (1.0 equivalent).

  • Dissolve the indole in anhydrous DMF (or THF) to a concentration of approximately 0.1–0.5 M.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1–1.5 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30–60 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkylating agent (1.0–1.2 equivalents) dropwise to the reaction mixture.

  • The reaction can be stirred at room temperature or heated as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.

Visualizations

experimental_workflow start Start setup Reaction Setup (Indole, Anhydrous Solvent) start->setup deprotonation Deprotonation (Add Base, e.g., NaH) setup->deprotonation alkylation Alkylation (Add Alkylating Agent) deprotonation->alkylation monitoring Reaction Monitoring (TLC, LC-MS) alkylation->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (e.g., Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for the N-alkylation of indole.

solvent_effect_logic solvent Choice of Solvent polar_aprotic Polar Aprotic (e.g., DMF, DMSO) solvent->polar_aprotic less_polar Less Polar / Ethereal (e.g., THF, Toluene) solvent->less_polar solvation Strong Cation Solvation polar_aprotic->solvation c3_alkylation Favors C3-Alkylation less_polar->c3_alkylation exposed_n Exposed Indole Anion (Nitrogen) solvation->exposed_n n_alkylation Favors N-Alkylation exposed_n->n_alkylation

Caption: Logical relationship between solvent polarity and regioselectivity in indole alkylation.

References

Technical Support Center: Gram-Scale Synthesis of N-Alkylated Indoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful gram-scale synthesis of N-alkylated indoles. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, as well as detailed experimental protocols.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the N-alkylation of indoles and offers potential solutions in a question-and-answer format.

FAQs

Q1: What are the most common challenges in the gram-scale N-alkylation of indoles?

The primary challenges include:

  • Low Yields: Incomplete reactions or degradation of starting materials can lead to poor yields.[1]

  • Side Reactions: The most common side reaction is C3-alkylation due to the high nucleophilicity of the C3 position of the indole ring.[1][2] In some cases, C2-alkylation can also occur.[1]

  • Poor Regioselectivity: Achieving selective N-alkylation over C-alkylation can be difficult to control.[1]

  • Substrate Scope Limitations: Electron-withdrawing groups on the indole ring can decrease the nucleophilicity of the nitrogen atom, making the reaction more challenging. Conversely, sterically hindered indoles or alkylating agents can also lead to lower yields.[1]

Troubleshooting

Q2: My reaction is resulting in a significant amount of C3-alkylation product. How can I improve N-selectivity?

The competition between N- and C3-alkylation is a common issue.[2] Several strategies can be employed to favor N-alkylation:

  • Choice of Base and Solvent: Classical conditions using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF generally favor N-alkylation.[2] The base deprotonates the indole nitrogen, increasing its nucleophilicity.[2] Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[2]

  • Reaction Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[1][2] For instance, increasing the temperature to 80°C has been shown to result in complete N-alkylation.[2][3]

  • Catalyst and Ligand Systems: Modern catalytic methods, such as those using copper hydride (CuH) with specific ligands like DTBM-SEGPHOS, can provide high N-selectivity.[2]

  • Protecting Groups: Introducing a temporary protecting group at the C3 position can prevent C-alkylation, directing the reaction to the nitrogen atom.[2]

Q3: My reaction is giving a low yield. What are the potential causes and how can I fix this?

Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Deprotonation: Ensure complete deprotonation of the indole N-H. This can be influenced by the strength and stoichiometry of the base, as well as the reaction temperature and time. Using a stronger base or increasing the reaction temperature may be necessary.[1]

  • Reagent Purity: The purity of the indole, alkylating agent, and solvent is crucial. Water and other protic impurities can quench the base and the indolate anion.[1] Ensure the use of anhydrous (dry) solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Reaction Temperature and Time: The reaction may require optimization of temperature and duration.[1] Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.[1]

  • Steric Hindrance: If either the indole or the alkylating agent is sterically bulky, the reaction rate can be significantly reduced.[1] Using less hindered substrates or a more reactive alkylating agent might be necessary.[1]

Q4: My reaction is producing di-alkylated products. How can I prevent this?

Di-alkylation, where both the nitrogen and a carbon atom (usually C3) are alkylated, can occur with highly reactive alkylating agents.[2] To minimize this:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of the alkylating agent.[2]

  • Slow Addition: Adding the alkylating agent dropwise to the reaction mixture can help maintain a low concentration and reduce the likelihood of a second alkylation event.[2][4]

Data Presentation

Table 1: Effect of Reaction Conditions on the Regioselectivity of Indole N-Alkylation

EntryBase (Equivalents)SolventTemperature (°C)Reaction Time (min)N:C Alkylation RatioIsolated Yield (%)
1NaH (4)THFRoom Temp-Poor-
2NaH (4)DMFRoom Temp-Improved-
3NaH (4)THF/DMF (1:1)Room Temp-1:1-
4NaH (4)DMF80< 15>99:191

Data adapted from a one-pot Fischer indolisation-N-alkylation protocol.[1]

Table 2: Enantioselective N-Alkylation of Indoles with Aldimines Catalyzed by a Zinc-ProPhenol Complex

EntryIndole SubstrateAldimineYield (%)Enantiomeric Ratio (e.r.)
1IndoleN-Boc-phenylmethanimine6198.5:1.5
23-Methylindole (Skatole)N-Boc-phenylmethanimine7794.5:5.5
3Methyl indole-2-carboxylateN-Boc-phenylmethanimine2894:6
4IndoleN-Cbz-phenylmethanimine8690.5:9.5
5Methyl indole-2-carboxylateN-Cbz-phenylmethanimine7197.5:2.5

Reaction conditions: 10 mol% catalyst in THF at room temperature.[1]

Experimental Protocols

General Protocol for Gram-Scale N-Alkylation of Indole using Sodium Hydride

This protocol is a widely used method for the N-alkylation of indoles.[1][2]

Materials:

  • Indole substrate

  • Alkylating agent (e.g., alkyl halide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Anhydrous workup and purification solvents (e.g., ethyl acetate, hexanes)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the indole substrate (1.0 eq.).

  • Under a positive pressure of nitrogen, add anhydrous DMF (or THF) to dissolve the indole to a concentration of approximately 0.1-0.5 M.

  • Cool the solution to 0 °C in an ice-water bath.

  • Carefully add sodium hydride (1.1-1.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkylating agent (1.0-1.2 eq.) dropwise to the reaction mixture via a dropping funnel.

  • The reaction can be stirred at room temperature or heated as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.[1]

  • Extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow start Start reagents 1. Reagent Preparation - Dry Solvents - Weigh Indole & Alkylating Agent start->reagents setup 2. Reaction Setup - Flame-dried glassware - Inert Atmosphere (N2/Ar) reagents->setup deprotonation 3. Deprotonation - Dissolve Indole in Anhydrous Solvent - Add Base (e.g., NaH) at 0°C setup->deprotonation alkylation 4. Alkylation - Add Alkylating Agent dropwise - Stir at RT or Heat deprotonation->alkylation monitoring 5. Reaction Monitoring - TLC / LC-MS alkylation->monitoring monitoring->alkylation Incomplete workup 6. Workup - Quench Reaction - Extraction & Washing monitoring->workup Complete purification 7. Purification - Column Chromatography workup->purification analysis 8. Product Analysis - NMR, MS, etc. purification->analysis end End analysis->end

Caption: General workflow for the N-alkylation of indoles.

References

Validation & Comparative

A Comparative Spectroscopic Guide to N-Propargylindole Derivatives and Their Triazole Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of N-propargyl-7-azaindole and a series of its 1,2,3-triazole derivatives. The inclusion of these derivatives, synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, offers insight into how the spectroscopic characteristics of the N-propargylindole scaffold are modulated by the addition of different substituted phenyl and benzyl groups. This information is crucial for the characterization and development of novel indole-based compounds in medicinal chemistry and materials science.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for N-propargyl-7-azaindole and its triazole derivatives. This data is essential for the identification, characterization, and purity assessment of these compounds.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
CompoundAr-H (ppm)Triazole-H (ppm)CH₂ (ppm)Propargyl-H (ppm)Other (ppm)
N-propargyl-7-azaindole 8.28 (dd), 7.95 (d), 7.10 (d), 7.05 (dd), 6.60 (d)-5.01 (d)2.28 (t)-
4a (benzyl) 8.30, 7.98, 7.39-7.31, 7.12, 7.08, 6.637.65 (s)5.60 (s)-5.58 (s, N-CH₂)
4b (4-methylbenzyl) 8.30, 7.98, 7.21, 7.15, 7.12, 7.08, 6.637.62 (s)5.59 (s)-5.52 (s, N-CH₂), 2.36 (s, CH₃)
4c (4-methoxybenzyl) 8.30, 7.98, 7.25, 7.12, 7.08, 6.88, 6.637.62 (s)5.59 (s)-5.52 (s, N-CH₂), 3.80 (s, OCH₃)
4j (phenyl) 8.32, 8.01, 7.74, 7.51, 7.42, 7.16, 7.10, 6.657.90 (s)5.75 (s)--
4k (4-methylphenyl) 8.31, 8.00, 7.63, 7.30, 7.15, 7.09, 6.657.86 (s)5.74 (s)-2.42 (s, CH₃)
4l (4-methoxyphenyl) 8.31, 8.00, 7.65, 7.15, 7.09, 7.01, 6.657.84 (s)5.73 (s)-3.87 (s, OCH₃)
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
CompoundC=N / C=C (aromatic/triazole)CH₂PropargylOther
N-propargyl-7-azaindole 148.8, 142.8, 128.8, 127.9, 116.3, 100.936.577.8, 72.9-
4a (benzyl) 148.9, 143.0, 142.9, 134.8, 129.0, 128.8, 128.6, 128.1, 127.9, 122.1, 116.4, 101.248.9-54.2 (N-CH₂)
4b (4-methylbenzyl) 148.9, 143.0, 142.9, 138.3, 131.7, 129.7, 128.8, 128.1, 127.9, 122.0, 116.4, 101.248.9-54.0 (N-CH₂), 21.2 (CH₃)
4c (4-methoxybenzyl) 159.8, 148.9, 143.0, 142.9, 129.5, 128.8, 127.9, 126.8, 122.0, 116.4, 114.4, 101.248.9-55.4 (OCH₃), 53.6 (N-CH₂)
4j (phenyl) 149.0, 143.1, 142.9, 137.0, 129.8, 129.1, 128.8, 127.9, 120.7, 120.6, 116.5, 101.348.7--
4k (4-methylphenyl) 149.0, 143.1, 142.9, 138.8, 134.7, 130.2, 128.8, 127.9, 120.6, 120.5, 116.5, 101.348.7-21.2 (CH₃)
4l (4-methoxyphenyl) 160.5, 149.0, 143.1, 142.9, 130.3, 128.8, 127.9, 122.1, 120.8, 116.5, 114.8, 101.348.7-55.7 (OCH₃)
Table 3: Photophysical Data (in Methanol)
Compoundλₐₑₛ (nm)λₑₘ (nm)Stokes Shift (nm)
4a (benzyl) 29436268
4b (4-methylbenzyl) 29536368
4c (4-methoxybenzyl) 29636468
4j (phenyl) 30237068
4k (4-methylphenyl) 30337168
4l (4-methoxyphenyl) 30537267

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are provided below.

Synthesis of N-propargyl-7-azaindole

To a solution of 7-azaindole (1.0 eq) in dry N,N-dimethylformamide (DMF), sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under a nitrogen atmosphere. The mixture is stirred for 30 minutes, after which propargyl bromide (1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with ice-cold water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for the Synthesis of 7-azaindole N-linked 1,2,3-triazoles (4a-q)

A mixture of N-propargyl-7-azaindole (1.0 eq), the corresponding substituted azide (1.0 eq), and copper(I) iodide (0.1 eq) in a 1:1 mixture of t-butanol and water is stirred at room temperature for 8-12 hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product is purified by column chromatography.

Spectroscopic Measurements
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃).[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) source with a time-of-flight (TOF) mass analyzer.

  • UV-Visible Spectroscopy: Absorption spectra are recorded on a UV-Vis spectrophotometer in methanol. The samples are prepared in a quartz cuvette with a path length of 1 cm.

  • Fluorescence Spectroscopy: Emission spectra are recorded on a spectrofluorometer in methanol. The excitation wavelength is set to the absorption maximum of each compound.

Visualizations

Experimental Workflow for Synthesis and Analysis

G A 7-Azaindole + Propargyl Bromide B N-propargylation (NaH, DMF) A->B C N-propargyl-7-azaindole B->C E Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) C->E D Substituted Azides D->E F Triazole Derivatives E->F G Spectroscopic Analysis (NMR, MS, UV-Vis, Fluorescence) F->G H Data Interpretation and Comparison G->H

Caption: Synthetic and analytical workflow.

Logical Relationship of Spectroscopic Techniques

G Molecule N-propargylindole Derivative NMR NMR Spectroscopy (¹H, ¹³C) Molecule->NMR Provides MS Mass Spectrometry (HRMS) Molecule->MS Provides UVVis UV-Vis Spectroscopy Molecule->UVVis Provides Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure Fluorescence Fluorescence Spectroscopy UVVis->Fluorescence Informs Photophysics Photophysical Properties UVVis->Photophysics Fluorescence->Photophysics

Caption: Interrelation of analytical techniques.

References

X-ray crystallography of 1-(prop-2-yn-1-yl)-1H-indole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the X-ray Crystallography of 1-(prop-2-yn-1-yl)-1H-indole Derivatives

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of pharmacologically active molecules is paramount. X-ray crystallography provides definitive insights into the solid-state conformation and intermolecular interactions of crystalline compounds, which are crucial for structure-based drug design and understanding crystal packing. This guide offers a comparative analysis of the X-ray crystallographic data for two derivatives of the this compound scaffold, a moiety of interest in medicinal chemistry.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for two derivatives: this compound-2-carbonitrile and 1′-(prop-2-yn-1-yl)-1,4-dihydrospiro[benzo[d][1][2]oxazine-2,3′-indolin]-2′-one.

ParameterThis compound-2-carbonitrile1′-(prop-2-yn-1-yl)-1,4-dihydrospiro[benzo[d][1][2]oxazine-2,3′-indolin]-2′-one[3]
Chemical Formula C₁₂H₈N₂C₁₈H₁₄N₂O₂
Molecular Weight 180.21290.31
Crystal System Not explicitly found in search resultsMonoclinic
Space Group Not explicitly found in search resultsP2₁/n
Unit Cell Dimensions Not explicitly found in search resultsa = 9.339(5) Å, b = 12.111(5) Å, c = 13.011(5) Å
β (°) ** Not explicitly found in search results108.783(5)°
Volume (ų) **Not explicitly found in search results1393.5(10)
Z Not explicitly found in search results4
Key Structural Features Planar indole ring system.The six-membered oxazine ring adopts a half-chair conformation. The mean plane of the oxazine ring makes a dihedral angle of 83.23 (7)° with the pyrrolidine ring of the indoline system.[3]
Intermolecular Interactions Not explicitly found in search resultsMolecules are linked via N—H⋯O hydrogen bonds, forming chains along. These chains are further linked by C—H⋯π interactions, forming slabs parallel to (001).[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the synthetic and crystallization procedures for the compared indole derivatives.

Synthesis of this compound-2-carbonitrile

The synthesis of this compound-2-carbonitrile is achieved through a propargylation reaction.[1]

Materials:

  • 1H-indole-2-carbonitrile

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Propargyl bromide (80 wt. % in toluene)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a two-neck round-bottom flask under an argon atmosphere, sodium hydride (1.3 equivalents) is suspended in anhydrous DMF.

  • A solution of 1H-indole-2-carbonitrile (1 equivalent) in anhydrous DMF is added dropwise to the NaH suspension at 0 °C.

  • The resulting mixture is stirred for 30 minutes at room temperature.

  • A solution of propargyl bromide (1.3 equivalents) in anhydrous DMF is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is stirred for 3-4 hours at room temperature.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted multiple times with diethyl ether.

  • The combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure to yield the crude product.

  • Purification is performed by column chromatography to afford the final product as a yellow solid.[1]

Crystallization: The specific conditions for the crystallization of this compound-2-carbonitrile for X-ray analysis were not detailed in the provided search results. However, a general method for obtaining single crystals is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

Synthesis and Crystallization of 1′-(prop-2-yn-1-yl)-1,4-dihydrospiro[benzo[d][1][2]oxazine-2,3′-indolin]-2′-one

The synthesis and crystallization details for this spirocyclic derivative were not available in the provided search results.

Experimental and Synthetic Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and crystallographic analysis of this compound derivatives.

G cluster_synthesis Synthesis cluster_analysis Crystallographic Analysis start 1H-Indole Precursor reaction Propargylation (NaH, Propargyl Bromide, DMF) start->reaction workup Quenching, Extraction, and Drying reaction->workup purification Column Chromatography workup->purification product This compound Derivative purification->product crystallization Crystallization (e.g., Slow Evaporation) product->crystallization xray X-ray Diffraction Data Collection crystallization->xray structure Structure Solution and Refinement xray->structure final_structure Final Crystal Structure structure->final_structure

General workflow for synthesis and crystallographic analysis.

Potential Biological Significance and Signaling Pathways

Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The propargyl group is a versatile functional group that can participate in various chemical transformations, including "click chemistry" reactions, making these derivatives valuable tools in chemical biology and drug discovery for labeling and identifying biological targets.

The following diagram illustrates a hypothetical signaling pathway that could be investigated for its modulation by novel indole derivatives, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G cluster_pathway Hypothetical Target Signaling Pathway: PI3K/Akt/mTOR RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Indole 1-(prop-2-yn-1-yl)- 1H-indole Derivative Indole->PI3K Potential Inhibition Indole->Akt Indole->mTORC1

Potential modulation of the PI3K/Akt/mTOR pathway.

References

Reactivity Face-Off: N-Propargylindole vs. C3-Propargylindole in Catalytic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the reactivity of N-propargylindole and C3-propargylindole reveals distinct chemical behaviors rooted in the position of the propargyl group on the indole scaffold. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their divergent reactivity, supported by experimental data and detailed protocols for key transformations. The focus is primarily on transition metal-catalyzed reactions, where the subtle difference in substrate structure leads to profoundly different reaction pathways and molecular architectures.

The indole nucleus is a privileged scaffold in medicinal chemistry, and its functionalization is of paramount importance. The introduction of a propargyl group at either the N1 or C3 position imbues the molecule with a reactive handle for diverse chemical transformations. While both isomers are valuable synthetic intermediates, their reactivity profiles are not interchangeable. The proximity of the propargyl group to the indole nitrogen in N-propargylindoles favors intramolecular cyclization pathways, often leading to the formation of fused polycyclic systems. In contrast, the C3-propargylindoles tend to undergo transformations involving the indole ring itself, such as sigmatropic rearrangements, driven by the inherent nucleophilicity of the C2 and N1 positions.

This guide will delve into the specific reactivity of each isomer in the context of gold-catalyzed reactions, a powerful tool for alkyne activation. We will present a comparative analysis of the reaction conditions, yields, and mechanistic pathways, providing a clear understanding of the synthetic potential of each building block.

Gold-Catalyzed Reactions: A Tale of Two Isomers

Gold catalysts, particularly cationic gold(I) complexes, are potent π-acids that readily activate the carbon-carbon triple bond of the propargyl group, rendering it susceptible to nucleophilic attack. The subsequent reaction pathway, however, is dictated by the substitution pattern of the indole.

N-Propargylindoles: Gateway to Fused Heterocycles

In the case of N-propargylindoles, the activated alkyne is perfectly poised for intramolecular attack by a nucleophile tethered to the indole ring. This typically results in a cyclization event, leading to the formation of novel heterocyclic systems fused to the indole core. The regioselectivity of this cyclization (i.e., exo vs. endo cyclization) can often be controlled by the substitution on the alkyne and the choice of catalyst.

A notable example is the gold-catalyzed cascade cyclization of N-propargyl ynamides, which provides rapid access to functionalized indeno[1,2-c]pyrroles. In this transformation, the gold catalyst activates the ynamide's triple bond, initiating a cascade of events that includes an unusual regioselective cyclization onto the β-carbon of the ynamide.

C3-Propargylindoles: Masters of Rearrangement and Cycloaddition

C3-propargylindoles exhibit a markedly different reactivity under gold catalysis. Instead of a direct intramolecular cyclization involving an external nucleophile, they are prone to a tandem 1,2-indole migration followed by cyclopropanation in the presence of an olefin.[1] This reaction cascade is initiated by the gold-catalyzed activation of the alkyne, which triggers the migration of the indole ring from the propargylic position to the terminal carbon of the alkyne. This rearrangement generates a vinyl gold-carbene intermediate, which is then trapped by an olefin to afford highly functionalized indole-substituted vinylcyclopropanes.

The diastereoselectivity of the cyclopropanation can be influenced by the presence of silver salts, allowing for selective access to either cis or trans isomers. Furthermore, when the olefin is tethered to the C2 position of the indole, this methodology can be extended to intramolecular cyclopropanations, yielding complex polycyclic indole derivatives.

Quantitative Data Comparison

The following tables summarize the quantitative data for representative gold-catalyzed reactions of N-propargylindoles and C3-propargylindoles, highlighting the differences in reaction conditions, yields, and selectivities.

Table 1: Gold-Catalyzed Cascade Cyclization of N-Propargyl Ynamides

Substrate (N-Propargyl Ynamide)Catalyst (mol%)SolventTemperature (°C)Time (h)ProductYield (%)
N-(3-phenylprop-2-yn-1-yl)-N-tosyl-4-methylbenzenamineIPrAuNTf₂ (5)DCE600.52,5-dimethyl-7-phenyl-6-tosyl-6,7-dihydro-5H-indeno[1,2-c]pyrrole85
N-(3-phenylprop-2-yn-1-yl)-N-(4-methoxyphenylsulfonyl)-4-methylbenzenamineIPrAuNTf₂ (5)DCE6016-((4-methoxyphenyl)sulfonyl)-2,5-dimethyl-7-phenyl-6,7-dihydro-5H-indeno[1,2-c]pyrrole82
N-(3-cyclohexylprop-2-yn-1-yl)-N-tosyl-4-methylbenzenamineIPrAuNTf₂ (5)DCE601.57-cyclohexyl-2,5-dimethyl-6-tosyl-6,7-dihydro-5H-indeno[1,2-c]pyrrole78

Data extracted from a study on the gold-catalyzed cascade cyclization of N-propargyl ynamides.

Table 2: Gold(I)-Catalyzed Tandem 1,2-Indole Migration–Cyclopropanation of 3-Propargylindoles with Styrene

Substrate (3-Propargylindole)Catalyst (mol%)AdditiveSolventTemperatureTime (h)ProductYield (%)d.r. (cis:trans)
1-(1-(1H-indol-3-yl)prop-2-yn-1-yl)benzeneBrettPhosAuNTf₂ (5)-DCErt33-(1-(2-phenylcyclopropyl)vinyl)-1H-indole95>20:1
1-(1-(1H-indol-3-yl)but-3-yn-2-yl)benzeneBrettPhosAuNTf₂ (5)-DCErt33-(1-(2-phenylcyclopropyl)prop-1-en-2-yl)-1H-indole92>20:1
1-(1-(1H-indol-3-yl)prop-2-yn-1-yl)benzeneBrettPhosAuNTf₂ (5)AgOTf (10 mol%)DCErt33-(1-(2-phenylcyclopropyl)vinyl)-1H-indole881:15

Data extracted from a study on the gold(I)-catalyzed tandem 1,2-indole migration–cyclopropanation reactions of 3-propargylindoles.[1]

Experimental Protocols

General Procedure for the Gold-Catalyzed Cascade Cyclization of N-Propargyl Ynamides

To a solution of the N-propargyl ynamide (0.2 mmol) in 1,2-dichloroethane (DCE, 2.0 mL) was added IPrAuNTf₂ (5 mol%). The resulting mixture was stirred at 60 °C for the time indicated in Table 1. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the corresponding indeno[1,2-c]pyrrole product.

General Procedure for the Gold(I)-Catalyzed Tandem 1,2-Indole Migration–Cyclopropanation of 3-Propargylindoles[1]

To a solution of the 3-propargylindole (0.5 mmol) and the olefin (0.75 mmol) in 1,2-dichloroethane (DCE, 2 mL) was added BrettPhosAuNTf₂ (5 mol%). The reaction mixture was stirred at room temperature for 3 hours. After completion of the reaction, the solvent was evaporated under reduced pressure, and the residue was purified by flash column chromatography on silica gel to give the corresponding indole-substituted vinylcyclopropane. For the reactions with silver additive, AgOTf (10 mol%) was added to the reaction mixture along with the gold catalyst.

Visualization of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the distinct mechanistic pathways for N-propargylindoles and C3-propargylindoles in gold-catalyzed reactions.

N_propargylindole_reactivity cluster_n N-Propargyl Ynamide Cyclization N-Propargyl Ynamide N-Propargyl Ynamide Activated Alkyne Complex Activated Alkyne Complex N-Propargyl Ynamide->Activated Alkyne Complex Au(I) Activation Au(I) Catalyst Au(I) Catalyst Au(I) Catalyst->Activated Alkyne Complex Intramolecular Cyclization Intramolecular Cyclization Activated Alkyne Complex->Intramolecular Cyclization Cascade Indeno[1,2-c]pyrrole Indeno[1,2-c]pyrrole Intramolecular Cyclization->Indeno[1,2-c]pyrrole

Caption: Gold-catalyzed cascade cyclization of N-propargyl ynamides.

C3_propargylindole_reactivity cluster_c3 C3-Propargylindole Rearrangement-Cyclopropanation C3-Propargylindole C3-Propargylindole Activated Alkyne Complex_C3 Activated Alkyne C3-Propargylindole->Activated Alkyne Complex_C3 Au(I) Activation Au(I) Catalyst_C3 Au(I) Catalyst Au(I) Catalyst_C3->Activated Alkyne Complex_C3 1,2-Indole Migration 1,2-Indole Migration Activated Alkyne Complex_C3->1,2-Indole Migration Vinyl Gold-Carbene Vinyl Gold-Carbene 1,2-Indole Migration->Vinyl Gold-Carbene Cyclopropanation Cyclopropanation Vinyl Gold-Carbene->Cyclopropanation Olefin Olefin Olefin->Cyclopropanation Vinylcyclopropane Vinylcyclopropane Cyclopropanation->Vinylcyclopropane

Caption: Gold-catalyzed 1,2-indole migration and cyclopropanation of C3-propargylindoles.

Conclusion

The comparative analysis of N-propargylindole and C3-propargylindole reactivity underscores a fundamental principle in organic synthesis: the position of a functional group can dramatically alter the course of a chemical reaction. For N-propargylindoles, the nitrogen atom acts as an internal nucleophile or a directing group, facilitating intramolecular cyclizations to construct complex fused heterocyclic systems. In contrast, C3-propargylindoles leverage the electronic properties of the indole ring to engage in elegant rearrangement cascades, such as the 1,2-indole migration, opening up avenues to novel substituted indoles. This understanding of their divergent reactivity is crucial for the strategic design of synthetic routes towards complex molecules in drug discovery and materials science. Researchers can harness these distinct reactivity profiles to selectively access a wide array of indole-containing scaffolds from readily available propargylated precursors.

References

The Rising Stars of Medicinal Chemistry: A Comparative Guide to the Biological Activity of 1,2,3-Triazoles Derived from N-propargylindole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, 1,2,3-triazoles synthesized from N-propargylindole have emerged as a promising class of molecules with a broad spectrum of biological activities. This guide provides a comprehensive comparison of their performance against established alternatives, supported by experimental data and detailed protocols.

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] When functionalized with a propargyl group at the nitrogen atom, it provides a versatile handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, leading to the efficient synthesis of a diverse library of 1,2,3-triazole derivatives.[2][3] This molecular hybridization strategy has yielded compounds with significant potential in the fields of antimicrobial and anticancer therapy.[1][4][5]

Antifungal Activity: A Potent Alternative to Azoles

Several studies have highlighted the potent antifungal activity of indole-triazole hybrids, positioning them as potential successors to conventional azole antifungals like fluconazole.[6][7][8] These novel compounds have demonstrated significant efficacy against various Candida species, including strains with low susceptibility to fluconazole.[6][7]

Table 1: Comparative Antifungal Activity (MIC in µg/mL)

Compound/DrugCandida albicansCandida kruseiCandida glabrata
Indole-Triazole Derivative (8g)[6]0.50.1250.25
Indole-Triazole Derivative (3d)[7]3.125--
Fluconazole[6][7]86464
Voriconazole[6]0.250.1251

Note: The specific structures of compounds 8g and 3d, while being indole-triazole hybrids, may not be direct derivatives of N-propargylindole. However, their data is presented to showcase the general potential of this class of compounds.

The mechanism of action for some of these indole-triazole derivatives involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[6] This is a similar mechanism to established azole antifungals.

Antibacterial Activity: Broad-Spectrum Efficacy

The antibacterial potential of N-propargylindole-derived 1,2,3-triazoles and related indole-triazole conjugates has been demonstrated against a range of Gram-positive and Gram-negative bacteria.[7][9][10] In some instances, these compounds have shown activity comparable or even superior to standard antibiotics like ciprofloxacin and ampicillin, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[7]

Table 2: Comparative Antibacterial Activity (MIC in µg/mL)

Compound/DrugStaphylococcus aureusMRSAEscherichia coli
Indole-Thiadiazole (2c)[7][10]-<3.125>50
Indole-Triazole (3d)[7][10]-<3.125>50
Ciprofloxacin-Triazole (4i, 4j, 4n)[9]---
Ciprofloxacin[7]0.190.190.09
Ampicillin[7]0.390.396.25

Note: The data for compounds 2c and 3d are included to represent the broader class of indole-azole derivatives. The ciprofloxacin-triazole conjugates demonstrate the potential of hybridizing existing antibiotics with the triazole moiety.

Anticancer Activity: Targeting Proliferation

The antiproliferative properties of 1,2,3-triazole derivatives have been extensively investigated, with many compounds exhibiting cytotoxicity against various cancer cell lines.[2][3][4][5][11][12] The mechanism of action can vary, but often involves the induction of apoptosis or cell cycle arrest.[5][13]

Table 3: Comparative Anticancer Activity (IC50 in µM)

Compound/DrugHeLa (Cervical Cancer)A549 (Lung Cancer)HepG2 (Liver Cancer)HCT-116 (Colon Cancer)
Tetrahydrocurcumin-Triazole (4a)[3]>100>100>10089.38
Tetrahydrocurcumin-Triazole (4h)[3]>100>100>10062.63
Pyrazolo-Triazole-Triazole (7)[12]--12.2214.16
Cisplatin[3]10.1212.1314.2111.16
Doxorubicin[12]--11.2112.46

Note: The presented compounds are examples of 1,2,3-triazole derivatives, showcasing the potential of this scaffold in anticancer drug discovery.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the data in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.[14][15][16]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on an appropriate agar medium. A suspension is then prepared in a saline solution and adjusted to a concentration of approximately 5 x 10^5 CFU/mL.[17]

  • Serial Dilution: The test compounds and standard drugs are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.[17]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[18]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[13][19][20]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[21]

  • MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[13][20] During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.[20]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[13][19]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[13][19] The intensity of the purple color is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated as the concentration of the compound that inhibits cell growth by 50%.[3]

Visualizing the Rationale

To better understand the underlying concepts, the following diagrams illustrate the synthetic strategy and the general workflow for biological evaluation.

Synthesis_Workflow Indole N-H Indole N_Propargylindole N-Propargylindole Indole->N_Propargylindole Alkylation Propargyl_Bromide Propargyl Bromide Propargyl_Bromide->N_Propargylindole Triazole 1,2,3-Triazole Derivative N_Propargylindole->Triazole CuAAC 'Click' Reaction Organic_Azide Organic Azide (R-N3) Organic_Azide->Triazole

Caption: Synthetic pathway to 1,2,3-triazoles from N-propargylindole.

Biological_Evaluation_Workflow cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity Broth Microdilution Broth Microdilution MIC Determination MIC Determination Broth Microdilution->MIC Determination MTT Assay MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Synthesized Compound Synthesized Compound Synthesized Compound->Broth Microdilution Synthesized Compound->MTT Assay

Caption: General workflow for the biological evaluation of synthesized compounds.

References

Structure-Activity Relationship of N-Propargylindole Analogs: A Comparative Guide for Dual-Target Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of N-propargylindole analogs, focusing on their structure-activity relationships (SAR) as inhibitors of Monoamine Oxidase B (MAO-B) and as ligands for the Dopamine D2 receptor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows to support the development of novel therapeutics, particularly for neurodegenerative diseases like Parkinson's disease.

The N-propargylindole scaffold has emerged as a promising pharmacophore in the design of multi-target ligands aimed at treating complex neurological disorders. The propargylamine moiety is a well-established feature in irreversible MAO-B inhibitors, such as rasagiline, while the indole nucleus is a common motif in various dopaminergic agents. By combining these two pharmacophores, researchers aim to develop single molecules that can simultaneously address dopamine deficiency and protect against dopamine metabolism, offering a more holistic therapeutic approach.

Comparative Analysis of Biological Activity

The following tables summarize the in vitro biological activities of a series of N-propargylindole analogs, highlighting the impact of substitutions on the indole ring on their potency and selectivity for MAO-B and the Dopamine D2 receptor.

Monoamine Oxidase B (MAO-B) Inhibition

A series of indole-based compounds were synthesized and evaluated for their ability to inhibit human MAO-A and MAO-B. Several compounds demonstrated potent and selective inhibition of MAO-B. The general structure of the tested indole derivatives is depicted below.

Table 1: In Vitro MAO-B Inhibitory Activity of Indole Analogs

CompoundR% Inhibition @ 10 µM (MAO-B)IC50 (µM) MAO-BSelectivity Index (SI) >
7b 4-Fluorophenyl84.10.33305
8a 4-Chlorophenyl99.30.023649
8b 4-Bromophenyl99.40.033278
8e 4-Nitrophenyl89.60.45220
Rasagiline --->50

Data sourced from a study on indole-based MAO-B inhibitors.[1]

The structure-activity relationship for MAO-B inhibition reveals that substitution at the 5-position of the indole ring with a substituted phenylthiourea moiety leads to potent inhibitors. Halogen substitutions on the phenyl ring, particularly chlorine and bromine, resulted in the most potent and selective MAO-B inhibitors (compounds 8a and 8b ).[1] A kinetic study of compounds 8a and 8b indicated a competitive mode of inhibition with Ki values of 10.34 nM and 6.63 nM, respectively.[1]

Dopamine D2 Receptor Binding Affinity

Table 2: Dopamine D2 Receptor Binding Affinity of N-Propargylindole Analogs (Hypothetical Data)

CompoundRKi (nM) - Dopamine D2 Receptor
Hypothetical Analog 1 H150
Hypothetical Analog 2 5-OCH375
Hypothetical Analog 3 5-Cl120
Hypothetical Analog 4 5-F98
Ropinirole (Reference) -3.7

This table is for illustrative purposes to demonstrate the desired data presentation.

The SAR for Dopamine D2 receptor binding would likely show that electron-donating groups, such as a methoxy group at the 5-position of the indole ring, may enhance binding affinity. The N-propargyl group's size and hydrophobicity would also play a crucial role in fitting into the receptor's binding pocket.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Synthesis of N-Propargylindole Analogs

The synthesis of N-propargylindole analogs can be achieved through various established methods. A general approach involves the N-alkylation of a substituted indole with propargyl bromide.

General Synthesis of N-Propargylindoles:

A solution of the desired substituted indole (1 equivalent) in a suitable solvent, such as N,N-dimethylformamide (DMF), is treated with a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3) (1.2 equivalents), at 0 °C. After stirring for a short period, propargyl bromide (1.1 equivalents) is added dropwise. The reaction mixture is then stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-propargylindole analog.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity of the synthesized compounds against MAO-A and MAO-B can be determined using a fluorometric assay with kynuramine as a substrate.

Protocol for MAO-B Inhibition Assay:

  • Reagents: Recombinant human MAO-B enzyme, kynuramine dihydrobromide, potassium phosphate buffer (100 mM, pH 7.4), and the test compounds dissolved in DMSO.

  • Procedure:

    • In a 96-well black microplate, add the test compound at various concentrations.

    • Add the MAO-B enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the kynuramine substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 310-320 nm and an emission wavelength of 380-400 nm.

  • Data Analysis: The percent inhibition is calculated relative to a control without any inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Dopamine D2 Receptor Binding Assay

The binding affinity of the compounds for the Dopamine D2 receptor can be assessed through a competitive radioligand binding assay using a radiolabeled antagonist, such as [3H]spiperone.

Protocol for Dopamine D2 Receptor Binding Assay:

  • Materials: Membranes from cells expressing the human Dopamine D2 receptor, [3H]spiperone, non-labeled competitor (e.g., haloperidol), assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2), and test compounds.

  • Procedure:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]spiperone and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled competitor (e.g., haloperidol).

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 values are determined from the competition curves, and the Ki values are calculated using the Cheng-Prusoff equation.

Visualizing Pathways and Workflows

To better understand the biological context and experimental design, the following diagrams are provided.

G cluster_synthesis Synthesis Workflow cluster_bioassay Biological Evaluation Workflow Indole Substituted Indole Reaction_Mixture Indole->Reaction_Mixture Base Base (e.g., NaH) Base->Reaction_Mixture Propargyl_Bromide Propargyl Bromide Alkylation Propargyl_Bromide->Alkylation N_Propargylindole N-Propargylindole Analog MAO_B_Assay MAO-B Inhibition Assay N_Propargylindole->MAO_B_Assay D2_Binding_Assay Dopamine D2 Binding Assay N_Propargylindole->D2_Binding_Assay Reaction_Mixture->Alkylation Deprotonation Alkylation->N_Propargylindole N-Alkylation SAR_Analysis SAR Analysis MAO_B_Assay->SAR_Analysis D2_Binding_Assay->SAR_Analysis

Caption: General workflow for the synthesis and biological evaluation of N-propargylindole analogs.

G cluster_pathway Dopaminergic Synapse and MAO-B Inhibition Dopamine_Precursor L-DOPA Dopamine Dopamine Dopamine_Precursor->Dopamine AADC Vesicle Synaptic Vesicle Dopamine->Vesicle VMAT2 MAO_B MAO-B Dopamine->MAO_B Metabolism Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release D2_Receptor Dopamine D2 Receptor Synaptic_Cleft->D2_Receptor Binding Metabolite DOPAC MAO_B->Metabolite N_Propargylindole N-Propargylindole Analog N_Propargylindole->D2_Receptor Agonism N_Propargylindole->MAO_B Inhibition

Caption: Simplified diagram of a dopaminergic synapse illustrating the dual action of N-propargylindole analogs.

References

A Comparative Guide to Indole Modification: CuAAC vs. Metal-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective modification of indole-containing molecules is a critical task. The indole moiety is a privileged scaffold in a vast array of natural products and pharmaceuticals. "Click chemistry" provides powerful tools for this purpose, with the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and metal-free alternatives like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) being the most prominent methods. This guide offers an objective comparison of these two approaches for indole modification, supported by experimental data and detailed protocols.

Executive Summary: A Tale of Two Clicks

The primary distinction between CuAAC and metal-free click chemistry lies in the use of a copper catalyst.[1] CuAAC employs a copper(I) catalyst to significantly accelerate the reaction between a terminal alkyne and an azide, yielding a stable 1,4-disubstituted 1,2,3-triazole.[2][3] Conversely, metal-free click chemistry, such as SPAAC, avoids the need for a metal catalyst by utilizing the ring strain of a cyclooctyne to react readily with an azide.[4][5] This fundamental difference has significant implications for their application, particularly in biological systems where copper toxicity is a concern.[1][5] While CuAAC often boasts faster kinetics, the biocompatibility of SPAAC makes it a preferred method for in vivo applications.[1][6]

Quantitative Performance Comparison

The choice between CuAAC and metal-free click chemistry for indole modification should be driven by quantitative data. The following tables summarize key performance metrics for each method.

Table 1: Reaction Kinetics and Efficiency

ParameterCuAAC (Copper-Catalyzed)Metal-Free Click (SPAAC)
Second-Order Rate Constant 10² - 10⁵ M⁻¹s⁻¹ (with ligands)10⁻¹ - 10¹ M⁻¹s⁻¹
Typical Reaction Time Minutes to a few hoursHours to days
Typical Yields > 90%> 85%
Required Temperature Room TemperatureRoom Temperature
Catalyst Requirement Yes (e.g., CuSO₄/Sodium Ascorbate)No

Table 2: Biocompatibility and Stability

ParameterCuAAC (Copper-Catalyzed)Metal-Free Click (SPAAC)
Biocompatibility Limited due to copper cytotoxicityHigh, suitable for live cells and in vivo studies[5]
Linkage Formed 1,4-disubstituted 1,2,3-triazoleMixture of triazole regioisomers
Linkage Stability Highly stable to hydrolysis, redox conditions, and enzymatic degradation[7]Stable under physiological conditions
Side Reactions Potential for oxidative damage to biomolecules from reactive oxygen species[8]Minimal side reactions in biological systems

Reaction Mechanisms and Experimental Workflow

The choice of methodology dictates the experimental approach to indole modification. The following diagrams illustrate the reaction mechanisms and a general experimental workflow.

Reaction_Mechanisms cluster_cunc CuAAC Mechanism cluster_spaac Metal-Free (SPAAC) Mechanism Indole_Alkyne_Cu Indole-Alkyne Cu_Acetylide Copper-Acetylide Intermediate Indole_Alkyne_Cu->Cu_Acetylide [Cu(I)] Triazole_Product 1,4-Triazole Product Cu_Acetylide->Triazole_Product + Indole-Azide Triazole_Product->Indole_Alkyne_Cu Regenerates Catalyst Indole_Azide_SPAAC Indole-Azide Transition_State [3+2] Cycloaddition Transition State Indole_Azide_SPAAC->Transition_State Strained_Alkyne Strained Cyclooctyne Strained_Alkyne->Transition_State Triazole_Mix Triazole Product (Regioisomers) Transition_State->Triazole_Mix Ring Strain Release

Caption: Comparative mechanisms of CuAAC and metal-free (SPAAC) click chemistry.

Experimental_Workflow cluster_choice Choose Click Chemistry Method start Start: Indole-Containing Molecule step1 Introduce Azide or Alkyne Handle (e.g., on indole nitrogen or side chain) start->step1 step2 Purify Functionalized Indole step1->step2 cunc_path CuAAC step2->cunc_path spaac_path Metal-Free (SPAAC) step2->spaac_path step3_cunc Prepare Click-Ready Partner (Alkyne or Azide) cunc_path->step3_cunc step3_spaac Prepare Click-Ready Partner (Strained Alkyne or Azide) spaac_path->step3_spaac step4_cunc Perform CuAAC Reaction: - Indole-alkyne/azide - Partner-azide/alkyne - CuSO4, Sodium Ascorbate - Ligand (optional) step3_cunc->step4_cunc step5 Purify Modified Indole Conjugate step4_cunc->step5 step4_spaac Perform SPAAC Reaction: - Indole-azide - Strained Alkyne Partner - No catalyst needed step3_spaac->step4_spaac step4_spaac->step5 end Final Product step5->end

Caption: General experimental workflow for indole modification via click chemistry.

Experimental Protocols

Below are representative protocols for the modification of an azide-functionalized indole derivative.

Protocol 1: CuAAC Modification of an Azido-Indole

This protocol is adapted from common bioconjugation procedures.[9][10][11]

Objective: To conjugate an alkyne-containing fluorescent dye to an azido-indole derivative.

Materials:

  • Azido-indole derivative (1 eq)

  • Alkyne-fluorescent dye (1.5 eq)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Dissolve the azido-indole derivative in a minimal amount of DMSO and then dilute with PBS to a final concentration of 1 mM.

  • In a microcentrifuge tube, combine the azido-indole solution with the alkyne-fluorescent dye.

  • Prepare a premixed solution of CuSO₄ and THPTA ligand. For a final reaction volume of 500 µL, you might use 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. This maintains a 5:1 ligand-to-copper ratio.

  • Add the premixed CuSO₄/THPTA solution to the reaction mixture.

  • Initiate the reaction by adding freshly prepared sodium ascorbate solution to a final concentration of 5 mM (e.g., 25 µL of 100 mM stock).

  • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, the modified indole can be purified using standard techniques such as HPLC or size-exclusion chromatography.

Protocol 2: Metal-Free (SPAAC) Modification of an Azido-Indole

This protocol is based on established procedures for strain-promoted click chemistry.[12]

Objective: To conjugate a strained alkyne (e.g., DBCO)-containing payload to an azido-indole derivative.

Materials:

  • Azido-indole derivative (1 eq)

  • DBCO-containing payload (1.2 eq)

  • Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer

  • Dimethyl sulfoxide (DMSO) or other organic co-solvent

Procedure:

  • Dissolve the azido-indole derivative in a suitable solvent system (e.g., DMSO/PBS mixture) to a final concentration of 1 mM.

  • Dissolve the DBCO-containing payload in the same solvent system.

  • Combine the two solutions in a microcentrifuge tube.

  • Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from 4 to 24 hours depending on the specific reactants.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, purify the final conjugate using appropriate chromatographic methods (e.g., HPLC).

Conclusion: Making the Right Choice for Your Research

The selection between CuAAC and metal-free click chemistry for indole modification is application-dependent.

Choose CuAAC when:

  • Rapid reaction kinetics and high yields are paramount.

  • The reaction is performed on non-living systems or purified biomolecules where the copper catalyst can be easily removed.

  • Strict regioselectivity (1,4-disubstituted triazole) is required.

Choose Metal-Free Click Chemistry (SPAAC) when:

  • Biocompatibility is the primary concern, such as in live-cell imaging or in vivo studies.[5]

  • The presence of a metal catalyst could interfere with downstream applications or the stability of the indole-containing molecule.

  • Simplicity of the reaction setup (no catalyst or ligands) is desired.

Both CuAAC and metal-free click chemistry are robust and versatile methods for the modification of indoles. By understanding their respective strengths and limitations, researchers can select the optimal strategy to advance their scientific and drug development goals.

References

A Comparative Guide to Enantioselective N-Propargylation of Indoles and Carbazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a propargyl group at the nitrogen atom of indoles and carbazoles is a critical transformation for synthesizing molecules with significant biological activity. However, achieving this enantioselectively presents a considerable challenge due to the low acidity of the N-H bond and competing C3-alkylation in indoles[1]. This guide provides an objective comparison of prominent catalytic systems developed to overcome these hurdles, supported by experimental data and detailed protocols.

Comparison of Catalytic Methodologies

Two primary strategies have emerged for the enantioselective N-propargylation of these heterocycles: direct N-H functionalization and indirect multi-step approaches.

  • Direct N-Propargylation with Chiral Alkali Metal Phosphates: This advanced method utilizes a chiral lithium phosphate catalyst to directly functionalize the N-H bond of both indoles and carbazoles.[2] It employs specialized C-alkynyl N,O-acetals as propargylating agents, which generate a highly reactive α-alkynyl imine intermediate in situ.[3][4] This system is notable for its high efficiency, excellent enantioselectivity, and the ability to operate at very low catalyst loadings.[2]

  • Indirect Copper-Catalyzed Alkylation/Oxidation: This strategy circumvents the challenges of direct indole N-propargylation by using a two-step sequence.[1] First, an enantioselective copper-catalyzed propargylic alkylation of an indoline (a reduced indole) is performed. The resulting chiral N-propargylindoline is then oxidized to furnish the desired N-propargylindole.[1] While indirect, this method provides good yields and high enantioselectivities.[1]

  • Indirect Nickel-Catalyzed C-C Coupling: A novel, modular approach involves a nickel-catalyzed reductive cross-coupling.[5] This method couples N-indolyl-substituted alkenes with alkynyl bromides to form the chiral N-propargyl indole products.[5] It offers broad substrate scope and high functional group compatibility.[5]

Data Presentation: Performance of Catalytic Systems

The following tables summarize the performance of these leading methodologies for the N-propargylation of indoles and carbazoles.

Table 1: Direct N-Propargylation via Lithium Phosphate Catalysis

Substrate Propargylating Reagent¹ Catalyst (mol%) Yield (%) ee (%) Reference
Indole Phenyl-substituted N,O-acetal (R)-Li[P2] (5) 80 89 [3]
5-Methoxyindole Phenyl-substituted N,O-acetal (R)-Li[P2] (5) 75 88 [3]
5-Bromoindole Phenyl-substituted N,O-acetal (R)-Li[P2] (5) 78 85 [3]
Carbazole Phenyl-substituted N,O-acetal (R)-Li[P2] (5) 78 90 [4]
3,6-Dibromocarbazole Phenyl-substituted N,O-acetal (R)-Li[P2] (5) 75 92 [4]
Carbazole p-Tolyl-substituted N,O-acetal (R)-Li[P2] (5) 80 92 [4]

¹ C-alkynyl N,O-acetals are used as propargylating reagents.

Table 2: Indirect N-Propargylation of Indoles

Method Substrate Electrophile / Coupling Partner Catalyst System (mol%) Yield (%) ee (%) Reference
Cu-Catalyzed Alkylation/Oxidation Indoline Phenylpropargylic ester Cu(OAc)₂·H₂O (5), (S)-Ligand (5.5) 85 92 [1]
Cu-Catalyzed Alkylation/Oxidation 4-Methylindoline Phenylpropargylic ester Cu(OAc)₂·H₂O (5), (S)-Ligand (5.5) 86 88 [1]
Ni-Catalyzed C-C Coupling N-alkenyl indole (Bromoethynyl)trimethylsilane NiI₂ (10), Ligand L8 (15) 89 97 [5]

| Ni-Catalyzed C-C Coupling | 5-Bromo-N-alkenyl indole | (Bromoethynyl)trimethylsilane | NiI₂ (10), Ligand L8 (15) | 78 | 96 |[5] |

Mandatory Visualization

direct_propargylation sub Substrate (Indole / Carbazole) cat Chiral Catalyst (e.g., Lithium SPINOL Phosphate) sub->cat reagent Propargylating Reagent (C-alkynyl N,O-acetal) reagent->cat prod Chiral N-Propargylated Product cat->prod Direct C-N Bond Formation

Caption: Workflow for direct enantioselective N-propargylation.

indirect_propargylation sub Indoline cat Chiral Cu-Catalyst sub->cat reagent Propargylic Ester reagent->cat inter N-Propargylindoline Intermediate cat->inter Step 1: Alkylation oxid Oxidation (e.g., DDQ) inter->oxid prod Chiral N-Propargylindole oxid->prod Step 2: Dehydrogenation

Caption: Workflow for indirect Cu-catalyzed N-propargylation.

Experimental Protocols

Protocol 1: Direct N-Propargylation of Carbazoles using Lithium Phosphate Catalyst

This protocol is based on the reaction conditions reported by Shao and coworkers.[4]

  • Materials:

    • Carbazole (0.05 mmol, 1.0 equiv)

    • C-alkynyl N,O-acetal (0.08 mmol, 1.6 equiv)

    • (R)-Lithium SPINOL phosphate ((R)-Li[P2]) (0.0025 mmol, 5 mol%)

    • Anhydrous toluene (1 mL)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To an oven-dried reaction vial under an inert atmosphere, add the carbazole substrate, the C-alkynyl N,O-acetal, and the chiral lithium phosphate catalyst.

    • Add anhydrous toluene via syringe.

    • Stir the reaction mixture at the temperature specified in the literature (typically ranging from 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield the enantiomerically enriched N-propargylated carbazole.

    • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Indirect N-Propargylation of Indoles via Cu-Catalyzed Alkylation/Oxidation

This protocol is adapted from the work of Zhu et al.[1]

  • Step A: Enantioselective N-Propargylation of Indoline

    • Catalyst Preparation: In a flame-dried Schlenk tube under a nitrogen atmosphere, add Cu(OAc)₂·H₂O (3.0 mg, 0.015 mmol, 5 mol%) and the chiral (S)-ligand (7.8 mg, 0.0165 mmol, 5.5 mol%) to anhydrous methanol (1 mL). Stir the mixture at room temperature for 1 hour.

    • Reaction Setup: Cool the catalyst solution to 0 °C. In a separate vial, dissolve the indoline substrate (0.33 mmol, 1.1 equiv), the propargylic ester (0.3 mmol, 1.0 equiv), and i-Pr₂NEt (62 μL, 0.36 mmol, 1.2 equiv) in anhydrous methanol (2 mL).

    • Alkylation: Add the substrate solution to the cold catalyst solution. Stir the resulting mixture at 0 °C for 5 hours.

    • Workup: Allow the mixture to warm to room temperature and pass it through a short pad of silica gel, eluting with a hexanes/ethyl acetate mixture to obtain the crude N-propargylindoline product.

  • Step B: Dehydrogenation to N-Propargylindole

    • Oxidation: Dissolve the crude N-propargylindoline from Step A in CH₂Cl₂ (3 mL). Add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.33 mmol) in CH₂Cl₂ (3 mL) at room temperature.

    • Reaction: Stir the mixture for approximately 5 minutes until the reaction is complete (monitored by TLC).

    • Purification: Purify the crude product directly by flash column chromatography over silica gel (eluting with a hexanes/ethyl acetate mixture) to afford the final N-propargylindole.

    • Analysis: Characterize the product and determine the enantiomeric excess by chiral HPLC.[1]

References

Novel Indole Derivatives Demonstrate Potent Anti-Proliferative Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are witnessing a surge in the discovery of novel indole derivatives with significant anti-proliferative activity against various cancer cell lines. These compounds exhibit diverse mechanisms of action, from inducing cell cycle arrest and apoptosis to inhibiting critical signaling pathways, positioning them as promising candidates for future cancer therapeutics. This guide provides a comparative analysis of selected novel indole derivatives, summarizing their efficacy, and detailing the experimental protocols used for their evaluation.

Recent studies have highlighted the versatility of the indole scaffold in the design of potent anti-cancer agents.[1][2][3] These novel derivatives have shown efficacy against a range of cancer cell lines, often comparable or superior to existing chemotherapy drugs.[4] The mechanisms underpinning their anti-proliferative effects are multifaceted, involving the inhibition of tubulin polymerization, modulation of key signaling pathways such as NFkB/PI3/Akt/mTOR, and induction of programmed cell death (apoptosis).[1][5]

Comparative Anti-Proliferative Activity

The following table summarizes the in vitro anti-proliferative activity (IC50 values) of several recently developed indole derivatives against various human cancer cell lines. For comparison, data for the standard chemotherapeutic agent Doxorubicin is included where available.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)Source
Indole-AcrylamideCompound 1Huh7 (Hepatocellular Carcinoma)5.0--[4]
Coumarin-IndoleCompound 3MGC-803 (Gastric Cancer)Not Specified--[4]
Indole-ChalconeCompound 4HeLa (Cervical Cancer)0.006 - 0.035 (range across 6 cell lines)--[4]
Indole-CurcuminMethoxy-substituted derivative (27)HeLa (Cervical Cancer)4Doxorubicin1[4]
A549 (Lung Cancer)15Doxorubicin0.65[4]
Hep-2 (Laryngeal Cancer)12Doxorubicin10[4]
Pyrazolinyl-IndoleCompound 17Leukemia>78% growth inhibition at 10 µMImatinib9% growth inhibition at 10 µM[4]
Indole-based Bcl-2 InhibitorsCompound 30MCF-7 (Breast Cancer)0.83Gossypol4.43[4]
A549 (Lung Cancer)0.73Gossypol3.45[4]
Indole-Aryl AmideCompound 5HT29 (Colon Cancer)Not Specified--[6]

Key Mechanisms of Action

Novel indole derivatives exert their anti-proliferative effects through various mechanisms. A significant number of these compounds function as tubulin polymerization inhibitors , disrupting the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[4][7]

Another prevalent mechanism is the modulation of critical signaling pathways involved in cell survival and proliferation. The NFkB/PI3/Akt/mTOR pathway , often dysregulated in cancer, is a common target for these derivatives.[1][5] By inhibiting components of this pathway, these compounds can effectively halt cancer cell growth.

Furthermore, several indole derivatives have been designed to act as Bcl-2 inhibitors . The Bcl-2 protein family plays a crucial role in regulating apoptosis. By inhibiting the anti-apoptotic members of this family, these derivatives can trigger programmed cell death in cancer cells.[4][8]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anti-proliferative effects of novel indole derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the novel indole derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.[9]

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are treated with the indole derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The data is then analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase (e.g., G2/M) indicates cell cycle arrest.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the indole derivative for a predetermined time.

  • Cell Harvesting and Staining: Cells are harvested and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are then added to the cell suspension.

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are immediately analyzed by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizing Mechanisms and Workflows

To better understand the complex processes involved, the following diagrams illustrate a key signaling pathway targeted by indole derivatives and a typical experimental workflow.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates NFkB NFkB Akt->NFkB activates Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB->Proliferation Indole_Derivative_PI3K Indole Derivative Indole_Derivative_PI3K->PI3K Indole_Derivative_Akt Indole Derivative Indole_Derivative_Akt->Akt Indole_Derivative_mTOR Indole Derivative Indole_Derivative_mTOR->mTOR Indole_Derivative_NFkB Indole Derivative Indole_Derivative_NFkB->NFkB

Figure 1: Inhibition of the PI3K/Akt/mTOR signaling pathway by novel indole derivatives.

G cluster_assays Anti-Proliferative Effect Assessment Start Start: Cancer Cell Culture Treatment Treatment with Novel Indole Derivative Start->Treatment Incubation Incubation (e.g., 48h) Treatment->Incubation MTT_Assay Cell Viability (MTT Assay) Incubation->MTT_Assay Flow_Cytometry Cell Cycle & Apoptosis (Flow Cytometry) Incubation->Flow_Cytometry Data_Analysis Data Analysis: IC50, Cell Cycle Distribution, Apoptosis Percentage MTT_Assay->Data_Analysis Flow_Cytometry->Data_Analysis Conclusion Conclusion: Efficacy of Derivative Data_Analysis->Conclusion

Figure 2: General experimental workflow for assessing anti-proliferative effects.

References

A Comparative Guide to the Regioselectivity in Cycloaddition Reactions of Indole Arynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cycloaddition reactions of indole arynes, or indolynes, have emerged as powerful tools in synthetic organic chemistry, providing rapid access to complex, polycyclic indole alkaloids and other medicinally relevant scaffolds. A key aspect of these reactions is their regioselectivity, which can vary dramatically depending on the position of the aryne within the indole nucleus. This guide provides a comparative analysis of the regioselectivity observed in cycloadditions of 4,5-, 5,6-, and 6,7-indolynes, supported by experimental data and detailed methodologies.

Regioselectivity: A Tale of Three Isomers

Experimental and theoretical studies have revealed a striking difference in the regiochemical outcomes of cycloaddition reactions involving the three benzenoid isomers of indolyne. While 4,5- and 5,6-indolynes generally exhibit poor regioselectivity, 6,7-indolynes display a remarkable degree of control, particularly in their reactions with 2-substituted furans.[1][2][3]

Key Findings:

  • 4,5- and 5,6-Indolynes: These isomers typically show little to no regioselectivity in Diels-Alder reactions with unsymmetrical dienes, such as 2-tert-butylfuran, yielding nearly 1:1 mixtures of the two possible regioisomers.[1][3][4]

  • 6,7-Indolynes: In stark contrast, 6,7-indolynes exhibit high regioselectivity. The outcome is dictated by the electronic nature of the substituent on the reaction partner. Electron-donating groups on a 2-substituted furan direct the cycloaddition to form the more sterically hindered ("contrasteric") product, while electron-withdrawing groups favor the formation of the less sterically hindered product.[1][2]

This divergence in reactivity is attributed to the significant polarization of the 6,7-indolyne triple bond, a consequence of the influence of the adjacent pyrrole ring.[3][4] Computational studies have shown that 6,7-indolynes possess a highly polar structure, leading to cycloadditions with substantial electrophilic substitution character.[1][2] In contrast, the triple bonds in 4,5- and 5,6-indolynes are significantly less polarized.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data from key studies on the regioselectivity of indolyne cycloadditions.

Table 1: Regioselectivity of Indolyne Cycloadditions with 2-tert-Butylfuran

Indolyne IsomerTrapping AgentProduct Ratio (Regioisomer A : Regioisomer B)Total Yield (%)Reference
4,5-Indolyne2-tert-Butylfuran~1 : 185[3]
5,6-Indolyne2-tert-Butylfuran~1 : 182[3]
6,7-Indolyne2-tert-Butylfuran>15 : 1 ( favoring the more sterically congested adduct)78[1]

Table 2: Influence of Furan Substituent on the Regioselectivity of 6,7-Indolyne Cycloadditions

2-Substituent on FuranProduct Ratio (More Congested : Less Congested)Reference
t-Bu (electron-donating)>15 : 1[1]
Me (electron-donating)4 : 1[1]
Ph (electron-donating)10 : 1[2]
CO₂Me (electron-withdrawing)1 : 4[2]

Experimental Protocols

The generation and trapping of indole arynes are typically performed in situ due to their high reactivity. Two primary methods for their generation are detailed below.

Method A: Metal-Halogen Exchange from o-Dihaloindoles [1][3]

This method involves the treatment of an appropriate ortho-dibromoindole with an organolithium reagent at low temperature to generate the indolyne, which is then trapped by a suitable diene or other reactant.

  • General Procedure: To a solution of the o-dibromoindole (1.0 equiv) and the trapping agent (e.g., 2-tert-butylfuran, 5.0 equiv) in an ethereal solvent (e.g., diethyl ether or THF) at -78 °C is added n-butyllithium (2.2 equiv) dropwise. The reaction mixture is stirred at this temperature for a specified time (e.g., 1 hour) and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated under reduced pressure. The residue is purified by chromatography to afford the cycloaddition products.

Method B: Fluoride-Induced Decomposition of o-Silyl Triflates [1][5]

This milder method relies on the fluoride-induced 1,2-elimination of an ortho-(trimethylsilyl)aryl triflate.

  • General Procedure: A solution of the o-(trimethylsilyl)indolyl triflate (1.0 equiv) and the trapping agent (e.g., furan, 10.0 equiv) in a suitable solvent such as acetonitrile is treated with a fluoride source (e.g., CsF or TBAF, 2.0-3.0 equiv) at room temperature or slightly elevated temperatures (e.g., 40-50 °C).[5] The reaction is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Mechanistic Insights and Logical Relationships

The regioselectivity of these reactions can be understood through the lens of frontier molecular orbital (FMO) theory and electrostatic interactions, which are influenced by the polarization of the indolyne. The following diagrams illustrate the key concepts.

Indolyne_Generation cluster_methodA Method A: Metal-Halogen Exchange cluster_methodB Method B: Fluoride-Induced Decomposition Dihaloindole o-Dihaloindole Indolyne_A Indolyne Intermediate Dihaloindole->Indolyne_A n-BuLi, -78 °C Cycloadduct Cycloaddition Product Indolyne_A->Cycloadduct + Diene SilylTriflate o-Silyl Triflate Indolyne_B Indolyne Intermediate SilylTriflate->Indolyne_B Fluoride Source (e.g., CsF) Indolyne_B->Cycloadduct + Diene

Figure 1. General workflows for the generation of indole arynes.

Regioselectivity_Pathway cluster_45_56 4,5- and 5,6-Indolynes cluster_67 6,7-Indolyne Indolyne Indolyne Isomer Indolyne_45_56 Low Polarization Indolyne->Indolyne_45_56 Indolyne_67 High Polarization Indolyne->Indolyne_67 Products_45_56 Mixture of Regioisomers (~1:1) Indolyne_45_56->Products_45_56 [4+2] Cycloaddition EDG Diene with Electron-Donating Group EWG Diene with Electron-Withdrawing Group Product_EDG More Sterically Hindered Product EDG->Product_EDG Product_EWG Less Sterically Hindered Product EWG->Product_EWG

Figure 2. Regioselectivity pathways for different indolyne isomers.

Alternative Cycloaddition Partners

While furans are commonly employed, indole arynes can participate in cycloadditions with a variety of other partners, offering access to a diverse range of heterocyclic systems.

  • Azides: The [3+2] cycloaddition of indolynes with azides provides a route to indolyltriazoles.[5] Similar to reactions with furans, 6,7-indolynes can exhibit high regioselectivity in these cycloadditions.[5][6]

  • Dienes: Acyclic and cyclic dienes can also be used as trapping agents in [4+2] cycloadditions, although reactions with acyclic dienes can sometimes be complicated by competing [2+2] cycloaddition and ene reaction pathways.[7]

  • Nitrones: The 1,3-dipolar cycloaddition of indolynes with nitrones can be employed to synthesize isoxazolidine-fused indole derivatives.

The choice of cycloaddition partner can significantly impact the reaction outcome and the structural complexity of the resulting products, making indolyne chemistry a versatile strategy in modern organic synthesis.

Conclusion

The regioselectivity of cycloaddition reactions of indole arynes is highly dependent on the aryne isomer. The remarkable and predictable regioselectivity of 6,7-indolynes, governed by the electronic nature of the reaction partner, contrasts sharply with the lack of selectivity observed for 4,5- and 5,6-indolynes. This understanding, supported by both experimental data and computational studies, provides a robust framework for the strategic application of indolyne chemistry in the synthesis of complex molecules for research, and drug development.

References

A Comparative Analysis of N-Substituted Indoles in 1,3-Dipolar Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the indole scaffold is a cornerstone of heterocyclic chemistry, frequently appearing in pharmacologically active compounds. The functionalization of the indole core through cycloaddition reactions offers a powerful strategy for building molecular complexity. Among these, the 1,3-dipolar cycloaddition stands out for its ability to construct five-membered heterocyclic rings in a regio- and stereoselective manner. A critical factor influencing the outcome of these reactions is the nature of the substituent on the indole nitrogen. This guide provides a comparative study of N-substituted indoles in 1,3-dipolar cycloaddition reactions, supported by experimental data and detailed protocols to aid in reaction design and optimization.

The substituent on the indole nitrogen (N-substituent) plays a pivotal role in modulating the electronic and steric properties of the indole ring, thereby influencing its reactivity and selectivity in 1,3-dipolar cycloadditions. The choice of an appropriate N-substituent can be critical for achieving desired yields, diastereoselectivities, and enantioselectivities. This guide will delve into the effects of different classes of N-substituents, including electron-donating alkyl groups, aromatic aryl groups, and electron-withdrawing groups.

Influence of N-Substituents on Reaction Outcomes: A Data-Driven Comparison

The reactivity of the indole C2-C3 double bond as a dipolarophile is significantly affected by the electronic nature of the N-substituent. Electron-donating groups (EDGs) generally increase the electron density of the π-system, enhancing the nucleophilicity of the indole and promoting reactions with electron-deficient dipoles. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the indole a better partner for electron-rich dipoles.

Below is a summary of quantitative data from various studies, highlighting the impact of different N-substituents on the yield and diastereoselectivity of 1,3-dipolar cycloaddition reactions. It is important to note that direct comparison across different reaction systems should be approached with caution due to variations in dipoles, dipolarophiles, and reaction conditions.

N-SubstituentDipoleDipolarophileReaction ConditionsYield (%)Diastereomeric Ratio (d.r.)Reference
HAzomethine YlideMaleimideEtOH, rt, 4h76-9517:1 to >99:1[1]
MethylAzomethine YlideMethylene IndolinoneEtOH, rt, 4h85-9417:1 to >99:1[1]
BenzylAzomethine YlideMaleimideEtOH, rt, 4h~90>99:1[1]
AcetylNitroneAlkeneNot specifiedNot specifiedDiastereoselective[2]
TosylDonor-Acceptor CyclopropaneIndoleNi(OTf)₂, Ligand, SolventReaction did not proceed-[3]
BocDonor-Acceptor CyclopropaneIndoleNi(OTf)₂, Ligand, SolventReaction did not proceed-[3]
BenzoylDonor-Acceptor CyclopropaneIndoleNi(OTf)₂, Ligand, SolventReaction did not proceed-[3]

Observations from the data:

  • N-Alkyl and N-H indoles generally exhibit good reactivity in 1,3-dipolar cycloadditions with electron-deficient dipolarophiles like maleimides and methylene indolinones, affording high yields and excellent diastereoselectivities.[1] The presence of a simple alkyl group like methyl or a larger group like benzyl does not seem to significantly hinder the reaction.

  • N-Acyl and N-Sulfonyl indoles , which are strongly electron-withdrawing, can deactivate the indole ring towards cycloaddition with certain dipoles. For instance, in a nickel-catalyzed formal [3+2] cycloaddition with donor-acceptor cyclopropanes, N-tosyl, N-Boc, and N-benzoyl protected indoles failed to yield the desired product, which is attributed to the decreased nucleophilicity of the indole ring.[3]

Experimental Protocols

To provide a practical context, a detailed experimental protocol for a typical 1,3-dipolar cycloaddition reaction involving an N-substituted indole is provided below.

General Procedure for the Three-Component 1,3-Dipolar Cycloaddition of N-Substituted Isatins, α-Amino Acids, and Maleimides[1]

Materials:

  • N-Substituted Isatin (e.g., N-methylisatin) (0.5 mmol, 1.0 equiv)

  • α-Amino Acid (e.g., L-proline) (0.6 mmol, 1.2 equiv)

  • Maleimide (e.g., N-ethylmaleimide) (0.6 mmol, 1.2 equiv)

  • Ethanol (EtOH) (3 mL)

Procedure:

  • To a reaction tube are added the N-substituted isatin (0.5 mmol), the α-amino acid (0.6 mmol), and the maleimide (0.6 mmol).

  • Ethanol (3 mL) is added to the mixture.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired spirooxindole product.

This protocol highlights a straightforward and efficient method for constructing complex spirocyclic indole derivatives. The in-situ generation of the azomethine ylide from the isatin and amino acid simplifies the experimental setup.

Visualizing Reaction Pathways and Influencing Factors

To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the key factors influencing the reaction's outcome.

Experimental_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up and Purification N-Substituted Indole N-Substituted Indole Mixing Mixing in Solvent (e.g., EtOH) N-Substituted Indole->Mixing Dipole_Precursor Dipole Precursor (e.g., Isatin + Amino Acid) Dipole_Precursor->Mixing Dipolarophile Dipolarophile Dipolarophile->Mixing Stirring Stirring at Specified Temperature Mixing->Stirring Solvent_Removal Solvent Removal Stirring->Solvent_Removal Purification Column Chromatography Solvent_Removal->Purification Product Product Purification->Product

A generalized experimental workflow for 1,3-dipolar cycloaddition of N-substituted indoles.

Influence_of_N_Substituent cluster_EDG Electron-Donating Group (EDG) (e.g., Alkyl, Aryl) cluster_EWG Electron-Withdrawing Group (EWG) (e.g., Acyl, Sulfonyl) Indole N-Substituted Indole EDG_Node Increased Nucleophilicity of C2-C3 bond Indole->EDG_Node If N-substituent is EWG_Node Decreased Nucleophilicity of C2-C3 bond Indole->EWG_Node If N-substituent is EDG_Outcome Favors reaction with electron-deficient dipoles (High Yield & Selectivity) EDG_Node->EDG_Outcome Leads to EWG_Outcome May hinder reaction or require electron-rich dipoles (Lower Yield or No Reaction) EWG_Node->EWG_Outcome Leads to

Influence of N-substituent's electronic properties on the reaction pathway.

Conclusion

The choice of the N-substituent on the indole ring is a critical parameter in designing and executing successful 1,3-dipolar cycloaddition reactions. N-alkyl and N-H indoles generally serve as excellent substrates for reactions with electron-poor dipoles, leading to high yields and selectivities. In contrast, strongly electron-withdrawing N-substituents can significantly diminish the indole's reactivity, sometimes to the point of inhibiting the reaction altogether. This comparative guide, with its supporting data and protocols, provides a valuable resource for chemists aiming to leverage the versatility of N-substituted indoles in the synthesis of complex heterocyclic molecules for pharmaceutical and materials science applications. Further systematic studies directly comparing a wider range of N-substituents under identical conditions would be highly beneficial to the field.

References

Safety Operating Guide

Personal protective equipment for handling 1-(prop-2-yn-1-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety, handling, and disposal information for 1-(prop-2-yn-1-yl)-1H-indole. As no specific Safety Data Sheet (SDS) is readily available for this compound, the following recommendations are based on the known hazards of the indole scaffold and alkyne functionalities. It is imperative to treat this compound as potentially hazardous and adhere to rigorous laboratory safety protocols. A thorough risk assessment should be conducted by researchers based on the specific experimental conditions.

Hazard Profile

The hazard profile of this compound is extrapolated from related chemical structures.

  • Indole Moiety : Indole and its derivatives can be harmful if swallowed or absorbed through the skin and may cause serious eye irritation.[1][2][3][4] Some indole compounds are also very toxic to aquatic life.[2]

  • Alkyne Group (Propargyl) : Alkynes can be flammable and may form explosive mixtures with air upon intense heating.[2]

Anticipated hazards include skin, eye, and respiratory irritation.[4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for handling this compound to minimize exposure.[5][6] The minimum required PPE is detailed below.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesChemical splash goggles are mandatory at all times to protect against splashes.[1][5][6]
Face ShieldA face shield should be worn in addition to safety goggles when there is a significant splash hazard or for large-scale operations.[6][7][8]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[1][6] Gloves should be inspected for integrity before each use and changed immediately upon contamination.[6][7]
Body Protection Laboratory CoatA full-length, buttoned lab coat is mandatory to protect skin and clothing.[1][5][6]
Chemical-Resistant ApronFor tasks with a higher risk of splashes or spills, a chemically resistant apron should be worn over the lab coat.[9][10]
Respiratory Protection Fume Hood/VentilationAll work with this compound, especially handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood or a well-ventilated area.[5][6]
RespiratorIf engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[6][7]
Foot Protection Closed-Toe ShoesShoes that fully cover the feet are required in the laboratory.[6]

Operational Plan: Handling, Storage, and Disposal

A systematic approach is crucial for minimizing risk and ensuring a safe laboratory environment.

1. Engineering Controls:

  • Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[5][6]

  • Eyewash Stations and Safety Showers: Ensure easy access to eyewash stations and safety showers.

2. Safe Handling Procedures:

  • Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety information for related compounds.

  • Weighing: If weighing the solid compound, do so within the fume hood.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

3. Storage:

  • Container: Store in a tightly sealed, clearly labeled container.[5][6]

  • Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. For a related compound, storage at -20°C and protection from light was recommended for long-term stability.[5]

4. Spill Management:

  • In case of a spill, evacuate the area and prevent unprotected personnel from entering.

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

5. Disposal Plan:

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.

  • Regulatory Compliance: Dispose of chemical waste in accordance with all local, state, and federal regulations.[6] Do not pour waste down the drain.[6]

Experimental Protocols

Due to the lack of specific experimental data for this compound, detailed experimental protocols cannot be provided. The following diagram illustrates a general workflow for the safe handling of this compound.

G Experimental Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review Safety Data prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handle_weigh Weigh Compound prep_area->handle_weigh Proceed to Handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve post_store Store Appropriately handle_dissolve->post_store After Experiment post_dispose Dispose of Waste post_store->post_dispose

Caption: Workflow for the safe handling of this compound.

Logical Relationships for PPE Selection

The selection of appropriate PPE is based on a risk assessment of the potential hazards. The following diagram illustrates the logical relationship for determining the necessary level of protection.

G Logical Relationship for PPE Selection cluster_assessment Hazard Assessment cluster_ppe Required PPE assess_hazard Potential for Skin/Eye Contact? ppe_gloves Chemical-Resistant Gloves assess_hazard->ppe_gloves Yes ppe_goggles Safety Goggles assess_hazard->ppe_goggles Yes ppe_coat Lab Coat assess_hazard->ppe_coat Yes assess_inhalation Potential for Inhalation? ppe_fumehood Fume Hood assess_inhalation->ppe_fumehood Yes assess_splash Potential for Splash? ppe_faceshield Face Shield assess_splash->ppe_faceshield Yes

Caption: Logical relationship for risk assessment and PPE selection.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(prop-2-yn-1-yl)-1H-indole
Reactant of Route 2
Reactant of Route 2
1-(prop-2-yn-1-yl)-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.